Technical Documentation Center

1H-Pyrazole-3-propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Pyrazole-3-propanoic acid

Core Science & Biosynthesis

Foundational

synthesis and characterization of 1H-Pyrazole-3-propanoic acid

The synthesis and characterization of 1H-Pyrazole-3-propanoic acid (CAS: 3190-75-8) represents a critical workflow in medicinal chemistry, serving as a versatile scaffold for designing inhibitors of metalloproteases, leu...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis and characterization of 1H-Pyrazole-3-propanoic acid (CAS: 3190-75-8) represents a critical workflow in medicinal chemistry, serving as a versatile scaffold for designing inhibitors of metalloproteases, leukotriene biosynthesis, and various receptor antagonists.

This guide details a robust, scalable synthetic route involving the Knoevenagel condensation of pyrazole-3-carbaldehyde followed by catalytic hydrogenation . This approach offers superior regiocontrol compared to direct ring-closure methods, which often suffer from isomeric mixtures (3- vs. 5-substituted) due to pyrazole tautomerism.

Part 1: Retrosynthetic Analysis & Strategy

To ensure high purity and structural integrity, we deconstruct the target molecule into stable precursors. The propanoic acid side chain is installed via a two-carbon homologation of the pyrazole aldehyde.

Strategic Disconnection
  • Target: 1H-Pyrazole-3-propanoic acid.

  • Precursor 1 (Alkene Reduction): (E)-3-(1H-pyrazol-3-yl)acrylic acid.

  • Precursor 2 (Condensation): 1H-Pyrazole-3-carbaldehyde + Malonic Acid.

This route avoids the use of unstable


-diketo acids and provides a crystalline intermediate (acrylic acid derivative) that serves as a purification checkpoint.

Retrosynthesis Target 1H-Pyrazole-3-propanoic acid (Target) Intermediate (E)-3-(1H-pyrazol-3-yl)acrylic acid (Stable Intermediate) Target->Intermediate Hydrogenation (H2, Pd/C) SM1 1H-Pyrazole-3-carbaldehyde Intermediate->SM1 Knoevenagel Condensation SM2 Malonic Acid Intermediate->SM2 + Piperidine/Pyridine

Figure 1: Retrosynthetic logic prioritizing the isolation of the stable acrylic acid intermediate.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of (E)-3-(1H-pyrazol-3-yl)acrylic acid

This step utilizes a modified Doebner modification of the Knoevenagel condensation. The use of pyridine as both solvent and base promotes the decarboxylation of the initial dicarboxylic adduct.

Reagents:

  • 1H-Pyrazole-3-carbaldehyde (10.0 mmol)

  • Malonic acid (12.0 mmol, 1.2 eq)

  • Pyridine (anhydrous, 5 mL)

  • Piperidine (catalytic, 0.1 mL)

Protocol:

  • Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 1H-pyrazole-3-carbaldehyde (0.96 g) and malonic acid (1.25 g) in pyridine (5 mL).

  • Initiation: Add piperidine (0.1 mL) via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4 hours. Evolution of CO2 gas indicates the decarboxylation is proceeding. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the aldehyde.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into ice-cold water (30 mL) containing concentrated HCl (6 mL) to neutralize the pyridine (pH < 3).

    • A white precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) to remove pyridinium salts.

  • Purification: Recrystallize from ethanol/water (1:1) if necessary.

  • Yield: Expect 75–85% yield of a white solid.

Step 2: Catalytic Hydrogenation to 1H-Pyrazole-3-propanoic acid

The reduction of the


-unsaturated double bond is achieved under mild conditions to prevent reduction of the pyrazole ring itself.

Reagents:

  • (E)-3-(1H-pyrazol-3-yl)acrylic acid (5.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (20 mL)

  • Hydrogen gas (balloon pressure)

Protocol:

  • Safety: Pd/C is pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon) before introducing hydrogen.

  • Setup: In a 50 mL flask, suspend the acrylic acid derivative (0.69 g) in Methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (70 mg, 10 wt% of substrate) under a nitrogen stream.

  • Hydrogenation: Purge the flask with H2 gas (balloon). Stir vigorously at room temperature for 6–12 hours.

  • Monitoring: Monitor by 1H NMR or TLC. The disappearance of the olefinic doublets (6.5–7.5 ppm region) confirms completion.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the catalyst dry out completely on the filter paper (fire hazard); keep it wet with water after filtration.

    • Wash the Celite pad with Methanol (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product is often pure enough for use. If needed, recrystallize from Isopropanol/Hexane.

Part 3: Characterization & Data Analysis

The structural validation relies on detecting the saturation of the alkyl chain and the integrity of the pyrazole ring. Note that 1H-Pyrazole-3-propanoic acid exists in tautomeric equilibrium; signals may appear broadened in CDCl3 but sharpen in DMSO-d6.

Physicochemical Properties
PropertyValueNotes
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Appearance White to off-white solid
Melting Point 144–146 °C(Lit.[1] value for similar derivatives)
Solubility Soluble in DMSO, MeOH; Sparingly in H2OAmphoteric nature
NMR Spectroscopy Assignments (DMSO-d6)

Note: Chemical shifts (


) are approximate and relative to TMS.
PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
NH Pyrazole NH12.5–13.0Broad s1HExchangeable; typically very broad due to tautomerism.
COOH Carboxylic OH12.1Broad s1HExchangeable; acidic proton.
H-5 Pyrazole CH7.55d (J=2 Hz)1HDeshielded aromatic proton adjacent to Nitrogen.
H-4 Pyrazole CH6.10d (J=2 Hz)1HAromatic proton; shielded relative to H-5.

-CH2
Alkyl2.55t (J=7 Hz)2HAdjacent to Carbonyl (COOH).

-CH2
Alkyl2.85t (J=7 Hz)2HAdjacent to Pyrazole ring (benzylic-like position).

Interpretation:

  • The disappearance of the trans-alkene coupling (J ~16 Hz) observed in the precursor (Step 1) and the appearance of two triplets in the aliphatic region (2.5–3.0 ppm) confirm the successful reduction.

  • The retention of the two aromatic signals (H-4 and H-5) confirms the pyrazole ring remains intact.

Part 4: Critical Process Parameters & Troubleshooting

Tautomerism & Regioisomerism

The target molecule is a 3-substituted pyrazole . In solution, it exists in equilibrium with the 5-substituted tautomer.

  • Observation: In NMR, the C3 and C5 carbons may appear broadened.

  • Naming: Formally 1H-Pyrazole-3-propanoic acid, but often referred to as 3-(3-pyrazolyl)propionic acid.

Purification of Zwitterions

The molecule contains a basic nitrogen (pyrazole) and an acidic group (COOH).

  • Isoelectric Point (pI): At neutral pH, the molecule may exist as a zwitterion, reducing solubility in organic solvents.

  • Extraction Tip: If extracting from water, adjust pH to ~4-5 (isoelectric point vicinity) to precipitate the free acid, or acidify to pH 2 to extract the cationic form into polar organics (though difficult), or basify to pH 10 to keep in water. Precipitation at pH 4-5 is the best isolation method.

Workflow Diagram

Workflow Step1 Condensation (Pyridine, 90°C) Quench Acidic Quench (HCl/Ice) Step1->Quench Intermed Acrylic Acid Isolation Quench->Intermed Step2 Hydrogenation (Pd/C, H2) Intermed->Step2 Final Recrystallization (iPrOH) Step2->Final

Figure 2: Operational workflow for the synthesis of 1H-Pyrazole-3-propanoic acid.

References

  • Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. ResearchGate. Available at: [Link]

  • Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. PubMed. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. National Institutes of Health (NIH). Available at: [Link]

  • Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids. Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

Foreword: A Scientist's Perspective on Molecular Characterization

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-3-propanoic acid In the realm of drug discovery and medicinal chemistry, a molecule's identity extends far beyond its structure. The true poten...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-3-propanoic acid

In the realm of drug discovery and medicinal chemistry, a molecule's identity extends far beyond its structure. The true potential of a compound like 1H-Pyrazole-3-propanoic acid is unlocked only through a deep and quantitative understanding of its physicochemical properties. These parameters—acidity, lipophilicity, solubility—are not mere data points; they are the fundamental determinants of a molecule's behavior in a biological system. They govern how a compound is absorbed, distributed, metabolized, and excreted (ADME). This guide is structured not as a rigid data sheet, but as a narrative that follows the logical progression of scientific inquiry. We begin with the molecule's fundamental identity, then delve into the critical properties that dictate its journey from the lab bench to potential therapeutic application. The emphasis here is on the causality behind the measurements—why we choose specific methods and what the results signify for researchers in the field.

Section 1: Chemical Identity and Structural Attributes

1H-Pyrazole-3-propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a propanoic acid side chain at the C3 position. It is crucial to distinguish this isomer from its N-substituted counterpart, 3-(1H-pyrazol-1-yl)propanoic acid, as the point of attachment significantly influences the molecule's electronic properties and spatial arrangement.

The presence of both a weakly basic pyrazole ring and an acidic carboxylic acid group makes 1H-Pyrazole-3-propanoic acid an interesting scaffold for medicinal chemistry. The pyrazole moiety is a common feature in many pharmacologically active compounds, valued for its ability to participate in hydrogen bonding and its metabolic stability.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name 3-(1H-pyrazol-3-yl)propanoic acid-
CAS Number 1368382-98-2[1]
Molecular Formula C₆H₈N₂O₂[2][3]
Molecular Weight 140.14 g/mol [2][4]
Canonical SMILES C1=CN(N=C1)CCC(=O)O-

*Note: Molecular formula and weight are for the isomeric structure 3-(1H-pyrazol-1-yl)propanoic acid, but are identical for the C3-substituted target compound.

Section 2: Acidity and Ionization State (pKa)

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any potential drug candidate. It dictates the charge state of the molecule at a given pH, which in turn profoundly impacts solubility, permeability, target binding, and metabolic stability. 1H-Pyrazole-3-propanoic acid possesses two key ionizable centers: the carboxylic acid group and the pyrazole ring.

  • Carboxylic Acid Group: This group is acidic and will be deprotonated (negatively charged) at physiological pH (~7.4). The pKa of a typical aliphatic carboxylic acid like propionic acid is around 4.8.[5] The electron-withdrawing nature of the adjacent pyrazole ring is expected to lower this pKa, making it a stronger acid. A predicted pKa for the related N-substituted isomer is approximately 4.29.[2]

  • Pyrazole Ring: The pyrazole ring itself has a basic nitrogen atom. The pKa of the conjugate acid of pyrazole is approximately 2.5.[6] This means the pyrazole ring will be predominantly neutral at physiological pH.

Understanding the primary pKa of the carboxylic acid is essential for designing effective formulation strategies and predicting its behavior in the gastrointestinal tract and bloodstream.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a robust and reliable method for experimentally determining the pKa value. The principle lies in monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized.[7]

Methodology:

  • Preparation: Accurately weigh approximately 1-5 mg of 1H-Pyrazole-3-propanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (if solubility is low). Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at the desired experimental temperature (typically 25°C).

  • Titration: Place the solution in a temperature-controlled vessel with gentle stirring. Insert the calibrated pH electrode.

  • Initial Reading: Record the initial pH of the solution.

  • Titrant Addition: Add small, precise aliquots (e.g., 10-50 µL) of a standardized strong base (e.g., 0.1 M NaOH) using a calibrated burette or micropipette.

  • Equilibration & Recording: After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this sigmoid curve, which can be found by calculating the point of maximum slope on the first derivative plot (ΔpH/ΔV vs. V). At this half-equivalence point, pH = pKa.[7]

Section 3: Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is a key driver of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. It is also a major factor in promiscuous binding to off-target proteins and metabolic enzymes. The partition coefficient (logP) is the measure of this property, defined as the logarithm of the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[8]

For an ionizable molecule like 1H-Pyrazole-3-propanoic acid, the distribution coefficient (logD) is more biologically relevant. LogD is the pH-dependent version of logP, accounting for the ratio of all species (ionized and neutral) between the two phases.[8] At pH values well below the pKa of the carboxylic acid, logD will approximate logP. As the pH increases above the pKa, the compound becomes ionized and more water-soluble, causing the logD to decrease significantly.

Experimental Protocol: The Shake-Flask Method for logP/logD Determination

The shake-flask method is the "gold standard" for its direct and accurate measurement of partitioning.[9][10]

Methodology:

  • Phase Preparation: Prepare a biphasic system using n-octanol and an aqueous buffer. For logP, use water. For logD, use a buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline). Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them vigorously and allowing them to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of 1H-Pyrazole-3-propanoic acid in the aqueous phase. Add a known volume of this stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be low enough to avoid solubility issues in either phase.

  • Equilibration: Seal the vessel and shake or rotate it gently for a sufficient period (typically 1 to 24 hours) to allow the compound to reach partitioning equilibrium between the two phases.[8] The time required should be determined empirically.

  • Phase Separation: Centrifuge the vessel at low speed to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • logP (or logD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Section 4: Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and unreliable results in biological assays.[11] Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for lead optimization.[12] The solubility of 1H-Pyrazole-3-propanoic acid will be highly pH-dependent due to its carboxylic acid group. It is expected to have low solubility at acidic pH (when it is neutral) and significantly higher solubility at neutral and basic pH (when it is ionized as the carboxylate salt).

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This method measures the equilibrium solubility of the solid form of the compound.[13][14]

Methodology:

  • Sample Preparation: Add an excess amount of solid 1H-Pyrazole-3-propanoic acid to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 2.0, pH 7.4) to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.[15]

  • Separation of Undissolved Solid: After incubation, filter the slurry through a low-binding filter (e.g., a 0.45 µm PVDF filter plate) or centrifuge at high speed to pellet the excess solid. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Take a precise aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent. Determine the concentration of the compound using a calibrated analytical method like LC-MS/MS or HPLC-UV.

  • Data Reporting: The solubility is reported as the measured concentration in units such as µg/mL or µM.

Visualizing the Physicochemical Workflow

The determination of these core properties follows a logical workflow, where each piece of data informs the next steps in a drug discovery cascade.

G cluster_0 Core Characterization cluster_1 Application & Decision Making A Compound Synthesis & Purification B Structure & Identity (NMR, MS) A->B Verification C pKa Determination (Titration) B->C Characterize D Solubility Assay (Thermodynamic) B->D Characterize E logD Determination (Shake-Flask @ pH 7.4) B->E Characterize C->D Informs pH choice C->E Informs pH choice F In Vitro Biological Assays (Target Engagement) D->F Guides concentration G Formulation Development D->G Guides concentration H ADME & Pharmacokinetic Studies E->H Predicts absorption I Lead Optimization Decision F->I Data Integration G->I Data Integration H->I Data Integration

Caption: Workflow for physicochemical characterization in drug discovery.

Visualizing the Acid-Base Equilibrium

The ionization state of 1H-Pyrazole-3-propanoic acid is dictated by the pH of its environment, primarily governed by the carboxylic acid pKa.

Caption: Acid-base equilibrium of 1H-Pyrazole-3-propanoic acid.

Summary and Implications

While specific experimental data for 1H-Pyrazole-3-propanoic acid is not widely published, its physicochemical profile can be expertly inferred from its structure and the properties of related analogs.

Table 2: Summary of Physicochemical Properties

ParameterPredicted/Inferred ValueImplication for Drug Development
pKa ~4.0 - 4.5Mostly ionized at physiological pH 7.4, which will enhance aqueous solubility but may decrease passive membrane permeability.
logP (neutral) 0.1 - 0.5 (estimated)Low lipophilicity suggests it may not readily cross the blood-brain barrier but could have favorable "rule-of-five" characteristics.
logD (pH 7.4) < -1.0 (estimated)Low distribution coefficient at physiological pH indicates the compound will favor the aqueous phase, potentially limiting cell penetration.
Aqueous Solubility pH-dependentExpected to be low at acidic pH but high at neutral pH. This is favorable for oral absorption from the small intestine.

The true value of this guide lies not in a static list of numbers, but in the robust, validated protocols provided. By applying these methodologies, researchers can generate the high-quality, reproducible data essential for making informed decisions in the complex process of drug development. The journey of a molecule like 1H-Pyrazole-3-propanoic acid from a chemical scaffold to a potential therapeutic agent is paved with precise, quantitative science, beginning with the foundational properties detailed herein.

References

  • Sangster, J. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from

  • Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

  • Comer, J. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from

  • ChemicalBook. (n.d.). 1H-Pyrazole-3-propanoic acid, hydrochloride (1:1). Retrieved from

  • BLD Pharm. (n.d.). 1H-Pyrazole-3-propanoic acid. Retrieved from

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved from

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from

  • Vulcanchem. (n.d.). 3-(1H-pyrazol-1-yl)propanoic acid. Retrieved from

  • Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-31.

  • PubChem. (n.d.). alpha-amino-1H-pyrazole-1-propanoic acid. Retrieved from

  • ChemicalBook. (n.d.). 3-(1H-PYRAZOL-1-YL)PROPANOIC ACID. Retrieved from

  • Sigma-Aldrich. (n.d.). 1H-Pyrazole-3-carboxylic acid. Retrieved from

  • Ilhan, I. O., & Cadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565-5569.

  • Berg, D. J., et al. (2012). Development of Methods for the Determination of pKa Values. PMC.

  • Desamero, R. Z. B., et al. (2019). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ResearchGate.

  • Pirgal, D., et al. (2022). SYNTHESIS OF NOVEL (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. ProQuest.

  • PubChem. (n.d.). 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. Retrieved from

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry.

  • Sigma-Aldrich. (n.d.). 1H-Pyrrole-1-propionic acid. Retrieved from

  • Ahola, S., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15682–15689.

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from

  • Aggarwal, N., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12763-12791.

  • Harris, T. D., & Roth, G. P. (1996). The Preparation of 1H-Pyrazole-5-propanoic and 1H-Pyrazole-5-butanoic Acids from Dilithiated C(α),N-Carboalkoxyhydrazones and Succinic or Glutaric Acid Anhydrides. Synthetic Communications, 26(14), 2595-2603.

  • Santa Cruz Biotechnology. (n.d.). 3-(1H-pyrazol-1-yl)propanoic acid. Retrieved from

  • Patel, H. D., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

  • Home Sunshine Pharma. (n.d.). 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1. Retrieved from

  • PubChem. (n.d.). 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. Retrieved from

  • Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 821-825.

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from

  • PubChem. (n.d.). Pyrazole. Retrieved from

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from

  • 2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from

  • Wikipedia. (n.d.). Propionic acid. Retrieved from

  • ChemScene. (n.d.). Building blocks | Bioactive small molecules. Retrieved from

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 1H-Pyrazole-3-propanoic Acid Analogs

Executive Summary The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3] This guide focuses on a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3] This guide focuses on a specific, promising subclass: 1H-Pyrazole-3-propanoic acid analogs. These compounds have garnered significant interest due to their structural versatility and potent biological activities. We will explore the synthetic rationale, key biological activities including anti-inflammatory, antimicrobial, and anticancer effects, and the underlying mechanisms of action. This document serves as an in-depth technical resource for researchers and drug development professionals, providing not only established data but also the causal logic behind experimental designs and structure-activity relationships, equipping teams to accelerate their research and development programs.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered 1,2-diazole ring system known as pyrazole is a "privileged scaffold," a molecular framework that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents.[1][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile molecular interactions.[5] Clinically successful drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil all feature a pyrazole core, highlighting the scaffold's metabolic stability and pharmacological acceptance.[1][6]

The introduction of a propanoic acid moiety at the 3-position of the pyrazole ring creates a distinct chemical entity with significant potential, particularly as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7] This guide delves into the synthesis, multifaceted biological evaluation, and mechanistic insights of these novel analogs.

Synthetic Strategies and Workflow

The synthesis of 1H-pyrazole derivatives typically involves a classical condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[8] This foundational reaction allows for extensive diversification. The propanoic acid side chain can be introduced through various synthetic routes, often involving precursors that are subsequently modified.

The rationale behind this approach is its efficiency and modularity. By selecting different substituted hydrazines and dicarbonyl compounds, a vast library of analogs can be generated, enabling a thorough exploration of the structure-activity relationship (SAR).

G cluster_0 Core Synthesis Start β-Dicarbonyl Precursor (e.g., β-ketoester) Condensation Cyclocondensation Reaction (Acid/Base Catalysis) Start->Condensation Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Condensation PyrazoleCore 1H-Pyrazole Core (with ester group) Condensation->PyrazoleCore Formation of Pyrazole Ring Hydrolysis Ester Hydrolysis PyrazoleCore->Hydrolysis Functional Group Modification FinalProduct 1H-Pyrazole-3-propanoic Acid Analog Hydrolysis->FinalProduct

Caption: General synthetic workflow for 1H-Pyrazole-3-propanoic acid analogs.

Key Biological Activities & Mechanisms of Action

1H-Pyrazole-3-propanoic acid analogs exhibit a remarkable range of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Potent Anti-inflammatory Activity

A primary therapeutic application for this class of compounds is in the treatment of inflammatory diseases. The mechanism is often rooted in the dual inhibition of key enzymes in the arachidonic acid cascade.

Mechanism of Action: Dual COX/LOX Inhibition Inflammation is mediated by signaling molecules like prostaglandins and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes but not 5-LOX, which can lead to gastrointestinal side effects. The ability of certain pyrazole-3-propanoic acid derivatives to inhibit both pathways represents a significant therapeutic advantage.[5][7]

One study detailed novel pyrazol-3-propanoic acid derivatives that potently inhibited leukotriene (LT) biosynthesis in human neutrophils, with some compounds showing IC₅₀ values in the low micromolar range (1.6-3.5 µM).[7] Furthermore, several of these analogs also demonstrated substantial inhibition of platelet COX-1 activity, identifying them as dual-acting inhibitors.[7] This dual inhibition can lead to a more comprehensive anti-inflammatory effect with a potentially improved safety profile.

G cluster_pathway Arachidonic Acid Cascade AA Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX_path Cyclooxygenase (COX-1/2) ArachidonicAcid->COX_path LOX_path 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX_path Prostaglandins Prostaglandins (PGE2, etc.) COX_path->Prostaglandins Leukotrienes Leukotrienes (LTB4, etc.) LOX_path->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Pyrazole-3-propanoic Acid Analog Inhibitor->COX_path inhibits Inhibitor->LOX_path inhibits G cluster_kinase Kinase Inhibition Mechanism Kinase Protein Kinase (e.g., EGFR) Phosphorylation Phosphorylation Kinase->Phosphorylation phosphorylates ATP ATP ATP->Kinase binds to active site Substrate Substrate Protein Substrate->Kinase Inhibitor Pyrazole Analog Inhibitor->Kinase blocks ATP binding Downstream Downstream Signaling (Cell Proliferation) Phosphorylation->Downstream

Caption: Pyrazole analogs can act as competitive ATP inhibitors in kinases.

Table 3: Anticancer Activity of Selected Pyrazole Analogs

Compound ID Cancer Cell Line GI₅₀ (µM) Mechanism Reference
Compound 4a K562 (Leukemia) 0.26 - [9][10]
Compound 4a A549 (Lung) 0.19 - [9][10]
Compound 5b K562 (Leukemia) 0.021 Tubulin Polymerization Inhibitor [9][10]
Compound 5b A549 (Lung) 0.69 Tubulin Polymerization Inhibitor [9][10]
Compound 49 EGFR Tyrosine Kinase 0.26 (IC₅₀) Kinase Inhibitor [11]

| Compound 49 | HER-2 Tyrosine Kinase | 0.20 (IC₅₀) | Kinase Inhibitor | [11]|

Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications impact biological activity is critical for lead optimization. For pyrazole analogs, the nature and position of substituents on the pyrazole and any associated phenyl rings are key determinants of potency and selectivity. [5]

  • N1-Substitution: The substituent on the N1 position of the pyrazole ring significantly influences activity. Large, aromatic groups are often found in potent COX-2 inhibitors and anticancer agents.

  • C3- and C5-Substitutions: Modifications at these positions are crucial for interacting with the target protein's binding pocket. For example, trifluoromethyl groups have been incorporated to enhance the antibacterial spectrum of compounds. [1]* Propanoic Acid Moiety: This group is critical for activity against certain targets, likely by mimicking the carboxylic acid of arachidonic acid to interact with the active sites of COX and LOX enzymes.

  • Electron-Withdrawing/Donating Groups: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) to phenyl rings can modulate the electronic properties and steric bulk of the molecule, thereby fine-tuning its binding affinity and pharmacokinetic profile. [12]

Experimental Protocols

To ensure reproducibility and scientific rigor, standardized protocols are essential. The following are representative, high-level methodologies for evaluating the key biological activities discussed.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrazole analog against a specific bacterial strain.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). The final concentration range should typically span from 64 µg/mL down to 0.5 µg/mL or lower. [6][13]2. Inoculation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in medium, no compound) and a negative control (medium only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.

  • Self-Validation: The consistent growth in the positive control and lack of growth in the negative control validate the assay conditions. The MIC of the reference standard should fall within its expected range.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the effect of a pyrazole analog on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ or GI₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

The 1H-Pyrazole-3-propanoic acid scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. The evidence clearly demonstrates their potential to yield potent anti-inflammatory, antimicrobial, and anticancer agents. The modularity of their synthesis allows for extensive chemical exploration and optimization of their biological profiles.

Future research should focus on:

  • Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Efficacy: Moving the most promising in vitro candidates into relevant animal models to validate their therapeutic efficacy and safety. [14]* Mechanism Deconvolution: Further elucidating the precise molecular targets and pathways for novel compounds to better understand their mechanism of action and potential for off-target effects.

  • Exploring New Therapeutic Areas: Given the broad bioactivity of pyrazoles, these analogs could be screened for other applications, such as antiviral, antidiabetic, or neuroprotective agents. [4] By leveraging the foundational knowledge presented in this guide, research and development teams can strategically design and advance novel 1H-Pyrazole-3-propanoic acid analogs toward clinical development.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Pyrazole derivatives 13a–23a reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 23, 2024, from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. (2005). PubMed. Retrieved January 23, 2024, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 23, 2024, from [Link]

  • (PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. Retrieved January 23, 2024, from [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer. Retrieved January 23, 2024, from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2023). Journal of Chemical Health Risks. Retrieved January 23, 2024, from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2021). Research Journal of Pharmacy and Technology. Retrieved January 23, 2024, from [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). PubMed. Retrieved January 23, 2024, from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Research Journal of Pharmacy and Technology. Retrieved January 23, 2024, from [Link]

  • Current status of pyrazole and its biological activities. (2016). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved January 23, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. Retrieved January 23, 2024, from [Link]

  • Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. (2011). PubMed. Retrieved January 23, 2024, from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. (2021). PubMed. Retrieved January 23, 2024, from [Link]

  • Recently reported biological activities of pyrazole compounds. (2017). PubMed. Retrieved January 23, 2024, from [Link]

  • Synthesis of novel pyrazole analogues as efficacious antimicrobial agents. (2011). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). MDPI. Retrieved January 23, 2024, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2020). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2020). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023). Biomedical and Pharmacology Journal. Retrieved January 23, 2024, from [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (2021). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

Sources

Exploratory

1H-Pyrazole-3-propanoic acid mechanism of action investigations

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1H-Pyrazole-3-propanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1H-Pyrazole-3-propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] 1H-Pyrazole-3-propanoic acid, as a fundamental pyrazole derivative, presents a compelling case for in-depth mechanistic investigation. This guide provides a comprehensive, technically-grounded framework for elucidating its mechanism of action, from initial hypothesis testing to broad-spectrum target identification and pathway analysis. It is designed to empower researchers with the rationale and detailed protocols necessary to navigate the complexities of mechanistic pharmacology.

Introduction: The Enigma of 1H-Pyrazole-3-propanoic Acid

1H-Pyrazole-3-propanoic acid is a heterocyclic compound featuring a pyrazole ring, a structure renowned for its diverse biological activities.[1][3][4] Preliminary studies on closely related derivatives suggest a potential role in modulating inflammatory pathways, specifically through the inhibition of leukotriene biosynthesis and cyclooxygenase (COX) enzymes.[6] However, the precise molecular targets and the full spectrum of cellular effects of the parent compound remain to be fully characterized. Understanding the mechanism of action is a critical step in the drug discovery process, providing insights into therapeutic potential, predicting potential side effects, and enabling the development of more potent and selective analogs.[7][8] This guide outlines a systematic, multi-phased approach to unraveling the molecular intricacies of how 1H-Pyrazole-3-propanoic acid exerts its biological effects.

Strategic Framework for Mechanism of Action Investigation

MOA_Workflow cluster_0 Phase 1: Hypothesis-Driven Investigation cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Pathway & Phenotypic Analysis cluster_3 Phase 4: Data Synthesis & Model Generation A Initial Hypothesis: Inhibition of Arachidonic Acid Pathway B Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) A->B C Cell-Based Assays (Leukotriene & Prostaglandin Production) B->C D Affinity-Based Methods (e.g., Chemical Proteomics) C->D If initial hypothesis is incomplete F Computational Approaches (e.g., Target Prediction) C->F If initial hypothesis is incomplete E Phenotypic Screening & Target Deconvolution D->E G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->G F->G H Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis, Migration) G->H I Integrate Biochemical, Cellular, & Proteomic Data H->I J Construct Comprehensive Mechanism of Action Model I->J

Figure 1: A strategic workflow for elucidating the mechanism of action of 1H-Pyrazole-3-propanoic acid.

Phase 1: Hypothesis-Driven Investigation of the Arachidonic Acid Pathway

Based on existing literature for pyrazole derivatives, a primary hypothesis is that 1H-Pyrazole-3-propanoic acid modulates the arachidonic acid cascade.[6] This pathway is central to inflammation, producing pro-inflammatory mediators like prostaglandins and leukotrienes. The initial experimental phase will focus on validating this hypothesis through targeted biochemical and cellular assays.

Biochemical Enzyme Inhibition Assays

The first step is to determine if 1H-Pyrazole-3-propanoic acid directly interacts with and inhibits key enzymes in the arachidonic acid pathway, namely COX-1, COX-2, and 5-lipoxygenase (5-LOX).

Rationale: Direct enzyme inhibition is a common mechanism of action for small molecule drugs.[9] By using purified enzymes, we can isolate the interaction between the compound and its potential target, removing the complexity of a cellular environment. This allows for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[10]

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Reconstitute purified human COX-1, COX-2, or 5-LOX enzymes in their respective assay buffers. Prepare a stock solution of the substrate (arachidonic acid).

  • Compound Preparation: Prepare a stock solution of 1H-Pyrazole-3-propanoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, add the enzyme, the compound at various concentrations (or vehicle control), and the appropriate co-factors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation over time using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent). For COX enzymes, this could involve measuring the production of prostaglandin E2 (PGE2). For 5-LOX, this could involve measuring the formation of leukotriene B4 (LTB4).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Table 1: Representative Data from Enzyme Inhibition Assays

Enzyme1H-Pyrazole-3-propanoic acid IC50 (µM)Positive Control IC50 (µM)
COX-1TBDIndomethacin: ~0.1
COX-2TBDCelecoxib: ~0.04
5-LOXTBDZileuton: ~0.5
TBD: To be determined experimentally.
Cellular Assays for Eicosanoid Production

Following the biochemical assays, it is crucial to assess the compound's activity in a more physiologically relevant context. Cellular assays can confirm if the compound is cell-permeable and can inhibit the target enzyme within a living cell.[11]

Rationale: Cellular assays provide a more holistic view of the compound's effect, taking into account factors such as membrane transport and intracellular metabolism.[11] Measuring the downstream products of the arachidonic acid pathway in stimulated cells will validate the findings from the biochemical assays.

Experimental Protocol: Measurement of Eicosanoid Production in Human Neutrophils

  • Cell Culture and Stimulation: Isolate human neutrophils from whole blood. Pre-incubate the cells with various concentrations of 1H-Pyrazole-3-propanoic acid or vehicle control.

  • Induction of Eicosanoid Production: Stimulate the cells with a suitable agonist, such as the calcium ionophore A23187, to activate the arachidonic acid cascade.

  • Sample Collection and Analysis: After a defined incubation period, pellet the cells and collect the supernatant.

  • Quantification of Eicosanoids: Measure the concentration of PGE2 and LTB4 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Calculate the percent inhibition of PGE2 and LTB4 production for each concentration of the compound and determine the IC50 values.

Phase 2: Unbiased Target Identification

If the initial hypothesis-driven studies do not fully explain the observed biological activity of 1H-Pyrazole-3-propanoic acid, or to identify potential off-target effects, an unbiased approach to target identification is necessary.[12][13]

Target_ID_Methods A 1H-Pyrazole-3-propanoic acid B Affinity-Based Methods A->B C Phenotypic-Based Methods A->C D Chemical Proteomics (Affinity Chromatography) B->D E Cellular Thermal Shift Assay (CETSA) B->E F High-Content Screening C->F G Genetic Approaches (e.g., CRISPR/Cas9 screens) C->G H Identified Protein Targets D->H E->H F->H Target Deconvolution G->H Target Deconvolution

Figure 2: Unbiased approaches for identifying the molecular targets of 1H-Pyrazole-3-propanoic acid.

Affinity-Based Target Identification

Affinity-based methods utilize the binding interaction between the small molecule and its protein target to isolate and identify the target.[14][15]

Experimental Workflow: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 1H-Pyrazole-3-propanoic acid with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A control probe with an inactive analog should also be prepared.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Pull-Down: Incubate the cell lysate with the immobilized compound and the control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Candidate Validation: Validate the identified protein targets using orthogonal methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm direct binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that relies on the principle that a protein's thermal stability is altered upon ligand binding.[14]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells or cell lysates with 1H-Pyrazole-3-propanoic acid or a vehicle control.

  • Heat Shock: Heat the samples across a range of temperatures.

  • Protein Extraction: Lyse the cells (if treated intact) and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Phase 3: Pathway Elucidation and Cellular Effects

Once a direct molecular target has been identified and validated, the next step is to understand the downstream consequences of this interaction. This involves mapping the affected signaling pathways and characterizing the resulting cellular phenotypes.[16][17][18]

Signaling Pathway Analysis

Rationale: The interaction of a drug with its target will often modulate the activity of one or more signaling pathways. Analyzing these pathways provides a mechanistic link between target engagement and the ultimate cellular response.[19]

Experimental Approaches:

  • Western Blotting: To assess changes in the phosphorylation status or expression levels of key proteins within a suspected signaling pathway.

  • Reporter Gene Assays: To measure the activity of transcription factors that are downstream of the signaling pathway of interest.[18]

  • Phospho-Proteomics: A mass spectrometry-based approach to globally profile changes in protein phosphorylation upon compound treatment.

Cellular Phenotypic Assays

Rationale: The culmination of a drug's mechanism of action is a change in cellular behavior or phenotype.[11] These assays are critical for correlating the molecular mechanism with a functional outcome.

Table 2: Examples of Cellular Phenotypic Assays

Cellular ProcessAssay Method
Cell ProliferationMTS/MTT assay, BrdU incorporation
Cell CyclePropidium iodide staining and flow cytometry
ApoptosisAnnexin V/PI staining, caspase activity assays
Cell MigrationTranswell migration assay, wound healing assay
Gene ExpressionRNA-sequencing, quantitative PCR

Data Integration and Model Generation

The final and most critical phase of the investigation is to synthesize all the experimental data into a cohesive and comprehensive model of the mechanism of action. This model should describe the direct molecular target(s) of 1H-Pyrazole-3-propanoic acid, the signaling pathways that are modulated by this interaction, and the resulting cellular phenotypes. This integrated understanding is invaluable for guiding further drug development efforts, including lead optimization and preclinical studies.

Conclusion

The investigation into the mechanism of action of 1H-Pyrazole-3-propanoic acid is a multi-faceted endeavor that requires a systematic and logical approach. By combining hypothesis-driven research with unbiased target discovery methods, researchers can build a robust and detailed understanding of how this compound exerts its biological effects. The protocols and strategies outlined in this guide provide a comprehensive roadmap for such an investigation, ultimately paving the way for the potential therapeutic application of this and related pyrazole derivatives.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available from: [Link]

  • Gnerre, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available from: [Link]

  • StudySmarter. Experimental Pharmacology: Techniques & Examples. Available from: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • Frontiers in Pharmacology. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology. Available from: [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Pharmacological Activities of Pyrazole and Its Derivatives A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Wikipedia. Mechanism of action. Available from: [Link]

  • ACS Publications. (2007). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Available from: [Link]

  • Frontiers in Pharmacology. Methods in Experimental Pharmacology 2023. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available from: [Link]

  • Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available from: [Link]

  • Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. Available from: [Link]

  • Rörsch, F., et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia. Enzyme inhibitor. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Science Publishing Group. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Science Publishing Group. Available from: [Link]

  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available from: [Link]

  • MDPI. (2023). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. Available from: [Link]

  • Arabian Journal of Chemistry. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available from: [Link]

  • PubChem. alpha-amino-1H-pyrazole-1-propanoic acid. Available from: [Link]

  • PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. Available from: [Link]

  • Environmental Science: Water Research & Technology. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Royal Society of Chemistry. Available from: [Link]

  • Environmental Science: Water Research & Technology. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Royal Society of Chemistry. Available from: [Link]

  • PubChem. 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of 1H-Pyrazole-3-propanoic acid

Foreword: The Analytical Imperative in Modern Drug Discovery In the landscape of contemporary drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 1H-Pyrazole-3-propanoic acid, a versatile heterocyclic building block, is of growing importance in medicinal chemistry due to its utility in the synthesis of a diverse range of pharmacologically active compounds. Its structural integrity directly influences the safety and efficacy of any resulting drug candidate. This technical guide provides a comprehensive, field-tested approach to the spectroscopic analysis of 1H-Pyrazole-3-propanoic acid, drawing upon foundational principles and expert insights to empower researchers in their analytical endeavors. We will explore the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), not merely as data acquisition methods, but as tools for deductive structural elucidation.

The Molecular Blueprint: 1H-Pyrazole-3-propanoic acid

Before delving into the spectroscopic analysis, it is crucial to understand the molecular structure we aim to confirm. 1H-Pyrazole-3-propanoic acid (CAS 1368382-98-2) consists of a five-membered aromatic pyrazole ring attached to a propanoic acid tail at the 3-position. This structure presents several key features that will give rise to characteristic spectroscopic signals:

  • An aromatic pyrazole ring with two adjacent nitrogen atoms and three carbon atoms.

  • Two distinct C-H protons and one N-H proton on the pyrazole ring.

  • A flexible three-carbon propanoic acid side chain with two methylene (-CH₂-) groups.

  • A terminal carboxylic acid (-COOH) functional group.

Our analytical challenge is to leverage a multi-spectroscopic approach to confirm the presence and connectivity of each of these structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Deciphering the Proton Landscape

Expertise & Experience in Practice: The choice of a deuterated solvent is the first critical decision. While chloroform-d (CDCl₃) is common, for a molecule with both a carboxylic acid and a pyrazole N-H, which are exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. It readily solubilizes the compound and its higher polarity allows for the observation of these labile protons, which might otherwise be broadened or exchanged out of existence in other solvents.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 1H-Pyrazole-3-propanoic acid and dissolve it in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

  • Instrumentation: The data should be acquired on a high-field NMR spectrometer (400 MHz or greater) to ensure adequate signal dispersion.

  • Data Acquisition:

    • Experiment: A standard one-pulse proton experiment.

    • Temperature: 298 K.

    • Number of Scans: 16-32 scans should provide an excellent signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds is sufficient.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum should be referenced to the residual DMSO peak at δ 2.50 ppm.

Data Interpretation: Predicted ¹H NMR Spectrum (in DMSO-d₆)

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons of 1H-Pyrazole-3-propanoic acid.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
-COOH~12.1broad singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
-NH~12.8broad singlet1HThe proton on the pyrazole nitrogen is also acidic and deshielded, appearing as a broad singlet.
H5 (pyrazole)~7.5doublet1HThis aromatic proton is adjacent to a nitrogen atom, leading to a downfield shift. It is coupled to H4, resulting in a doublet.
H4 (pyrazole)~6.2doublet1HThis aromatic proton is coupled to H5, appearing as a doublet. It is typically upfield relative to H5.
-CH₂- (β to COOH)~2.9triplet2HThese protons are adjacent to the pyrazole ring and are thus deshielded. They are coupled to the other methylene group, resulting in a triplet.
-CH₂- (α to COOH)~2.6triplet2HThese protons are adjacent to the carbonyl group and are coupled to the other methylene group, appearing as a triplet.

Trustworthiness through Self-Validation: A key confirmatory experiment is the D₂O exchange . Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the signals for the -COOH and -NH protons will disappear as the protons are exchanged for deuterium. This provides definitive evidence for the assignment of these exchangeable protons.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Experimental Protocol: ¹³C NMR Spectroscopy

The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A broadband probe on the same NMR spectrometer is utilized.

  • Data Acquisition:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Data Processing: The spectrum is referenced to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Data Interpretation: Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Assignment Predicted δ (ppm) Rationale for Assignment
-COOH~173The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
C3 (pyrazole)~145This carbon is attached to two nitrogen atoms and the propanoic acid side chain, leading to a significant downfield shift.
C5 (pyrazole)~135This aromatic carbon is adjacent to a nitrogen atom and is deshielded.
C4 (pyrazole)~105This is the most shielded of the pyrazole ring carbons.
-CH₂- (α to COOH)~30Aliphatic carbon adjacent to the carbonyl group.
-CH₂- (β to COOH)~25Aliphatic carbon adjacent to the pyrazole ring.

Logical Relationship of NMR Data

NMR_Workflow cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis cluster_Structure Final Structure Elucidation H1_Data Chemical Shifts Multiplicities Integrations D2O_Ex D₂O Exchange H1_Data->D2O_Ex confirm H1_Assign Proton Assignments (-COOH, -NH, Ar-H, -CH₂-) D2O_Ex->H1_Assign Final_Structure Confirmed Structure of 1H-Pyrazole-3-propanoic acid H1_Assign->Final_Structure C13_Data Chemical Shifts C13_Assign Carbon Skeleton (-COOH, C3, C5, C4, -CH₂-) C13_Data->C13_Assign C13_Assign->Final_Structure

Caption: Integration of ¹H and ¹³C NMR data for structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation: Predicted IR Spectrum

Frequency (cm⁻¹) Vibration Description
3300-2500O-H stretchA very broad and strong absorption characteristic of the hydrogen-bonded carboxylic acid.
~3150N-H stretchA medium, broad peak corresponding to the pyrazole N-H stretching vibration.
~3050C-H stretch (aromatic)A weak to medium absorption for the C-H bonds on the pyrazole ring.
2980-2850C-H stretch (aliphatic)Medium absorptions for the methylene groups in the propanoic acid chain.
~1700C=O stretchA very strong and sharp absorption characteristic of the carbonyl group in the carboxylic acid.
~1600 & ~1550C=N & C=C stretchMedium intensity absorptions from the pyrazole ring stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Data Acquisition: The analysis can be performed in both positive and negative ion modes.

    • Positive Ion Mode: The instrument is set to detect positively charged ions. The protonated molecule [M+H]⁺ is expected.

    • Negative Ion Mode: The instrument is set to detect negatively charged ions. The deprotonated molecule [M-H]⁻ is expected.

Data Interpretation: Predicted Mass Spectrum

The molecular formula of 1H-Pyrazole-3-propanoic acid is C₆H₈N₂O₂. The monoisotopic molecular weight is 140.06 Da.

  • Positive Ion Mode: A prominent peak at m/z 141.07 corresponding to [C₆H₉N₂O₂]⁺.

  • Negative Ion Mode: A prominent peak at m/z 139.05 corresponding to [C₆H₇N₂O₂]⁻.

Trustworthiness through Fragmentation Analysis (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions that lend further credence to the proposed structure.

Plausible Fragmentation Pathway in Positive Ion Mode

MS_Fragmentation Parent [M+H]⁺ m/z 141.07 Frag1 Loss of H₂O (-18.01 Da) Parent->Frag1 Ion1 [C₆H₇N₂O]⁺ m/z 123.06 Frag1->Ion1 Frag2 Loss of CO (-27.99 Da) Ion1->Frag2 Ion2 [C₅H₇N₂]⁺ m/z 95.07 Frag2->Ion2

Caption: A predicted fragmentation pathway for 1H-Pyrazole-3-propanoic acid in ESI+ mode.

Concluding Remarks: A Synergistic Approach to Structural Certainty

References

  • PubChem. (n.d.). alpha-amino-1H-pyrazole-1-propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2013). Asian Journal of Chemistry, 25(3), 1647-1650. Retrieved from [Link]

Exploratory

The Pyrazole Architect: A Technical Guide to Structure-Activity Relationships (SAR)

Executive Summary The pyrazole ring ( ) is a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved therapeutics ranging from NSAIDs (Celecoxib) to kinase inhibitors (Crizotinib). Its utility ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) is a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved therapeutics ranging from NSAIDs (Celecoxib) to kinase inhibitors (Crizotinib). Its utility stems from its unique physicochemical duality: it acts simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2), mimicking the purine base of ATP or the phenolic moiety of tyrosine.

This guide moves beyond basic heterocycle chemistry to explore the causal relationships between pyrazole substitution patterns, tautomeric equilibria, and biological efficacy. It is designed for medicinal chemists seeking to optimize potency, selectivity, and metabolic stability.

Part 1: The Physicochemical Foundation

To rationally design pyrazole drugs, one must first master the scaffold's intrinsic thermodynamics. The biological activity of a pyrazole is often dictated by its tautomeric state and acid-base profile.

The Tautomeric Toggle

Unsubstituted pyrazoles exist in a tautomeric equilibrium between the


- and 

-forms.[1] However, in mono-substituted pyrazoles (where N1 is unsubstituted), the substituent at position 3 (or 5) dictates the major tautomer.
  • Rule of Thumb: Electron-donating groups (EDGs) generally favor the 3-substituted tautomer. Electron-withdrawing groups (EWGs) favor the 5-substituted tautomer.

  • Implication: If your protein pocket requires a specific H-bond geometry, the wrong substituent at C3/C5 can shift the equilibrium away from the bioactive conformer, killing potency despite "good" docking scores.

The Acid-Base Duality
  • N1 (Pyrrole-like): Weakly acidic (

    
    ). Serves as a Hydrogen Bond Donor (HBD).
    
  • N2 (Pyridine-like): Weakly basic (

    
    ). Serves as a Hydrogen Bond Acceptor (HBA).
    
  • SAR Insight: N-alkylation at N1 locks the tautomer and removes the HBD capability. This is a standard strategy to improve permeability (by removing a donor) or to freeze the bioactive conformation [1].

Part 2: Synthetic Strategies for SAR Exploration

The primary challenge in pyrazole SAR is regioselectivity . The classical Knorr synthesis (hydrazine + 1,3-diketone) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate and can lead to false positives in early screening.

The Regioselectivity Workflow

To ensure data integrity, you must synthesize unambiguous isomers.

Regioselective_Synthesis Start Target: N1-Substituted Pyrazole PathA Classical Knorr (Hydrazine + 1,3-Diketone) Start->PathA PathB Enaminone Route (Hydrazine + Enaminone) Start->PathB PathC Cross-Coupling (N-H Pyrazole + Aryl Halide) Start->PathC ResultA Isomeric Mixture (1,3 & 1,5) Difficult Separation PathA->ResultA Low Control ResultB High Regioselectivity (Steric/Electronic Control) PathB->ResultB Preferred Method ResultC Mixture (Requires bulky ligands to control N1 vs N2) PathC->ResultC Late Stage

Figure 1: Decision tree for pyrazole synthesis. The Enaminone route is preferred for establishing early SAR due to predictable regiochemistry.

Part 3: SAR Vectors & Functionalization

We dissect the pyrazole ring into three distinct vectors, each serving a specific biological function.

The SAR Matrix
VectorPositionRole in Drug DesignChemical Logic
The Anchor N1 Solubility & Metabolic StabilityOften substituted with aryl or alkyl groups. A solvent-exposed "tail" here (e.g., piperazine) improves physicochemical properties. Bulky groups here can induce atropisomerism if the C5 position is also substituted.
The Wings C3 / C5 Shape ComplementarityThese positions define the "width" of the molecule. In kinase inhibitors, C3 often faces the solvent front (tolerates bulk), while C5 faces the gatekeeper residue (sterically sensitive).
The Head C4 Electronic Tuning & Hinge BindingThe most electronically sensitive position. Substituents here communicate with N1/N2 via resonance. In many kinase inhibitors (e.g., Ruxolitinib), this vector points into the deep pocket.
Mechanistic Diagram: Kinase Hinge Binding

Pyrazoles are classic "Hinge Binders" in kinase drug discovery.[2] They mimic the adenine ring of ATP.

Hinge_Binding cluster_ligand Inhibitor Core Backbone_NH Hinge Backbone (NH) (H-Bond Donor) Pyz_N2 Pyrazole N2 (Acceptor) Backbone_NH->Pyz_N2 H-Bond (2.8 Å) Backbone_CO Hinge Backbone (C=O) (H-Bond Acceptor) Pyz_NH Pyrazole N1-H (Donor) Pyz_NH->Backbone_CO H-Bond (2.9 Å)

Figure 2: The "Donor-Acceptor" motif. The pyrazole N2 accepts a proton from the hinge backbone, while the N1-H donates to the backbone carbonyl, anchoring the drug.

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of 1-Aryl-3-Substituted Pyrazoles

Objective: Synthesize a defined isomer without contamination from the 1,5-isomer. Method: Cyclocondensation of enaminones with aryl hydrazines.

Reagents:

  • Methyl ketone (Substrate)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Aryl Hydrazine hydrochloride

  • Ethanol (Solvent)

Step-by-Step:

  • Enaminone Formation: Dissolve the methyl ketone (1.0 eq) in neat DMF-DMA (1.5 eq). Reflux for 4–8 hours.

    • Why? This converts the acetyl group into an

      
      -unsaturated ketone with a dimethylamino leaving group. This intermediate directs the nucleophilic attack.
      
  • Evaporation: Remove excess DMF-DMA under reduced pressure. The residue (enaminone) is usually pure enough for the next step.

  • Cyclization: Redissolve the enaminone in Ethanol. Add Aryl Hydrazine HCl (1.1 eq). Reflux for 2–4 hours.

    • Mechanism:[2][3] The hydrazine

      
       (the better nucleophile) attacks the 
      
      
      
      -carbon (attached to the dimethylamino group) first due to electronics. The secondary nitrogen then closes the ring at the carbonyl. This forces the formation of the 1,3-isomer almost exclusively [2].
  • Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Protocol: Self-Validating Structure Determination (NOESY)

Objective: Confirm regiochemistry (1,3- vs 1,5-isomer). Method: 1D NOE or 2D NOESY NMR.

  • Sample Prep: Dissolve 5-10 mg of purified pyrazole in

    
    .
    
  • Acquisition: Run a standard NOESY sequence.

  • Analysis:

    • 1,5-Isomer: Look for a strong NOE cross-peak between the N1-Aryl ortho-protons and the C5-substituent .

    • 1,3-Isomer: Look for a cross-peak between the N1-Aryl ortho-protons and the C5-H (pyrazole ring proton).

    • Validation: If you see NOE between the aryl ring and the substituent, you have made the 1,5-isomer (or a mixture). If you see NOE between the aryl ring and a singlet aromatic proton, you have the desired 1,3-isomer.

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. [Link]

  • Madden, K. S., et al. (2014). "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles." Organic & Biomolecular Chemistry. [Link]

  • Lombardi, P. (2023). "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery."[4][5] Molecules. [Link][2][6][7][8][9]

  • Ansari, A., et al. (2017). "Biologically Active Pyrazole Derivatives." New Journal of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 1H-Pyrazole-3-propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery The escalating threat of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a promising class of molecules with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The pyrazole scaffold is a core component of several clinically approved drugs, highlighting its pharmacological significance.[3][6] This application note focuses on 1H-Pyrazole-3-propanoic acid , a representative member of the pyrazole family, and provides a comprehensive guide for its evaluation as a potential antimicrobial agent.

The rationale for investigating pyrazole derivatives stems from their demonstrated ability to inhibit essential microbial processes. Several studies have pointed towards the inhibition of DNA gyrase and topoisomerase IV as a potential mechanism of action for some pyrazole-based compounds, crucial enzymes for bacterial DNA replication, transcription, and repair.[3][7][8][9] This guide will equip researchers with the necessary protocols to systematically assess the antimicrobial efficacy of 1H-Pyrazole-3-propanoic acid and similar derivatives, from initial screening to a more detailed characterization of their antimicrobial kinetics.

Part 1: Foundational Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is the cornerstone of evaluating a compound's antimicrobial activity. The primary objective is to determine the lowest concentration of the drug that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). This section details two fundamental and widely accepted methods for MIC determination: Broth Microdilution and Disk Diffusion. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[10][11][12][13]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay that determines the MIC of a compound in a liquid medium.[8][14][15][16] It involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a 96-well microtiter plate.

A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of 1H-Pyrazole-3-propanoic acid. Following incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound that completely inhibits microbial growth.[8][15]

Materials:

  • 1H-Pyrazole-3-propanoic acid

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of 1H-Pyrazole-3-propanoic acid Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.13).[8]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 1H-Pyrazole-3-propanoic acid stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading the MIC: The MIC is the lowest concentration of 1H-Pyrazole-3-propanoic acid that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[8]

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Disk Diffusion Method (Kirby-Bauer Assay)

The disk diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of a compound's antimicrobial activity.[17][18][19][20][21] It is a simpler and less resource-intensive method compared to broth microdilution.

A paper disk impregnated with a known amount of 1H-Pyrazole-3-propanoic acid is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[17][18][20]

Materials:

  • 1H-Pyrazole-3-propanoic acid

  • Sterile paper disks (6 mm diameter)

  • Test microorganism

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Impregnated Disks: Dissolve 1H-Pyrazole-3-propanoic acid in a suitable volatile solvent to a desired concentration. Apply a specific volume (e.g., 10 µL) onto sterile paper disks and allow the solvent to evaporate completely.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[20]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[20]

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

DiskDiffusion cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_disks Prepare Impregnated Paper Disks apply_disks Apply Impregnated Disks to Agar Surface prep_disks->apply_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate at 35°C for 16-18 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the disk diffusion (Kirby-Bauer) assay.

Part 2: Characterizing Antimicrobial Kinetics with Time-Kill Assays

While the MIC provides information on the concentration required to inhibit growth, it does not reveal the rate at which a compound kills the microorganism. A time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[22][23][24]

Principle:

A standardized bacterial inoculum is exposed to various concentrations of 1H-Pyrazole-3-propanoic acid (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is generally considered bactericidal.[22][24]

Experimental Protocol:

Materials:

  • 1H-Pyrazole-3-propanoic acid

  • Test microorganism

  • CAMHB

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

  • Shaking incubator (37°C)

Procedure:

  • Determine MIC: First, determine the MIC of 1H-Pyrazole-3-propanoic acid against the test organism using the broth microdilution method.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes with CAMHB containing 1H-Pyrazole-3-propanoic acid at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC.

    • Include a growth control tube without the compound.

    • Inoculate all tubes with the prepared bacterial suspension.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[22]

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies on plates containing 30-300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time for each concentration and the growth control.

TimeKillAssay cluster_prep Preparation cluster_assay Assay Setup & Execution cluster_analysis Analysis determine_mic Determine MIC of Test Compound setup_tubes Set up Tubes with Compound at Multiples of MIC determine_mic->setup_tubes prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes->inoculate sampling Sample at Multiple Time Points (0-24h) inoculate->sampling plating Serial Dilute and Plate sampling->plating incubate Incubate Plates and Count Colonies plating->incubate plot_data Plot log10 CFU/mL vs. Time incubate->plot_data

Caption: Workflow for the time-kill kinetics assay.

Part 3: Potential Mechanism of Action of Pyrazole-Based Antimicrobials

While the precise mechanism of action for 1H-Pyrazole-3-propanoic acid requires specific investigation, the broader class of pyrazole derivatives has been shown to target essential bacterial enzymes. A prominent proposed mechanism is the inhibition of DNA gyrase and topoisomerase IV.[3][7] These enzymes are critical for maintaining DNA topology during replication, transcription, and repair. Their inhibition leads to the disruption of these fundamental cellular processes and ultimately, bacterial cell death.

MechanismOfAction pyrazole 1H-Pyrazole-3-propanoic acid dna_gyrase DNA Gyrase / Topoisomerase IV pyrazole->dna_gyrase Inhibition dna_supercoiling DNA Supercoiling & Relaxation dna_gyrase->dna_supercoiling dna_replication DNA Replication dna_supercoiling->dna_replication transcription Transcription dna_supercoiling->transcription cell_death Bacterial Cell Death dna_replication->cell_death transcription->cell_death

Caption: Putative mechanism of action for pyrazole-based antimicrobials.

Data Presentation: Summarizing Antimicrobial Activity

The antimicrobial activity of 1H-Pyrazole-3-propanoic acid and its derivatives should be summarized in a clear and concise table for easy comparison.

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
1H-Pyrazole-3-propanoic acidS. aureus ATCC 29213[Insert Data][Insert Data]
1H-Pyrazole-3-propanoic acidE. coli ATCC 25922[Insert Data][Insert Data]
[Positive Control Drug]S. aureus ATCC 29213[Insert Data][Insert Data]
[Positive Control Drug]E. coli ATCC 25922[Insert Data][Insert Data]

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial antimicrobial evaluation of 1H-Pyrazole-3-propanoic acid. By following these standardized protocols, researchers can generate reliable and reproducible data to assess its potential as a novel antimicrobial agent. The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutics, and systematic evaluation of compounds like 1H-Pyrazole-3-propanoic acid is a critical step in addressing the global challenge of antimicrobial resistance.[1][2][25][26] Further studies should focus on elucidating the precise mechanism of action, evaluating the activity against a broader panel of clinical isolates, and assessing the in vivo efficacy and toxicity of promising candidates.

References

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. Available at: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • Broth microdilution. Wikipedia. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya. PMC. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Time-Kill Assay. Academia.edu. Available at: [Link]

  • Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS One. Available at: [Link]

  • Broth microdilution reference methodology. CGSpace. Available at: [Link]

  • Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Oxford Academic. Available at: [Link]

  • CLSI vs. EUCAST. MYCPD. Available at: [Link]

  • New versions of CLSI and EUCAST AST breakpoint tables (2025). ITM LabHub. Available at: [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. Available at: [Link]

  • Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. ResearchGate. Available at: [Link]

  • Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. PubMed. Available at: [Link]

  • A recent update: Antimicrobial agents containing pyrazole nucleus. ResearchGate. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Novel Pyrazole Derivatives as Potential Promising Anti-inflammatory Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. PMC. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]

  • Design, Synthesis and anti-Microbial Activity of 1H-Pyrazole Carboxylates. ResearchGate. Available at: [Link]

Sources

Application

Application Note: 1H-Pyrazole-3-propanoic Acid in Cancer Cell Line Studies

Executive Summary 1H-Pyrazole-3-propanoic acid (CAS: 24592-32-9) serves as a critical privileged scaffold in oncology research, particularly in the development of inhibitors targeting the inflammation-cancer axis . While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Pyrazole-3-propanoic acid (CAS: 24592-32-9) serves as a critical privileged scaffold in oncology research, particularly in the development of inhibitors targeting the inflammation-cancer axis . While the pyrazole core is ubiquitous in kinase inhibitors (e.g., Ruxolitinib), the specific 3-propanoic acid functionality provides a unique handle for targeting 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) pathways.

This guide details the application of 1H-Pyrazole-3-propanoic acid as a functional probe and starting scaffold for Fragment-Based Drug Discovery (FBDD). It focuses on its utility in modulating leukotriene biosynthesis in cancer cells (specifically MDA-MB-231 and A549 ) and provides validated protocols for cytotoxicity profiling and enzymatic inhibition assays.

Technical Profile & Handling

To ensure experimental reproducibility, strict adherence to solubility and stability profiles is required.

ParameterSpecification
IUPAC Name 3-(1H-pyrazol-3-yl)propanoic acid
Molecular Weight 140.14 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol. Sparingly soluble in water (unless pH > 7.5).
Stock Preparation Prepare 100 mM stock in anhydrous DMSO. Aliquot and store at -20°C.
Stability Stable in solution for 1 month at -20°C. Avoid repeated freeze-thaw cycles.
Handling Precaution The carboxylic acid moiety is reactive.[1] Avoid buffers containing primary amines (e.g., Tris) if activating the acid for conjugation.

Expert Insight: The propanoic acid tail allows for rapid derivatization via amide coupling, making this molecule an ideal "warhead" carrier in library generation. When testing the free acid, ensure culture media is buffered (HEPES) to prevent local acidification at high concentrations (>100 µM).

Mechanistic Rationale: The Inflammation-Cancer Axis

1H-Pyrazole-3-propanoic acid derivatives exert anticancer effects primarily by inhibiting 5-Lipoxygenase (5-LOX) . 5-LOX catalyzes the formation of leukotrienes (LTs), which are potent lipid mediators promoting tumor cell proliferation, survival, and metastasis.

Pathway Visualization

The following diagram illustrates the intervention point of 1H-Pyrazole-3-propanoic acid within the arachidonic acid cascade.

G AA Arachidonic Acid COX COX-1/2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX Oxygenation LTA4 Leukotriene A4 LOX->LTA4 PPA 1H-Pyrazole-3-propanoic Acid (Scaffold/Inhibitor) PPA->LOX Inhibits LTB4 Leukotriene B4 (Pro-Tumorigenic) LTA4->LTB4 LTA4 Hydrolase Tumor Tumor Proliferation & Metastasis LTB4->Tumor BLT1 Receptor Signaling

Caption: 1H-Pyrazole-3-propanoic acid targets 5-LOX, blocking the conversion of Arachidonic Acid to pro-tumorigenic Leukotrienes.

Application 1: Cytotoxicity Screening (MTT Assay)

This protocol is optimized for screening the free acid and its amide derivatives against Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231), which overexpress inflammatory mediators.

Materials
  • Cell Line: MDA-MB-231 (ATCC® HTB-26™)

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Control: Doxorubicin (Positive), DMSO (Vehicle)

Protocol
  • Seeding: Plate MDA-MB-231 cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment:

    • Prepare serial dilutions of 1H-Pyrazole-3-propanoic acid (0.1 µM to 100 µM) in culture media.

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity masking the compound's effect.

  • Incubation: Treat cells for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Template
CompoundConcentration (µM)Absorbance (570nm)% Viability
DMSO Control 00.850100%
Doxorubicin 1.00.12014.1%
Pyrazole Acid 100.81095.2%
Pyrazole Acid 500.65076.4%
Derivative 3f *100.34040.0%

Note: The free acid (Parent) often shows moderate activity (


). Derivatives (e.g., "3f" from literature) typically show enhanced potency (

).

Application 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This is the gold standard assay for this scaffold. It validates whether the observed cytotoxicity is due to specific target engagement (5-LOX inhibition) or off-target effects.

Principle

Measures the reduction in Leukotriene B4 (LTB4) production in stimulated human neutrophils or cancer cells using an ELISA-based readout.

Protocol
  • Cell Preparation: Use differentiated HL-60 cells or isolate human neutrophils. Resuspend at

    
     cells/mL in HBSS (with Ca²⁺/Mg²⁺).
    
  • Pre-Incubation: Add 1H-Pyrazole-3-propanoic acid (various concentrations) and incubate for 15 minutes at 37°C.

    • Trustworthiness Check: Include a known 5-LOX inhibitor like Zileuton as a positive control.

  • Stimulation: Add Calcium Ionophore A23187 (2.5 µM) and Arachidonic Acid (20 µM) to trigger the 5-LOX pathway. Incubate for 10 minutes.

  • Termination: Stop reaction by adding cold methanol (1:1 v/v).

  • Extraction: Centrifuge at 4°C, 10,000 x g for 10 min. Collect supernatant.

  • Quantification: Use a competitive LTB4 ELISA kit to measure LTB4 levels in the supernatant.

Expected Results
  • Inhibition: A dose-dependent decrease in LTB4 concentration confirms 5-LOX inhibition.

  • Potency: Optimized derivatives of pyrazole-3-propanoic acid can achieve

    
     values in the 1.6 - 3.5 µM  range [1].[2]
    

Synthesis Workflow: From Scaffold to Lead

For medicinal chemists, this acid is a building block. The carboxylic acid group is typically converted to an amide or ester to improve lipophilicity and cell permeability.

Workflow Start 1H-Pyrazole-3-propanoic Acid (Scaffold) Step1 Activation (EDC/HOBt or SOCl2) Start->Step1 Step2 Coupling (Aryl Amines/Hydrazines) Step1->Step2 Library Pyrazole-Amide Library Step2->Library Screen Screening (MDA-MB-231 / 5-LOX) Library->Screen

Caption: Workflow for converting the hydrophilic acid scaffold into lipophilic, bioactive anticancer agents.

References

  • Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European Journal of Medicinal Chemistry, 2011.[2]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Middle East Journal of Cancer, 2021.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.[3]

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists. Journal of Medicinal Chemistry, 2022.[4]

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the Preclinical Evaluation of Pyrazole Derivatives for Anti-Inflammatory Activity

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, immunology, and medicinal chemistry. Abstract: This document provides a detailed framework for the preclinical experime...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, immunology, and medicinal chemistry.

Abstract: This document provides a detailed framework for the preclinical experimental design to rigorously test the anti-inflammatory effects of novel pyrazole derivatives. Pyrazole-containing compounds, such as the well-known COX-2 inhibitor celecoxib, represent a significant class of anti-inflammatory agents.[1][2][3][4][5][6][7][8][9] This guide offers a strategic and multi-faceted approach, from initial in vitro screening to in vivo validation, to elucidate the therapeutic potential and mechanism of action of new chemical entities. The protocols herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the test compounds' pharmacological profiles.

Introduction: The Rationale for Pyrazole Derivatives in Inflammation Research

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[10][11] While acute inflammation is a crucial protective mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[10][12][13] Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[8]

The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized anti-inflammatory drug development.[8][14] COX-1 is involved in homeostatic functions, whereas COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[4][8][14] Pyrazole derivatives have gained significant attention due to their potential to selectively inhibit COX-2, thereby offering anti-inflammatory efficacy with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[4][6][8][13] Celecoxib, a pyrazole-containing drug, exemplifies the success of this approach.[1][2][4][5][15]

This guide outlines a systematic approach to evaluate novel pyrazole derivatives, beginning with fundamental in vitro assays to establish a basic pharmacological profile and progressing to more complex in vivo models to assess efficacy in a physiological context.

Strategic Experimental Workflow

A logical and phased approach is critical for the efficient and informative evaluation of test compounds. The following workflow ensures that only the most promising candidates, with acceptable safety profiles, advance to more resource-intensive in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Mechanistic & Safety Studies A Cytotoxicity Assessment (MTT Assay) B COX-1/COX-2 Inhibition Assays A->B C LPS-Stimulated Macrophage Model B->C D Analysis of Inflammatory Mediators (NO, PGE2, Cytokines) C->D E Acute Inflammation Model (Carrageenan-Induced Paw Edema) D->E Lead Candidate Selection F Systemic Inflammation Model (LPS-Induced Endotoxemia) E->F G Chronic Inflammation Model (e.g., Collagen-Induced Arthritis) F->G H Histopathological Analysis G->H In-depth Characterization I Gene Expression Analysis (qPCR) H->I J Preliminary Safety Pharmacology I->J

Figure 1: A phased experimental workflow for the evaluation of pyrazole derivatives.

Phase 1: In Vitro Screening Protocols

The initial phase focuses on determining the cytotoxic profile and primary anti-inflammatory mechanism of the pyrazole derivatives in cell-based assays.

Cytotoxicity Assessment: The MTT Assay

Rationale: It is crucial to first determine the concentration range at which the test compounds are not cytotoxic. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19] This ensures that any observed anti-inflammatory effects are not due to cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed RAW 264.7 murine macrophages (or a similar relevant cell line) in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in serum-free culture medium. A typical concentration range to start with is 0.1 to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17][19]

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[17][19] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[19]

    • Calculate cell viability as a percentage of the vehicle control.

Pro-inflammatory Mediator Production in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to the production of various pro-inflammatory mediators.[11][20][21][22] This in vitro model is excellent for assessing the ability of pyrazole derivatives to suppress inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines PGE2 Prostaglandin E2 COX2->PGE2 NO Nitric Oxide iNOS->NO

Figure 2: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Protocol: Measurement of NO, PGE2, and Cytokines

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells as described in the MTT assay protocol.

    • Pre-treat the cells with non-toxic concentrations of the pyrazole derivatives for 1 hour. Include a positive control such as celecoxib or dexamethasone.

  • Inflammatory Challenge:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[21]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 1,500 rpm for 10 minutes and collect the culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO levels.

  • Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement (ELISA):

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of PGE2, TNF-α, and IL-6 in the culture supernatants.[23][24][25][26]

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding the supernatants and standards to the wells.

      • Incubating with a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

      • Measuring the absorbance at the appropriate wavelength (usually 450 nm).

    • Calculate the concentrations based on the standard curve.[23][25]

Data Presentation: In Vitro Anti-inflammatory Activity

CompoundIC50 (µM) vs. COX-1IC50 (µM) vs. COX-2Selectivity Index (COX-1/COX-2)NO Inhibition (%) at 10 µMPGE2 Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
Pyrazole-A>1000.5>20065805560
Pyrazole-B151.212.540553035
Celecoxib500.225070856065

Phase 2: In Vivo Efficacy Models

Compounds that demonstrate potent and selective anti-inflammatory activity in vitro with low cytotoxicity should be advanced to in vivo models.

Acute Localized Inflammation: Carrageenan-Induced Paw Edema

Rationale: This is a classic and highly reproducible model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[27][28][29] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by the release of histamine and serotonin in the first phase, followed by the production of prostaglandins and other inflammatory mediators in the second phase.[27] This model is particularly sensitive to inhibitors of prostaglandin synthesis.[30]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Administer the pyrazole derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).

    • A vehicle control group and a positive control group (e.g., indomethacin or celecoxib) should be included.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[27][30] The left paw serves as a non-inflamed control.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[30]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Effect on Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle-0.85 ± 0.05-
Pyrazole-A100.51 ± 0.0440.0
Pyrazole-A300.30 ± 0.0364.7
Celecoxib100.34 ± 0.0360.0

Conclusion and Future Directions

This guide provides a robust and logical framework for the preclinical evaluation of novel pyrazole derivatives for their anti-inflammatory potential. The phased approach, from in vitro screening to in vivo efficacy testing, allows for the efficient identification and characterization of promising lead candidates. Positive results from these studies would warrant further investigation into the detailed molecular mechanisms, pharmacokinetic and pharmacodynamic (PK/PD) relationships, and comprehensive safety and toxicology profiles, ultimately paving the way for potential clinical development.

References

  • Celebrex (Celecoxib) Pharmacology - News-Medical. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]

  • In Vivo Models for Inflammatory Arthritis - PubMed. (n.d.). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences. (n.d.). Retrieved from [Link]

  • CYTOKINE ELISA | Bowdish Lab. (2011). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Overview of In Vitro Anti-Inflammatory Models. (n.d.). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022). Retrieved from [Link]

  • What are COX-2 inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (2022). Retrieved from [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC. (n.d.). Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Retrieved from [Link]

  • LPS Model of Systemic Inflammation - Melior Discovery. (n.d.). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Leading In Vivo and In Vitro Inflammation Models | PORSOLT. (n.d.). Retrieved from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed. (2022). Retrieved from [Link]

  • Anti-inflammatory and side effects of cyclooxygenase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved from [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw | PLOS One. (n.d.). Retrieved from [Link]

  • Carrageenan-induced rat paw edema model: Significance and symbolism. (2025). Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - Semantic Scholar. (2019). Retrieved from [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.). Retrieved from [Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection - Biomatik. (2024). Retrieved from [Link]

  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022). Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023). Retrieved from [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022). Retrieved from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Retrieved from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in Cell‐Based In Vitro Models to Recreate Human Intestinal Inflammation. (2023). Retrieved from [Link]

  • Autoimmune Disease and Inflammation Models - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.). Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.). Retrieved from [Link]

Sources

Application

High-Throughput Screening of 1H-Pyrazole-3-propanoic Acid Libraries: Application Notes and Protocols

Introduction: The Therapeutic Potential of 1H-Pyrazole-3-propanoic Acids The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1H-Pyrazole-3-propanoic Acids

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] The incorporation of a propanoic acid moiety at the 3-position of the pyrazole ring introduces a key functional group that can participate in crucial interactions with biological targets, such as hydrogen bonding and salt bridge formation. This makes 1H-Pyrazole-3-propanoic acid libraries a valuable resource for identifying novel modulators of various protein targets, particularly enzymes and proteins involved in protein-protein interactions (PPIs).[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 1H-Pyrazole-3-propanoic acid libraries. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for robust screening assays, and discuss the critical aspects of data analysis and hit validation.

Strategic Considerations for Screening 1H-Pyrazole-3-propanoic Acid Libraries

The success of any HTS campaign hinges on a well-defined strategy that considers the physicochemical properties of the compound library and the nature of the biological target.

Physicochemical Properties of Pyrazole Derivatives:

  • Solubility: Pyrazole derivatives can exhibit variable solubility.[5][6] The propanoic acid group generally enhances aqueous solubility, which is advantageous for biochemical assays. However, substituents on the pyrazole ring can significantly influence this property.[3][6] It is crucial to perform solubility assessments of the library in the chosen assay buffer to avoid false negatives due to compound precipitation. The use of co-solvents like DMSO is standard in HTS, but their final concentration should be optimized to prevent interference with the assay.[7]

  • Fluorescence: Some pyrazole derivatives possess intrinsic fluorescence, which can interfere with fluorescence-based HTS assays.[8][9][10][11] It is essential to perform a pre-screen of the library for autofluorescence at the excitation and emission wavelengths of the chosen assay to identify and flag potentially problematic compounds.

Target Selection:

1H-Pyrazole-3-propanoic acid derivatives have shown promise as inhibitors of enzymes and modulators of protein-protein interactions.[12]

  • Enzymes: Targets such as cyclooxygenases (COX-1/2) and lipoxygenases, key enzymes in the inflammatory cascade, are well-established targets for pyrazole-containing compounds. Kinases are another important class of enzymes that can be targeted.[13]

  • Protein-Protein Interactions (PPIs): The extended structure and hydrogen bonding capabilities of 1H-Pyrazole-3-propanoic acids make them suitable for targeting the often large and flat interfaces of PPIs.[4][12][14] Examples include targeting interactions involved in cancer cell signaling and protein aggregation in neurodegenerative diseases.[12][13]

High-Throughput Screening Methodologies

The choice of HTS assay technology is dictated by the target class and the desired readout. Here, we detail two robust and widely used homogenous assay formats suitable for screening 1H-Pyrazole-3-propanoic acid libraries: Fluorescence Polarization (FP) and AlphaScreen.

Fluorescence Polarization (FP) Assay for Competitive Binding

Principle: FP is a powerful technique for monitoring molecular interactions in solution.[15][16][17] It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger protein. In a competitive binding assay, compounds from the library that bind to the protein will displace the tracer, leading to a decrease in the FP signal. This method is particularly well-suited for identifying inhibitors of protein-ligand and protein-protein interactions.[15][17]

Experimental Workflow:

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Prepare Assay Buffer, Fluorescent Tracer, and Target Protein compound_prep Prepare 1H-Pyrazole-3-propanoic acid Library in DMSO plate_prep Dispense Compounds into 384-well Assay Plates compound_prep->plate_prep add_protein Add Target Protein to Assay Plates plate_prep->add_protein add_tracer Add Fluorescent Tracer add_protein->add_tracer incubate Incubate to Reach Binding Equilibrium add_tracer->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Calculate % Inhibition and Z' Factor read_fp->analyze hit_selection Identify Hits analyze->hit_selection

Figure 1: Fluorescence Polarization (FP) Assay Workflow.

Detailed Protocol for FP-Based Competitive Binding Assay:

Materials:

  • 384-well, low-volume, black, non-binding surface assay plates

  • Fluorescence polarization plate reader

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipettes or automated liquid handler

  • Target protein

  • Fluorescently labeled tracer (e.g., a peptide or small molecule with known affinity for the target)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 1H-Pyrazole-3-propanoic acid library dissolved in 100% DMSO

Protocol:

  • Assay Optimization:

    • Tracer Concentration: Determine the optimal tracer concentration that gives a stable and robust fluorescence signal.

    • Protein Titration: Titrate the target protein against a fixed concentration of the tracer to determine the EC50 value (the concentration of protein that results in 50% of the maximal FP signal). For the HTS, use a protein concentration at or below the EC50.

    • DMSO Tolerance: Determine the highest concentration of DMSO that does not significantly affect the assay window.

  • HTS Procedure:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the 1H-Pyrazole-3-propanoic acid library (typically at 10 mM in DMSO) into the assay wells.

    • Add 5 µL of the target protein solution in assay buffer to each well.

    • Add 5 µL of the fluorescent tracer solution in assay buffer to each well.

    • The final assay volume is 10 µL, with a final compound concentration of 50 µM and a final DMSO concentration of 0.5%.

    • Include controls on each plate:

      • Negative control (0% inhibition): Wells containing tracer, protein, and DMSO.

      • Positive control (100% inhibition): Wells containing tracer and DMSO (no protein).

    • Incubate the plates at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_positive_control) / (FP_negative_control - FP_positive_control)])

    • Calculate the Z' factor for each plate to assess the quality of the assay: Z' = 1 - [(3 * (SD_negative_control + SD_positive_control)) / |(Mean_negative_control - Mean_positive_control)|] An assay with a Z' factor ≥ 0.5 is considered robust for HTS.

    • Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample wells).

Table 1: Representative FP Assay Parameters

ParameterRecommended Value
Plate Format384-well
Assay Volume10 µL
Final Compound Conc.10-50 µM
Final DMSO Conc.≤ 1%
Incubation Time30-60 minutes
Z' Factor≥ 0.5
AlphaScreen Assay for Protein-Protein Interaction Inhibition

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay technology that is highly sensitive and well-suited for detecting biomolecular interactions.[18][19] The assay utilizes two types of beads: a Donor bead and an Acceptor bead. When these beads are brought into close proximity (within 200 nm) by a biological interaction, a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to the emission of light from the Acceptor bead.[18][19] Compounds that inhibit the interaction will prevent the beads from coming together, resulting in a decrease in the AlphaScreen signal. This technology is particularly advantageous for screening large compound libraries against PPIs.[18][20][21]

Experimental Workflow:

AlphaScreen_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Prepare Assay Buffer, Tagged Proteins, and Beads compound_prep Prepare 1H-Pyrazole-3-propanoic acid Library in DMSO plate_prep Dispense Compounds into 384-well Assay Plates compound_prep->plate_prep add_proteins Add Tagged Proteins plate_prep->add_proteins add_beads Add Donor and Acceptor Beads add_proteins->add_beads incubate Incubate in the Dark add_beads->incubate read_alpha Read AlphaScreen Signal incubate->read_alpha analyze Calculate % Inhibition and Z' Factor read_alpha->analyze hit_selection Identify Hits analyze->hit_selection

Figure 2: AlphaScreen Assay Workflow.

Detailed Protocol for AlphaScreen-Based PPI Inhibition Assay:

Materials:

  • 384-well, low-volume, white, opaque assay plates

  • AlphaScreen-capable plate reader

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipettes or automated liquid handler

  • Two interacting proteins, each with a different tag (e.g., GST-tagged Protein A and His-tagged Protein B)

  • AlphaScreen Donor beads (e.g., Glutathione-coated)

  • AlphaScreen Acceptor beads (e.g., Ni-NTA-coated)

  • AlphaScreen assay buffer

  • 1H-Pyrazole-3-propanoic acid library dissolved in 100% DMSO

Protocol:

  • Assay Optimization:

    • Protein and Bead Titration: Perform a cross-titration of both tagged proteins and their corresponding beads to determine the optimal concentrations that yield a robust signal-to-background ratio.

    • DMSO Tolerance: Evaluate the effect of increasing concentrations of DMSO on the assay signal.

  • HTS Procedure:

    • Dispense 50 nL of each compound from the 1H-Pyrazole-3-propanoic acid library into the assay wells.

    • Add 5 µL of a solution containing both tagged proteins in assay buffer to each well.

    • Add 5 µL of a solution containing both Donor and Acceptor beads in assay buffer to each well.

    • The final assay volume is 10 µL.

    • Include controls on each plate:

      • Negative control (0% inhibition): Wells containing both proteins, both beads, and DMSO.

      • Positive control (100% inhibition): Wells containing only one of the tagged proteins, both beads, and DMSO.

    • Incubate the plates at room temperature for 1-2 hours in the dark.

    • Read the plates on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition and Z' factor as described for the FP assay.

    • Identify hits based on a predefined inhibition threshold.

Table 2: Representative AlphaScreen Assay Parameters

ParameterRecommended Value
Plate Format384-well
Assay Volume10 µL
Final Compound Conc.10-50 µM
Final DMSO Conc.≤ 1%
Incubation Time1-2 hours
Z' Factor≥ 0.5

Emerging Technology: DNA-Encoded Library Technology (DELT)

For screening vast chemical libraries, DNA-Encoded Library Technology (DELT) offers a powerful alternative to traditional HTS.[22][23] In DELT, each small molecule in the library is covalently linked to a unique DNA barcode.[22][23] The entire library is screened in a single tube against an immobilized protein target. Non-binders are washed away, and the DNA barcodes of the bound molecules are amplified by PCR and identified by sequencing.[22] This technology allows for the screening of billions of compounds with minimal protein consumption.[23][24] Libraries based on pyrazole scaffolds have been successfully synthesized and screened using DELT, demonstrating the feasibility of this approach for this compound class.[25]

Hit Validation and Triage

A critical phase of any HTS campaign is the validation and triage of primary hits to eliminate false positives and prioritize promising compounds for further investigation.

Workflow for Hit Triage:

Hit_Triage_Workflow primary_screen Primary HTS Hits reconfirmation Re-test in Primary Assay primary_screen->reconfirmation dose_response Dose-Response Curve Generation (IC50) reconfirmation->dose_response orthogonal_assay Orthogonal Assay (e.g., different technology) dose_response->orthogonal_assay counterscreen Counterscreen for Assay Interference orthogonal_assay->counterscreen sar_analysis Structure-Activity Relationship (SAR) Analysis counterscreen->sar_analysis validated_hits Validated Hits for Lead Optimization sar_analysis->validated_hits

Figure 3: Hit Validation and Triage Workflow.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the primary hits in the original HTS assay to confirm their activity.

  • Dose-Response Analysis: Generate dose-response curves for the confirmed hits to determine their potency (IC50).

  • Orthogonal Assays: Validate the hits in a secondary, orthogonal assay that uses a different detection technology to rule out technology-specific artifacts.

  • Counterscreens: Perform counterscreens to identify compounds that interfere with the assay components (e.g., autofluorescent compounds in FP assays, or compounds that inhibit the AlphaScreen signal generation).

  • Structure-Activity Relationship (SAR) Analysis: Analyze the initial SAR from the hit set to identify promising chemical scaffolds for further optimization.

Conclusion

Screening 1H-Pyrazole-3-propanoic acid libraries offers a promising avenue for the discovery of novel therapeutics. The successful implementation of HTS campaigns for these libraries requires careful consideration of their physicochemical properties and the selection of appropriate assay technologies. The detailed protocols for Fluorescence Polarization and AlphaScreen assays provided in this application note, along with the guidance on hit validation, offer a robust framework for identifying and advancing promising lead compounds. As HTS technologies continue to evolve, approaches like DNA-Encoded Library Technology will further accelerate the exploration of the vast chemical space of pyrazole derivatives.

References

  • Yasgar, A., Shinn, P., Jadhav, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). [Link]

  • ResearchGate. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Request PDF. [Link]

  • ResearchGate. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]

  • Franzini, R. M., et al. (2016). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm, 7(9), 1747-1753. [Link]

  • National Center for Biotechnology Information. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. [Link]

  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • ResearchGate. (n.d.). Molecular interactions of the pyrazole derivatives with the active site of protein. [Link]

  • Werz, O., et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European journal of medicinal chemistry, 46(9), 4589–4597. [Link]

  • Kumar, A., et al. (2021). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS chemical neuroscience, 12(15), 2846–2857. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of New Pyrazole-Based Heterotricycles and their Derivatization by Automated Library Synthesis | Request PDF. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide | Request PDF. [Link]

  • Bansal, R. K., & Kumar, S. (2017). Current status of pyrazole and its biological activities. Journal of basic and clinical pharmacy, 8(4), 183–189. [Link]

  • Wikipedia. (n.d.). DNA-encoded chemical library. [Link]

  • Li, X., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules (Basel, Switzerland), 21(9), 1153. [Link]

  • Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • National Center for Biotechnology Information. (2020). Small-molecule discovery through DNA-encoded libraries. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 26(1), 169. [Link]

  • ACS Central Science. (n.d.). Activity-Based DNA-Encoded Library Screening for Selective Inhibitors of Eukaryotic Translation. [Link]

  • Nirantar, S., et al. (2014). Rapid screening of protein-protein interaction inhibitors using the protease exclusion assay. Biosensors & bioelectronics, 56, 273–278. [Link]

  • Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Cardiff University. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi - -ORCA. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • National Center for Biotechnology Information. (2019). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. [Link]

  • IntechOpen. (n.d.). Protein-Protein Interaction Inhibitors: Small Molecules from Screening Techniques. [Link]

  • Borrell, J. I., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular diversity, 8(2), 147–157. [Link]

  • ResearchGate. (n.d.). Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

  • National Center for Biotechnology Information. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. [Link]

  • National Center for Biotechnology Information. (2020). Recent progress in chemosensors based on pyrazole derivatives. [Link]

  • X-Chem. (n.d.). Protein-Protein Interactions. [Link]

  • PubMed. (n.d.). A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. [Link]

Sources

Method

developing a protocol for 1H-Pyrazole-3-propanoic acid functionalization

Application Note: Strategic Functionalization of 1H-Pyrazole-3-propanoic Acid Abstract & Strategic Overview 1H-Pyrazole-3-propanoic acid is a bifunctional heterocyclic building block critical in the synthesis of bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1H-Pyrazole-3-propanoic Acid

Abstract & Strategic Overview

1H-Pyrazole-3-propanoic acid is a bifunctional heterocyclic building block critical in the synthesis of bioactive compounds, including GLP-1 agonists (e.g., Semaglutide intermediates) and kinase inhibitors. Its utility lies in its two distinct reactive handles: the carboxylic acid tail (for peptide/amide coupling) and the pyrazole core (susceptible to N-alkylation and C-H activation).

However, this scaffold presents a classic chemoselectivity challenge:

  • Tautomeric Ambiguity: The pyrazole ring exists in equilibrium between the 1H- and 2H- forms. Functionalization at the nitrogen (N-alkylation) often yields a mixture of regioisomers (N1 vs. N2).

  • Competitive Nucleophilicity: Both the pyrazole nitrogen and the carboxylate can act as nucleophiles under basic conditions.

This guide provides a modular, self-validating protocol to navigate these challenges, offering two distinct routes depending on whether the target requires a specific N-substituent or a naked pyrazole core.

Chemical Analysis & Decision Matrix

Before initiating synthesis, the user must select the "Order of Operations" to maximize yield and regiocontrol.

Key Reactive Sites:

  • Site A (Carboxylic Acid): pKa ~4.5. Prone to standard coupling but requires protection of Site B if base-labile reagents are used.

  • Site B (Pyrazole NH): pKa ~14. Weakly acidic. Nucleophilic upon deprotonation.

  • Site C (Pyrazole C4): Electron-rich methine. Susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., halogenation).

Workflow Visualization

Functionalization_Workflow Start 1H-Pyrazole-3-propanoic Acid Decision Target Requirement? Start->Decision Route_A Route A: N-Substituted Target Decision->Route_A Requires N-Alkyl Group Route_B Route B: NH-Free (Naked) Target Decision->Route_B Requires Free NH Step_A1 1. Regioselective N-Alkylation (Base/Electrophile) Route_A->Step_A1 Step_B1 1. N-Boc Protection (Transient) Route_B->Step_B1 Step_A1->Step_A1 QC: NOESY NMR (Confirm Isomer) Step_A2 2. Ester Hydrolysis (if Ester used) Step_A1->Step_A2 Step_A3 3. Amide Coupling (HATU/Amine) Step_A2->Step_A3 Step_B2 2. Amide Coupling (EDC/HOBt) Step_B1->Step_B2 Step_B3 3. Acid Deprotection (TFA/DCM) Step_B2->Step_B3

Figure 1: Strategic decision tree for functionalizing 1H-Pyrazole-3-propanoic acid. Route A prioritizes N-alkylation to lock regiochemistry early. Route B uses transient protection to facilitate amide coupling.

Protocol A: Regioselective N-Alkylation

Objective: To attach an alkyl or aryl group to the pyrazole nitrogen while controlling the N1 vs. N2 isomer ratio. Challenge: Steric hindrance from the propanoic acid chain at position 3 usually favors alkylation at the distal Nitrogen (N1) (giving the 1,3-disubstituted product), but electronic factors can shift this.

Reagents:

  • Substrate: Methyl 3-(1H-pyrazol-3-yl)propanoate (Ester protection of the acid is highly recommended before N-alkylation to prevent formation of the ester-alkyl byproduct).

  • Base: Cesium Carbonate (

    
    ) – chosen for its "Cesium Effect" which often enhances solubility and regioselectivity in DMF.
    
  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:
  • Preparation: Dissolve methyl 3-(1H-pyrazol-3-yl)propanoate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv). Stir at RT for 30 min. The solution may turn slightly yellow, indicating anion formation.
    
  • Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

    • Note: For reactive electrophiles (e.g., MeI, BnBr), stir at 0°C to RT. For unreactive ones, heat to 60°C.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .
  • Purification (Critical): Isolate regioisomers via Flash Column Chromatography (Hexane/EtOAc gradient). The N1-alkyl isomer (less polar) typically elutes before the N2-alkyl isomer.

Data Analysis & Validation (QC):
ParameterN1-Isomer (Target: 1,3-subst)N2-Isomer (Target: 1,5-subst)
Elution Order Typically First (Less Polar)Typically Second (More Polar)
NOESY NMR NOE correlation between N-Alkyl protons and Pyrazole C4-H.NOE correlation between N-Alkyl protons and Propanoic side chain protons.
HMBC Cross-peak between N-Alkyl protons and C3/C5 carbons.Distinct cross-peak pattern due to symmetry change.

Protocol B: Carboxylic Acid Activation (Amide Coupling)

Objective: Coupling an amine (R-NH2) to the propanoic acid tail. Reagent Choice: HATU is selected over EDC/NHS because it is less sensitive to steric bulk and generally provides higher yields for heterocyclic acids.

Pre-requisite: If the pyrazole NH is free, it must be protected (e.g., Boc) to prevent it from reacting with the activated ester, forming stable N-acyl pyrazole byproducts.

Step-by-Step Methodology:
  • Protection (One-Pot):

    • Dissolve 1H-Pyrazole-3-propanoic acid in Dioxane/Water (1:1).

    • Add

      
       (2.0 equiv) and 
      
      
      
      (1.1 equiv). Stir 4h.
    • Acidify to pH 3 (Citric Acid), extract with EtOAc. Isolate N-Boc-Pyrazole-3-propanoic acid .

  • Activation:

    • Dissolve N-Boc intermediate (1.0 equiv) in DMF.

    • Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).

    • Observation: A color change (often orange) indicates active ester formation. Stir 15 min.

  • Coupling:

    • Add the amine partner (R-NH2, 1.1 equiv). Stir 2–12h at RT.

    • Monitoring: LCMS should show mass of [Product + Boc].

  • Deprotection:

    • Treat the crude amide with DCM/TFA (4:1) for 1h to remove the Boc group.

    • Evaporate TFA/DCM. Neutralize with saturated

      
       or ion-exchange resin.
      
Mechanism of Activation (DOT Diagram)

HATU_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster + DIPEA / - HOAt HATU HATU Reagent HATU->ActiveEster Product Final Amide (R-CONH-R') ActiveEster->Product + Amine / - HOAt Amine Amine (R'-NH2)

Figure 2: HATU-mediated activation pathway. The O-At ester intermediate minimizes racemization and accelerates coupling.

Advanced Functionalization: C4-Halogenation

For "late-stage" diversification, the C4 position of the pyrazole ring is electron-rich and can be halogenated.

  • Reagent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).

  • Conditions: ACN, 0°C to RT.

  • Note: This reaction is electrophilic aromatic substitution. It is compatible with the amide side chain but should be performed after N-alkylation to avoid mixtures of N-halo species.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Self-coupling of Pyrazole NHEnsure N-Boc protection is complete before adding HATU.
Regioisomer Mixture (Alkylation) Solvent polarity too high/lowSwitch from DMF to Acetone or MeCN. Lower temperature to 0°C.
Incomplete Deprotection TFA ScavengingAdd triisopropylsilane (TIPS) (2.5%) to the TFA cocktail as a cation scavenger.
Product Solubility Zwitterion formationIf product has free NH and free COOH, isoelectric precipitation occurs. Adjust pH to <3 or >9 for extraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119630, alpha-amino-1H-pyrazole-1-propanoic acid. Retrieved from [Link]

  • Fustero, S., et al. (2011).Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for pyrazole tautomerism principles).
  • Fisher Scientific. Amide Synthesis Protocols and Reagent Guides. Retrieved from [Link][1][2][3]

  • MDPI (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences.[4] Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: In Vitro Antifungal Susceptibility Testing of 1H-Pyrazole-3-propanoic acid

Introduction: The Rationale for Investigating Pyrazole Scaffolds The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Pyrazole Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2][3] Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus highlight the urgent need for novel antifungal agents with new mechanisms of action.[1][4] In the landscape of antifungal drug discovery, heterocyclic compounds are of significant interest, and among them, the pyrazole nucleus is a pharmacologically important scaffold known for a wide spectrum of biological activities, including antifungal properties.[5][6][7]

Numerous substituted pyrazole derivatives have demonstrated potent fungicidal activity, often by inhibiting crucial cellular processes.[5][8] A key target for some commercial pyrazole-based fungicides is the mitochondrial respiratory chain, specifically the enzyme succinate dehydrogenase (SDH), which disrupts the fungus's energy cycle.[9][10] This established precedent provides a strong rationale for exploring novel pyrazole analogues as potential antifungal leads.

This document provides a detailed technical guide for the in vitro evaluation of 1H-Pyrazole-3-propanoic acid , a foundational pyrazole structure. The following protocols are designed for researchers, scientists, and drug development professionals to rigorously assess its activity against a panel of clinically relevant pathogenic fungi. The methodologies are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, comparable, and scientifically valid.[11][12][13]

Compound of Interest: 1H-Pyrazole-3-propanoic acid

  • Structure:

    • IUPAC Name: 3-(1H-pyrazol-3-yl)propanoic acid

    • Molecular Formula: C₆H₈N₂O₂

    • Molecular Weight: 140.14 g/mol

  • Handling and Storage: Store desiccated at 2-8°C. Avoid prolonged exposure to light.

  • Solubility: Solubility must be determined empirically. For susceptibility testing, Dimethyl Sulfoxide (DMSO) is a common solvent. It is critical to ensure the final DMSO concentration in the test wells does not exceed 1%, as higher concentrations can inhibit fungal growth and confound results.[14]

Recommended Panel of Pathogenic Fungi

The selection of a diverse panel of fungi is crucial to determine the compound's spectrum of activity. The following organisms are recommended based on their clinical relevance and inclusion in WHO priority lists.[15][16]

  • Yeasts:

    • Candida albicans (e.g., ATCC 90028 - Quality Control Strain)

    • Candida glabrata

    • Candida parapsilosis (e.g., ATCC 22019 - Quality Control Strain)

    • Candida auris

    • Cryptococcus neoformans

  • Filamentous Fungi (Molds):

    • Aspergillus fumigatus

    • Aspergillus flavus

    • Fusarium solani

    • Rhizopus arrhizus

    • Dermatophytes (e.g., Trichophyton rubrum)

Core Experimental Protocols

Two primary, standardized methods are detailed below: Broth Microdilution for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for a qualitative and semi-quantitative assessment of susceptibility.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method, adapted from CLSI documents M27 (for yeasts) and M38 (for molds), determines the MIC, the lowest concentration of the compound that inhibits visible fungal growth.[11][13][17][18]

4.1.1 Rationale & Causality

The broth microdilution assay is the gold standard for susceptibility testing because it provides a quantitative result (the MIC), which is essential for comparing the potency of different compounds and for preclinical development.[4][12] The use of a standardized medium, RPMI-1640, ensures consistency and reproducibility across different laboratories.[11][17] Inoculum density is rigorously controlled because a variation in the number of fungal cells can dramatically alter the apparent MIC.

4.1.2 Materials & Reagents

  • 1H-Pyrazole-3-propanoic acid

  • DMSO (ACS grade)

  • RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Sterile 96-well, flat-bottom microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Positive control antifungal (e.g., Fluconazole for yeasts, Voriconazole for molds)

  • Fungal cultures (24-48 hours for yeasts, 7 days for molds on Potato Dextrose Agar)

4.1.3 Step-by-Step Methodology

  • Preparation of Compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of 1H-Pyrazole-3-propanoic acid in 100% DMSO. This high concentration minimizes the volume of DMSO added to the assay.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

    • In well 1, add 200 µL of a working solution of the test compound (e.g., 128 µg/mL in RPMI, ensuring the DMSO concentration is ≤2%).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient.

    • Well 11 will serve as the Growth Control (no compound).

    • Well 12 will serve as the Sterility Control (no compound, no inoculum).

  • Inoculum Preparation (Standardization is Critical):

    • For Yeasts: From a fresh culture, pick several colonies and suspend them in 5 mL of sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[19] Dilute this suspension 1:1000 in RPMI-1640 to achieve the final desired inoculum concentration.

    • For Molds: From a 7-day old culture, cover the surface with sterile saline. Gently probe the colony with a sterile loop to release conidia. Transfer the conidial suspension to a sterile tube and let the heavy particles settle for 5 minutes. Adjust the supernatant spectrophotometrically to an optical density that corresponds to the recommended conidial concentration as per CLSI M38-A guidelines.[11][17] Dilute this suspension 1:50 in RPMI-1640.

  • Inoculation and Incubation:

    • Add 100 µL of the final standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • The final concentrations of the test compound will now be half of the initial serial dilution concentrations.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for most molds, or until sufficient growth is seen in the growth control well.[1]

  • Reading the MIC:

    • The MIC is determined by visual inspection or using a microplate reader. It is the lowest concentration of 1H-Pyrazole-3-propanoic acid that causes a significant inhibition of growth (typically ≥50% reduction for azoles, or complete inhibition for other compounds) compared to the growth control well.[4][18]

4.1.4 Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Compound Stock (e.g., 10 mg/mL in DMSO) plate_prep Prepare 96-Well Plate (Serial Dilutions in RPMI) stock->plate_prep inoculate Inoculate Plate Wells (100 µL/well) plate_prep->inoculate inoculum_prep Prepare & Standardize Fungal Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic record Record & Report Results read_mic->record

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol: Agar Disk Diffusion Assay

This method provides a simpler, more rapid screening of antifungal activity. It is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the fungus.[20][21][22]

4.2.1 Rationale & Causality

The disk diffusion assay is an excellent primary screening tool due to its simplicity and low cost.[20][21] The size of the "zone of inhibition" around the disk correlates with the susceptibility of the organism to the compound. The choice of Mueller-Hinton agar supplemented with glucose and methylene blue provides a standardized, nutrient-rich environment that supports robust fungal growth while enhancing the definition of the inhibition zone edges.[19][20]

4.2.2 Materials & Reagents

  • 1H-Pyrazole-3-propanoic acid

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA)

  • Glucose (2%) and Methylene Blue (0.5 µg/mL) supplements for MHA

  • Sterile petri dishes (100 mm)

  • Fungal inoculum prepared as in section 4.1.3

  • Sterile cotton swabs

  • Calipers or a ruler for measurement

4.2.3 Step-by-Step Methodology

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB medium).[19]

    • Pour the molten agar into petri dishes to a uniform depth of approximately 4 mm. Allow to solidify completely.

  • Preparation of Compound Disks:

    • Prepare solutions of 1H-Pyrazole-3-propanoic acid at desired concentrations in a suitable volatile solvent (e.g., ethanol or acetone) to facilitate evaporation.

    • Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto each sterile paper disk to achieve a specific drug load per disk (e.g., 50 µ g/disk ).

    • Allow the solvent to fully evaporate in a sterile environment. Prepare a solvent-only disk as a negative control.

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the standardized fungal inoculum (0.5 McFarland).

    • Press the swab against the inside of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[22]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared disks onto the surface of the inoculated agar plates. Ensure firm, even contact with the agar.

    • Invert the plates and incubate at 30-35°C for 24 to 48 hours.[21]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[23]

    • A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

4.2.4 Workflow Diagram

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis agar_prep Prepare Mueller-Hinton Agar Plates (+GMB) inoculate Inoculate Agar Plate (Create a lawn of growth) agar_prep->inoculate disk_prep Prepare Compound Disks (Apply compound, evaporate solvent) apply_disks Apply Disks to Agar Surface disk_prep->apply_disks inoculum_prep Prepare & Standardize Fungal Inoculum inoculum_prep->inoculate inoculate->apply_disks incubate Incubate Plates (30-35°C, 24-48h) apply_disks->incubate measure Measure Zone of Inhibition (Diameter in mm) incubate->measure record Record & Compare Results measure->record

Caption: Workflow for the Agar Disk Diffusion Assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison between different fungal species and control compounds.

Table 1: Sample Data Summary for Antifungal Susceptibility Testing

Fungal SpeciesTest CompoundMIC (µg/mL)Zone of Inhibition (mm) @ 50 µ g/disk
Candida albicans ATCC 900281H-Pyrazole-3-propanoic acid[Result][Result]
Fluconazole (Control)0.528
Aspergillus fumigatus1H-Pyrazole-3-propanoic acid[Result][Result]
Voriconazole (Control)0.2525
Candida auris1H-Pyrazole-3-propanoic acid[Result][Result]
Amphotericin B (Control)120

Interpretation: The MIC values provide a direct measure of the compound's potency. Lower MIC values indicate higher potency. The zone diameters from the disk diffusion assay provide corroborating evidence of activity. These results form the basis for further investigation, including time-kill studies, mechanism of action studies, and evaluation of cytotoxicity.

Conclusion

These protocols provide a standardized framework for the initial in vitro evaluation of 1H-Pyrazole-3-propanoic acid against pathogenic fungi. By adhering to established guidelines, researchers can generate reliable and reproducible data that is crucial for the early stages of the drug discovery pipeline. The findings from these assays will determine whether this compound, and its potential derivatives, warrant further development as a new class of antifungal agents.

References

  • Journal of Clinical Microbiology, Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole, [Link]

  • Journal of Clinical Microbiology, Antifungal Susceptibility Testing: Current Approaches, [Link]

  • Journal of Clinical Microbiology, Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds, [Link]

  • Journal of Clinical Microbiology, Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes, [Link]

  • UT Health San Antonio, Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing, [Link]

  • Clinical and Laboratory Standards Institute, M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, [Link]

  • Bio-Rad, DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS, [Link]

  • IP International Journal of Medical Microbiology and Tropical Diseases, Antifungal susceptibility of clinically significant candida species by disk diffusion method, [Link]

  • Medical Notes, Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle, [Link]

  • PubMed, Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors, [Link]

  • Hardy Diagnostics, How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test, [Link]

  • JoVE, Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview, [Link]

  • Molecules, Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives, [Link]

  • Open Forum Infectious Diseases, Antifungal Susceptibility Testing: A Primer for Clinicians, [Link]

  • Journal of the Pediatric Infectious Diseases Society, A Practical Guide to Antifungal Susceptibility Testing, [Link]

  • ResearchGate, In vitro antifungal susceptibility testing, [Link]

  • MDPI, Antifungal Susceptibility Trends Among Filamentous Fungi: An Epidemiological Evaluation on Aspergillus spp., Fusarium spp., and Scedosporium spp. from Southern Italy, [Link]

  • Pharmacotherapy, In vitro antifungal susceptibility testing, [Link]

  • ACS Publications, Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi, [Link]

  • Clinical Infectious Diseases, Antifungal Resistance in Pathogenic Fungi, [Link]

  • Journal of Fungi, Susceptibility Testing of Fungi to Antifungal Drugs, [Link]

  • Molecules, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, [Link]

  • Molecules, Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group, [Link]

  • ResearchGate, Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi, [Link]

  • PubMed, Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives, [Link]

  • Asian Journal of Chemistry, Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides, [Link]

  • Scientific Reports, Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives, [Link]

  • Molecules, Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides, [Link]

  • Molecules, Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate, [Link]

  • Molecules, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, [Link]

  • Encyclopedia.pub, Synthesis and Properties of Pyrazoles, [Link]

  • Chemistry, Recent Advances in Synthesis and Properties of Pyrazoles, [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Assessing the Neuroprotective Properties of Pyrazole Compounds

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and medicinal chemistry. Introduction: The Promise of Pyrazole Scaffolds in Neuroprotection Neurodegenera...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction: The Promise of Pyrazole Scaffolds in Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. The pursuit of effective therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2] Pyrazole derivatives are known for their vast biological activities, and recent research has highlighted their significant potential as neuroprotective agents.[3][4]

The neuroprotective efficacy of pyrazole compounds often stems from their ability to modulate multiple pathological pathways. These include mitigating oxidative stress, preventing mitochondrial dysfunction, inhibiting apoptotic cell death, and reducing neuroinflammation.[3][5][6] Their structural versatility allows for fine-tuning of their chemical properties to interact with specific biological targets like protein kinases, cholinesterases, and various receptors involved in neurodegeneration.[3][5]

This guide provides a structured, multi-tiered framework for the systematic evaluation of the neuroprotective properties of novel pyrazole compounds. It is designed to take a candidate molecule from initial in vitro screening to mechanistic elucidation and finally to preliminary in vivo validation. The protocols herein are grounded in established methodologies and are designed to generate robust, reproducible, and translatable data.

Part I: In Vitro Assessment of Neuroprotective Potential

The foundational step in evaluating a pyrazole compound is to characterize its effects in a controlled cellular environment. This involves establishing its safety profile and its ability to protect neurons from a specific insult. Human neuroblastoma cell lines like SH-SY5Y or rat pheochromocytoma cells (PC-12) are commonly used models as they can be differentiated into neuron-like cells and are amenable to high-throughput screening.[7][8][9]

Workflow for In Vitro Screening of Pyrazole Compounds

Here is a logical workflow for the initial in vitro assessment.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Mechanistic Investigation A Synthesized Pyrazole Compound B Determine Non-Toxic Concentration Range (e.g., MTT Assay on SH-SY5Y cells) A->B C Select Non-Toxic Concentrations for Neuroprotection Assays B->C E Co-treat with Pyrazole Compound C->E D Induce Neurotoxicity in Neuronal Cells (e.g., 6-OHDA, Amyloid-β, Rotenone) F Assess Neuroprotection (Cell Viability) (e.g., MTT, LDH Assay) E->F G Assess Oxidative Stress (ROS, MDA) F->G If Protective H Evaluate Mitochondrial Health (ΔΨm, Morphology) F->H If Protective I Quantify Apoptosis (Annexin V, Caspase-3) F->I If Protective

Caption: General workflow for in vitro screening of pyrazole compounds.

Foundational Assays: Cytotoxicity & Primary Neuroprotection

Rationale: Before assessing for neuroprotection, it is critical to determine the inherent cytotoxicity of the pyrazole compound. A compound that is toxic at the same concentration it appears to be protective would yield misleading results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to measure cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.

Protocol 1: Determining Compound Cytotoxicity via MTT Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in sterile DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration to determine the maximum non-toxic concentration.

Protocol 2: Assessing Neuroprotection Against a Toxin

Rationale: To model a neurodegenerative condition in vitro, a specific neurotoxin is used to induce cell death. 6-hydroxydopamine (6-OHDA) is widely used to model Parkinson's disease as it selectively damages dopaminergic neurons by inducing massive oxidative stress.[7][10] This protocol assesses the ability of the pyrazole compound to rescue neurons from 6-OHDA-induced toxicity.

  • Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the pyrazole compound (determined from Protocol 1). Incubate for 2-4 hours. This pre-treatment allows the compound to exert its potential protective mechanisms before the insult.

  • Toxin Induction: Add 6-OHDA to the wells to a final concentration that induces approximately 50% cell death (e.g., 50-100 µM, must be optimized). Include the following controls:

    • Vehicle Control (cells + medium + DMSO)

    • Toxin Control (cells + medium + DMSO + 6-OHDA)

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Compare the viability of cells treated with the pyrazole compound + 6-OHDA to the "Toxin Control". A significant increase in viability indicates a neuroprotective effect.

Mechanistic Evaluation: Uncovering the Mode of Action

If a compound shows promising neuroprotective activity, the next step is to investigate how it works. The most common mechanisms of neurodegeneration converge on three key cellular events: oxidative stress, mitochondrial dysfunction, and apoptosis.[3][5]

G Insult Neurotoxic Insult (e.g., 6-OHDA, Amyloid-β) ROS Increased ROS (Oxidative Stress) Insult->ROS Mito Mitochondrial Dysfunction Insult->Mito ROS->Mito Mito->ROS Caspase Caspase Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis / Neuronal Death Caspase->Apoptosis Compound Pyrazole Compound Compound->ROS Inhibits Compound->Mito Protects Compound->Caspase Inhibits

Caption: Key pathological events in neurodegeneration targeted by pyrazoles.

2.2.1 Assessing Anti-Oxidative Stress Properties

Rationale: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage.[11][12] The DCFH-DA assay directly measures intracellular ROS levels.[13] 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

  • Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with the pyrazole compound and/or neurotoxin as described in Protocol 2.

  • Probe Loading: After the treatment period, remove the medium and wash the cells gently with warm phosphate-buffered saline (PBS).

  • Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA solution (in PBS) to each well. Incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Analysis: A reduction in fluorescence in the compound-treated group compared to the toxin-only group indicates a decrease in ROS levels.

2.2.2 Evaluating Mitochondrial Integrity

Rationale: Mitochondria are central to cell survival and death decisions. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP production.[14] In early apoptosis, ΔΨm collapses. Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence signifies mitochondrial depolarization.[15][16]

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm) with TMRM

  • Cell Culture and Treatment: Seed cells on glass-bottom dishes or 96-well black plates suitable for microscopy or plate-based reading. Treat cells as described in Protocol 2.

  • TMRM Staining: Add TMRM to the culture medium to a final concentration of 20-100 nM. Incubate for 20-30 minutes at 37°C.

  • Imaging/Measurement:

    • Microscopy: Capture fluorescence images using a fluorescence microscope with a rhodamine filter set (~549 nm excitation / ~573 nm emission). Healthy cells will show bright, punctate mitochondrial staining, while unhealthy cells will have dim, diffuse fluorescence.

    • Plate Reader: Measure the total fluorescence intensity per well.

  • Analysis: A preservation of TMRM fluorescence in compound-treated cells compared to toxin-only treated cells indicates protection against mitochondrial depolarization.

Parameter Healthy Mitochondria Dysfunctional Mitochondria Assay
Membrane Potential (ΔΨm)High / PolarizedLow / DepolarizedTMRM, Rhodamine 123[16]
ROS ProductionLow / ControlledHigh / UncontrolledDCFH-DA[13]
MorphologyFused, tubular networkFragmented, punctateMitoTracker Staining[9]
Oxygen ConsumptionHigh Basal & Max RateImpaired RespirationSeahorse XF Analyzer[17]
Table 1: Summary of parameters for assessing mitochondrial function.

2.2.3 Quantifying Anti-Apoptotic Effects

Rationale: Apoptosis, or programmed cell death, is a tightly regulated process distinct from necrosis (uncontrolled cell death). A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[19]

Protocol 5: Annexin V-FITC / PI Staining for Apoptosis

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates to ensure a sufficient number of cells for flow cytometry.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis by Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Live cells: FITC-negative and PI-negative.

    • Early apoptotic cells: FITC-positive and PI-negative.

    • Late apoptotic/necrotic cells: FITC-positive and PI-positive.

    • Necrotic cells: FITC-negative and PI-positive.

  • Interpretation: A neuroprotective compound will cause a shift from the apoptotic populations back to the live cell population compared to the toxin control.

Part II: In Vivo Validation of Neuroprotective Efficacy

Positive in vitro results provide a strong rationale for testing a compound's efficacy in a whole-organism model. In vivo studies are essential to assess pharmacokinetics, safety, and efficacy in a complex biological system.[20]

Selecting an Appropriate Animal Model

The choice of model is critical and depends on the neurodegenerative disease being studied.

  • Parkinson's Disease (PD): Neurotoxin models like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA are widely used in rodents to induce the loss of dopaminergic neurons, mimicking a key pathological feature of PD.[21][22]

  • Alzheimer's Disease (AD): Transgenic mouse models that overexpress human genes with familial AD mutations (e.g., APP, PSEN1, Tau) are commonly used to study amyloid plaque and neurofibrillary tangle pathologies.[21][23] Pharmacological models using agents like scopolamine can be used to induce cognitive deficits.[22]

Workflow for In Vivo Neuroprotection Study (MPTP Model Example)

G cluster_0 Endpoint Analysis A Acclimatize C57BL/6 Mice B Group Allocation (Vehicle, MPTP, MPTP + Pyrazole) A->B C Pre-treatment with Pyrazole Compound or Vehicle (e.g., for 7 days) B->C D Induce Neurotoxicity (Systemic MPTP Injections) C->D E Continue Compound Treatment D->E F Behavioral Testing (Rotarod, Open Field Test) E->F G Sacrifice and Brain Tissue Collection F->G H Immunohistochemistry (Tyrosine Hydroxylase Staining) G->H I Biochemical Assays on Brain Homogenate (e.g., MDA, Glutathione levels) G->I

Caption: A typical experimental workflow for an in vivo study using the MPTP mouse model.

Protocol: MPTP Mouse Model of Parkinson's Disease

Rationale: MPTP is metabolized in the brain to the toxic MPP+ cation, which is selectively taken up by dopaminergic neurons and inhibits complex I of the mitochondrial electron transport chain, leading to cell death. This model recapitulates the loss of dopaminergic neurons in the substantia nigra, a hallmark of PD.[21]

  • Animals and Acclimatization: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize them for at least one week before the experiment.

  • Grouping and Treatment:

    • Group 1 (Control): Receives vehicle (e.g., saline with 0.5% Tween 80) daily.

    • Group 2 (MPTP): Receives vehicle daily. On days 8-12, receives MPTP injections.

    • Group 3 (MPTP + Pyrazole): Receives the pyrazole compound daily, starting 7 days before MPTP administration and continuing throughout the experiment.

  • MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day (acute protocol) or once daily for five consecutive days (sub-acute protocol).

  • Behavioral Assessment: 7-14 days after the last MPTP injection, perform behavioral tests to assess motor coordination and activity.

    • Rotarod Test: Measures the ability of mice to stay on a rotating rod, assessing motor coordination and balance.

    • Open Field Test: Measures general locomotor activity and exploratory behavior.

  • Euthanasia and Tissue Processing: At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect brains for histological and biochemical analysis.

Endpoint Analysis

Rationale: Post-mortem analysis of brain tissue provides direct evidence of neuroprotection. Immunohistochemistry for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is the gold standard for quantifying the survival of dopaminergic neurons.[21]

Protocol 6: Immunohistochemistry for Tyrosine Hydroxylase (TH)

  • Sectioning: Cut the fixed brains into thin sections (e.g., 30 µm) using a cryostat or vibratome, focusing on the substantia nigra and striatum.

  • Staining:

    • Incubate sections with a primary antibody against TH.

    • Wash and incubate with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin complex (ABC) method.

    • Visualize the staining using a chromogen like DAB, which produces a brown precipitate.

  • Quantification:

    • Stereology: Use an unbiased stereological counting method to quantify the number of TH-positive neurons in the substantia nigra.

    • Optical Density: Measure the optical density of TH-positive fibers in the striatum as an index of dopaminergic terminal integrity.

  • Analysis: Compare the number of surviving TH-positive neurons in the pyrazole-treated group with the MPTP-only group. A significantly higher number of neurons indicates neuroprotection.

Parameter MPTP Model Outcome Neuroprotective Effect Assessment Method
Motor FunctionDecreased time on rotarodIncreased time on rotarodRotarod Test
Dopaminergic NeuronsLoss of TH+ neurons in Substantia NigraPreservation of TH+ neuronsTH Immunohistochemistry
Dopamine LevelsDepletion in StriatumRestoration of DopamineHPLC on brain tissue
Table 2: Key outcome measures in the MPTP mouse model.

Conclusion

The evaluation of pyrazole compounds for neuroprotective properties requires a multi-faceted and systematic approach. This guide outlines a logical progression from broad in vitro screening to specific mechanistic assays and culminating in in vivo validation. By first establishing a compound's safety and efficacy in cellular models, researchers can justify the resources required for animal studies. The subsequent investigation into the underlying mechanisms—be it reducing oxidative stress, preserving mitochondrial function, or inhibiting apoptosis—provides crucial insights into the compound's therapeutic potential and guides future drug development efforts. Adherence to these rigorous, multi-tiered protocols will enable the confident identification and characterization of novel pyrazole-based candidates for the treatment of devastating neurodegenerative diseases.

References

  • ResearchGate. (n.d.). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF. Retrieved February 10, 2026, from [Link]

  • Unknown. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS and Neurological Disorders - Drug Targets, 21(10), 940-951. [Link]

  • Bentham Science. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets. [Link]

  • National Library of Medicine. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542-572. [Link]

  • National Library of Medicine. (2018). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules, 23(9), 2149. [Link]

  • Bentham Science Publishers. (n.d.). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Retrieved February 10, 2026, from [Link]

  • National Library of Medicine. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Toxicology in Vitro, 74, 105159. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved February 10, 2026, from [Link]

  • MDPI. (n.d.). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Antioxidants, 11(11), 2137. [Link]

  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved February 10, 2026, from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved February 10, 2026, from [Link]

  • National Library of Medicine. (2016). Animal Models of Neurodegenerative Diseases. Nature Medicine, 22(8), 853-861. [Link]

  • Frontiers. (n.d.). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 14, 1281051. [Link]

  • ResearchGate. (2020). (PDF) ROLE OF PYRAZOLE RING IN NEUROLOGICAL DRUG DISCOVERY. Retrieved February 10, 2026, from [Link]

  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Surgical Case Reports and Images. [Link]

  • National Library of Medicine. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of Clinical Medicine, 12(17), 5707. [Link]

  • ResearchGate. (2017). (PDF) Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Retrieved February 10, 2026, from [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved February 10, 2026, from [Link]

  • National Library of Medicine. (2005). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. Nature Protocols, 1(1), 1-1. [Link]

  • MDPI. (n.d.). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. International Journal of Molecular Sciences, 22(14), 7342. [Link]

  • National Library of Medicine. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. Autophagy, 13(7), 1227-1236. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved February 10, 2026, from [Link]

  • National Library of Medicine. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2443424. [Link]

  • National Library of Medicine. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved February 10, 2026, from [Link]

  • Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved February 10, 2026, from [Link]

  • Medires Publishing. (n.d.). Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology. Retrieved February 10, 2026, from [Link]

  • JoVE. (2025). Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. Retrieved February 10, 2026, from [Link]

  • National Library of Medicine. (2010). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 429(1), 1-16. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1H-Pyrazole-3-propanoic acid

Document ID: TSC-PZPA-001 Version: 1.0 Introduction Welcome to the technical support guide for the synthesis of 1H-Pyrazole-3-propanoic acid. This molecule is a valuable building block in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PZPA-001

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of 1H-Pyrazole-3-propanoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will focus on the most prevalent and adaptable synthetic route: the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.[1][2]

This document provides in-depth, experience-driven advice to move beyond simple procedural steps, explaining the causal relationships behind experimental choices to empower you to rationalize and refine your approach.

General Synthesis Workflow

The synthesis typically proceeds in two main stages: the formation of the pyrazole ring with an ester group, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow Start Starting Materials (Dicarbonyl Ester & Hydrazine) Reaction Cyclocondensation (Knorr Synthesis) Start->Reaction Acid Catalyst Solvent, Heat Intermediate Ethyl 1H-pyrazole-3-propanoate (Crude Product) Reaction->Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Workup Acidification & Extraction Hydrolysis->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification End Final Product (1H-Pyrazole-3-propanoic acid) Purification->End

Caption: General workflow for the two-step synthesis of 1H-Pyrazole-3-propanoic acid.

Reference Experimental Protocol

This protocol describes a standard procedure for the synthesis, serving as a baseline for troubleshooting and optimization.

Part A: Synthesis of Ethyl 1H-pyrazole-3-propanoate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq).

  • Solvent: Add ethanol (EtOH) to create a 0.5 M solution.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 eq). A slight exotherm may be observed.

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the resulting oil in ethyl acetate (EtOAc) and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude ethyl 1H-pyrazole-3-propanoate, which can be used directly in the next step.

Part B: Hydrolysis to 1H-Pyrazole-3-propanoic acid

  • Setup: Dissolve the crude ester from Part A in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.5 eq) and stir the mixture at room temperature overnight.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-Pyrazole-3-propanoic acid.

Troubleshooting Guide (Q&A)

Q1: My overall yield is extremely low after the final step. What are the common pitfalls?

Diagnosis: Low yield is a multi-faceted problem often stemming from issues in the initial cyclocondensation step. The primary causes are typically incomplete reaction, formation of stable, non-cyclized intermediates, or suboptimal reaction conditions that favor side reactions.

Solutions & Strategies:

  • Verify Cyclocondensation: Before hydrolysis, confirm the formation of the pyrazole ester. The key transformation is the conversion of the linear 1,3-dicarbonyl to a heterocyclic ring. An incomplete reaction here is the most common point of failure. The Knorr synthesis mechanism involves the formation of a hydrazone intermediate which then must cyclize.[1][2] If conditions are too mild (e.g., insufficient heat or catalyst), this cyclization may stall.

  • Optimize Reaction Conditions:

    • Solvent Choice: While ethanol is common, for stubborn reactions, consider switching to a higher-boiling point solvent like n-butanol or an aprotic dipolar solvent like N,N-dimethylformamide (DMF), which can improve regioselectivity and reaction rates in some cases.[3]

    • Catalyst & pH: The reaction is acid-catalyzed, but the pH must be carefully controlled. A pH range of 0.5 to 4 is often optimal.[4][5] Too much acid can fully protonate the hydrazine, rendering it non-nucleophilic. Too little may not be sufficient to catalyze imine formation and dehydration. Experiment with catalytic amounts of different acids (e.g., p-toluenesulfonic acid, HCl).

  • Check Reagent Quality: Hydrazine hydrate can decompose over time. Use a fresh, verified bottle. The 1,3-dicarbonyl starting material must be pure, as impurities can lead to complex side products.

  • Address Hydrolysis Issues: Ensure complete hydrolysis of the ester. If the ester is sterically hindered or the reaction is not given enough time, you may be losing product during the aqueous workup. Monitor the hydrolysis by TLC until all the starting ester is consumed.

Troubleshooting_Low_Yield Start Low Final Yield Check_Step1 Analyze crude product from Step 1 (Cyclocondensation) Start->Check_Step1 Is_Pyrazole Is Pyrazole Ester the major product? Check_Step1->Is_Pyrazole Optimize_Step1 Optimize Step 1: - Change Solvent - Adjust Catalyst/pH - Increase Temperature/Time Is_Pyrazole->Optimize_Step1 No Check_Step2 Problem is in Step 2 (Hydrolysis) or Purification Is_Pyrazole->Check_Step2 Yes Success Improved Yield Optimize_Step1->Success Optimize_Step2 Optimize Step 2: - Increase reaction time - Use stronger base (e.g., LiOH) - Check pH during acidification Check_Step2->Optimize_Step2 Optimize_Step2->Success Knorr_Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization & Aromatization S1 Dicarbonyl + Hydrazine S2 Hemiaminal Intermediate S1->S2 + H⁺, attack S3 Hydrazone S2->S3 - H₂O S4 Intramolecular Attack S5 Cyclized Intermediate S3->S5 Intramolecular Cyclization S4->S5 S6 Final Pyrazole S5->S6 - H₂O, Aromatization

Caption: The two-stage mechanism of the Knorr pyrazole synthesis.

FAQ 2: Are there viable alternative synthetic routes?

Yes. While the Knorr synthesis is the most common, another notable route is the N-alkylation of a pre-formed pyrazole ring . [6]

  • Route: Pyrazole + 3-Bromopropanoic acid (or its ester)

  • Mechanism: This is a nucleophilic substitution reaction where one of the nitrogen atoms of the pyrazole ring acts as a nucleophile, displacing the bromide.

  • Challenges: The primary challenge is regioselectivity. N-alkylation of pyrazole can produce a mixture of 1-substituted and 2-substituted isomers, which can be difficult to separate. This route is generally less direct and lower yielding for this specific target compared to building the ring from acyclic precursors.

FAQ 3: How do I choose the optimal reaction conditions?

Optimizing reaction conditions is crucial for maximizing yield and minimizing side products. The following table summarizes key parameters and their impact.

ParameterOptionsRationale & Considerations
Solvent Ethanol, n-Butanol, Acetic Acid, DMF, TolueneEthanol is a good starting point (protic, good solubility). Higher boiling solvents (n-Butanol, Toluene) allow for higher temperatures to push sluggish reactions to completion. Aprotic polar solvents (DMF) can sometimes offer better yields and regioselectivity. [3]
Catalyst Acetic Acid, HCl, H₂SO₄, p-TsOHAn acid catalyst is required to protonate a carbonyl oxygen, activating it for nucleophilic attack. Acetic acid is a mild and effective choice. Stronger acids (HCl, H₂SO₄) can be used but risk fully protonating the hydrazine, killing its nucleophilicity. [4]
Temperature Room Temp to RefluxMost Knorr syntheses require heat to drive the dehydration steps. Reflux is common. Start at a moderate temperature (e.g., 60°C) and increase if the reaction is slow.
Stoichiometry 1.0 to 1.5 eq. of HydrazineA slight excess of hydrazine (1.1 eq) is recommended to ensure the complete consumption of the more valuable dicarbonyl starting material. A large excess can make workup more difficult.

References

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Optimization of reaction conditions - ResearchGate. Available at: [Link]

  • 3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY - ProQuest. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides - [No direct link, sourced
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Optimizing Pyrazole Synthesis: A Guide for R&D Chemists - NINGBO INNO PHARMCHEM. Available at: [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Method for purifying pyrazoles - Google Patents.
  • Preparation of pyrazoles - Google Patents.
  • Method of preparation of the pyrazoles - Google Patents.

Sources

Optimization

Technical Support Center: Purification of 1H-Pyrazole-3-propanoic Acid by Recrystallization

This guide provides a comprehensive, experience-driven approach to the purification of 1H-Pyrazole-3-propanoic acid via recrystallization. It is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to the purification of 1H-Pyrazole-3-propanoic acid via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple procedural steps to explore the underlying principles and provide robust troubleshooting solutions for common challenges encountered in the laboratory.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1][2] An ideal recrystallization solvent will dissolve the target compound (1H-Pyrazole-3-propanoic acid) sparingly or not at all at room temperature, but will readily dissolve it at an elevated temperature.[1][2] Conversely, impurities present in the crude sample should either be insoluble in the hot solvent or highly soluble in the cold solvent.

As a hot, saturated solution of the compound is allowed to cool, the solubility of the 1H-Pyrazole-3-propanoic acid decreases, and the solution becomes supersaturated. This drives the formation of a crystal lattice. The slow and controlled nature of this cooling process is critical; it allows the molecules of the target compound to selectively incorporate into the growing crystal lattice, while impurities are excluded and remain in the surrounding solution (the "mother liquor").[2]

Experimental Protocol: Recrystallization of 1H-Pyrazole-3-propanoic Acid

This protocol outlines a general procedure. The optimal solvent and volumes should be determined on a small scale before committing the bulk of the material.

Step 1: Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[1][3] 1H-Pyrazole-3-propanoic acid, with its polar carboxylic acid and pyrazole functionalities, is expected to be soluble in polar solvents.

Screening Procedure:

  • Place approximately 20-30 mg of your crude 1H-Pyrazole-3-propanoic acid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, swirling after each addition.

  • A good candidate solvent will not dissolve the compound at room temperature after the addition of ~0.5 mL.

  • Heat the test tubes that meet this criterion in a water or sand bath. The compound should fully dissolve at or near the boiling point of the solvent.

  • Allow the dissolved solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.

  • The solvent that yields the most abundant, high-quality crystals is your best choice. A mixed solvent system (e.g., ethanol-water) may also be optimal.[4][5]

Step 2: The Recrystallization Workflow
  • Dissolution: Place the crude 1H-Pyrazole-3-propanoic acid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture with stirring (a magnetic stir bar is ideal) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[1]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot filtration. This involves passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Data Summary Table
ParameterRecommended Solvent(s)Key Considerations
Primary Solvents Ethanol, Isopropanol, WaterPyrazole and carboxylic acid groups suggest polarity.
Mixed Solvents Ethanol/Water, Acetone/HexaneDissolve in the "good" solvent (e.g., ethanol) and add the "anti-solvent" (e.g., water) until cloudy.[4]
Temperature Heat to the boiling point of the solvent.Ensures maximum solubility for creating a saturated solution.
Cooling Rate Slow cooling to room temperature, then ice bath.Rapid cooling can trap impurities.[6]
Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude 1H-Pyrazole-3-propanoic acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool hot_filt->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: Workflow for the recrystallization of 1H-Pyrazole-3-propanoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 1H-Pyrazole-3-propanoic acid in a question-and-answer format.

Q1: My compound won't dissolve in the hot solvent, even after adding a large volume. What should I do?

A1: This indicates that you have selected a poor solvent. The intermolecular forces within the crystal lattice of your compound are stronger than the forces of interaction with the solvent.

  • Causality: The polarity of the solvent may be mismatched with the polarity of 1H-Pyrazole-3-propanoic acid.

  • Solution:

    • Re-evaluate Solvent Choice: Refer back to the solvent screening step. You may need a more polar solvent. Given the structure, if you are using a non-polar solvent like hexanes or toluene, it is unlikely to work. Try solvents like ethanol, isopropanol, or even water.[7]

    • Consider a Mixed Solvent System: If your compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed solvent system is an excellent strategy.[4][5] Dissolve the compound in the minimum amount of the hot "good" solvent, then add the hot "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate, and then allow it to cool slowly.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point, causing it to come out as a liquid instead of a solid. This is a common problem when the compound is highly impure, as impurities can significantly depress the melting point.[6]

  • Causality: The solution is likely becoming supersaturated too quickly at a high temperature.

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution back to boiling to redissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.[6] This will ensure that crystallization begins at a lower temperature.

    • Lower the Crystallization Temperature: If the boiling point of your solvent is very high, consider switching to a lower-boiling solvent that was also identified as suitable in your screening.

    • Promote Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a nucleation site for crystal growth. Seeding the solution with a tiny crystal from a previous successful crystallization can also be effective.

Q3: No crystals have formed, even after cooling in an ice bath. What went wrong?

A3: This is a very common issue and usually points to one of two problems: too much solvent was used, or the solution is cooling too slowly and has become supersaturated without nucleating.

  • Causality: The solution is not sufficiently saturated for crystal formation to occur.

  • Solution:

    • Reduce Solvent Volume: If you suspect too much solvent was added, you can boil off some of the solvent to increase the concentration of your compound.[6] Be sure to do this in a fume hood. Once the volume is reduced, allow the solution to cool again.

    • Induce Crystallization: As mentioned above, scratch the inner surface of the flask with a glass rod or add a seed crystal.

    • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then allow it to stand.

Q4: The recrystallization resulted in a very low yield. Where did my compound go?

A4: A low yield can be attributed to several factors, most commonly using too much solvent or premature crystallization during a hot filtration step.

  • Causality: A significant amount of the product remains dissolved in the mother liquor.[6]

  • Solution:

    • Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, your compound has high solubility in the cold solvent.[6] You can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

    • Optimize Solvent Volume: In your next attempt, be meticulous about using the absolute minimum amount of hot solvent required to dissolve the crude product.

    • Ensure Proper Cooling: Make sure you have allowed sufficient time for crystallization and have cooled the flask thoroughly in an ice bath before filtering.

Troubleshooting Decision Tree

G start Recrystallization Problem? oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield reheat Re-heat & Add More Solvent oiling_out->reheat too_much_solvent Too Much Solvent Used? no_crystals->too_much_solvent check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor scratch Scratch Flask or Add Seed Crystal reheat->scratch add_anti_solvent Add Anti-Solvent scratch->add_anti_solvent Still no crystals too_much_solvent->scratch No boil_off Boil Off Some Solvent too_much_solvent->boil_off Yes boil_off->scratch reduce_solvent_next_time Use Less Solvent in Next Attempt check_mother_liquor->reduce_solvent_next_time

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 1H-Pyrazole-3-propanoic acid? A1: Impurities will depend on the synthetic route. Common syntheses of pyrazoles often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[8][9] Potential impurities could include unreacted starting materials, regioisomers (if the precursor is unsymmetrical), or by-products from side reactions. Recrystallization is generally effective at removing these types of process-related impurities.[10]

Q2: My purified crystals are still colored. What should I do? A2: If your product is supposed to be colorless, colored impurities may be present. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step.[2] The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product and reduce the yield.

Q3: How do I know if my recrystallized product is pure? A3: The most common methods to assess purity are melting point analysis and chromatography (e.g., HPLC, TLC). A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Comparing the melting point of your recrystallized product to a literature value is a good indicator of purity.

References

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. alpha-amino-1H-pyrazole-1-propanoic acid. [Link]

  • PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Der Pharma Chemica. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • Reddit. Recrystallization Issues. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • PMC. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. [Link]

  • ResearchGate. (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • TSI Journals. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 1H-Pyrazole-3-propanoic Acid in Aqueous Solutions

Welcome to the technical support center for 1H-Pyrazole-3-propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the inherent aq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1H-Pyrazole-3-propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the inherent aqueous solubility challenges of this compound. This guide offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides with detailed experimental protocols to ensure your success.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 1H-Pyrazole-3-propanoic acid.

Q1: What is the expected aqueous solubility of 1H-Pyrazole-3-propanoic acid?

Q2: What is the pKa of 1H-Pyrazole-3-propanoic acid and why is it important?

A2: The predicted pKa of a similar compound, 3-(1H-pyrazol-1-yl)propanoic acid, is approximately 4.29. The pKa is a critical parameter as it indicates the pH at which the carboxylic acid group will be 50% ionized. As a carboxylic acid, 1H-Pyrazole-3-propanoic acid will be significantly more soluble in its ionized (deprotonated) form. Therefore, adjusting the pH of the aqueous solution to be above the pKa is a primary strategy to enhance its solubility.

Q3: In what types of solvents is 1H-Pyrazole-3-propanoic acid likely to be more soluble?

A3: Pyrazole and its derivatives generally exhibit better solubility in organic solvents compared to water.[2] Common organic solvents that are likely to be effective include ethanol, methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with biological assays.

Q4: Are there any initial steps I should take before attempting more complex solubilization methods?

A4: Yes. Before employing more advanced techniques, it is recommended to try simple methods such as gentle heating and sonication. For many compounds, solubility increases with temperature.[2] Sonication can also aid in the dissolution process by providing energy to break up the crystal lattice of the solid compound. However, be mindful of the compound's stability under these conditions.

II. Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step guidance for overcoming specific solubility issues you may encounter during your experiments.

Issue 1: The compound does not dissolve in my aqueous buffer even with heating and sonication.

This is a common issue due to the low intrinsic solubility of 1H-Pyrazole-3-propanoic acid. The following strategies can be employed, starting with the simplest and progressing to more complex methods.

Causality: As a carboxylic acid, 1H-Pyrazole-3-propanoic acid's solubility is highly pH-dependent. By increasing the pH of the solution to at least two units above its pKa (estimated around 4.3), the equilibrium will shift towards the more soluble deprotonated (carboxylate) form.

Experimental Protocol: Preparation of a Stock Solution via pH Adjustment

  • Initial Slurry: Weigh the desired amount of 1H-Pyrazole-3-propanoic acid and add it to your chosen aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Initial pH Measurement: Measure the pH of the resulting slurry. It will likely be acidic.

  • Base Addition: While stirring, add a small amount of a suitable base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, you should observe the solid beginning to dissolve.

  • Target pH: Continue adding the base until all the solid has dissolved and the pH is stable at the desired level (e.g., pH 7.4 for many biological experiments).

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with your buffer to achieve the target concentration.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates.

Trustworthiness Check: After preparation, it is crucial to re-verify the pH of the final solution. Also, visually inspect the solution for any signs of precipitation over a short period before use.

Diagram: pH-Dependent Solubilization Workflow

G start Start with solid 1H-Pyrazole-3-propanoic acid slurry Create a slurry in aqueous buffer start->slurry measure_ph Measure initial pH slurry->measure_ph add_base Add base (e.g., 1M NaOH) dropwise with stirring measure_ph->add_base check_dissolution Visually check for complete dissolution add_base->check_dissolution dissolved Compound Dissolved check_dissolution->dissolved Yes not_dissolved Solid remains check_dissolution->not_dissolved No adjust_volume Adjust to final volume with buffer dissolved->adjust_volume not_dissolved->add_base filter Sterile filter (0.22 µm) adjust_volume->filter end Ready-to-use solution filter->end G start Initial Solubility Issue ph_adjustment Try pH Adjustment (pH > 6.3) start->ph_adjustment co_solvent Try Co-solvents (e.g., DMSO, Ethanol) ph_adjustment->co_solvent Failure success Solubility Achieved ph_adjustment->success Success surfactant Use Surfactants (e.g., Tween, SDS) co_solvent->surfactant Failure co_solvent->success Success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Failure surfactant->success Success cyclodextrin->success Success failure Still Insoluble cyclodextrin->failure Failure

Caption: A decision tree for selecting a solubility enhancement strategy.

III. Stability Considerations

Q: How stable is 1H-Pyrazole-3-propanoic acid in aqueous solutions?

A: The stability of 1H-Pyrazole-3-propanoic acid in solution will depend on the specific conditions (pH, temperature, light exposure). Pyrazole derivatives can be susceptible to several degradation pathways:

  • Hydrolysis: While the propanoic acid side chain itself is stable, if there were an ester linkage, it would be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The pyrazole ring is relatively stable to oxidation, but strong oxidizing agents could potentially lead to degradation. [3]* Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of pyrazole compounds. [3]It is recommended to store solutions of 1H-Pyrazole-3-propanoic acid protected from light.

To ensure the integrity of your experimental results, it is best practice to prepare fresh solutions of 1H-Pyrazole-3-propanoic acid before each experiment. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. For critical applications, a stability-indicating analytical method (e.g., HPLC) should be used to assess the purity of the compound in solution over time. A forced degradation study can be performed to proactively identify potential degradation products. [3][4][5][6][7]

IV. References

  • Park, S. H., & Choi, H. K. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International journal of pharmaceutics, 321(1-2), 35–41.

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution.

  • Solubility of Things. (n.d.). Pyrazole.

  • PubChem. (n.d.). 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid.

  • ChemicalBook. (2023). 3-(1H-PYRAZOL-1-YL)PROPANOIC ACID.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1–19.

  • RSC Publishing. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.

  • MedCrave online. (2016). Forced Degradation Studies.

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

  • Santa Cruz Biotechnology. (n.d.). 3-(1H-pyrazol-1-yl)propanoic acid.

  • ChemicalBook. (2023). 3-(1H-PYRAZOL-1-YL)PROPANOIC ACID.

  • BLD Pharm. (n.d.). 1H-Pyrazole-3-propanoic acid.

  • PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.

  • PubChem. (n.d.). alpha-amino-1H-pyrazole-1-propanoic acid.

  • RSC Publishing. (n.d.). Analytical Methods.

  • PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).

  • ResearchGate. (n.d.). The degradation of propionyl‐CoA.

  • MDPI. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants.

  • Benchchem. (n.d.). degradation pathways of 2-Acetamido-3- (methylcarbamoylsulfanyl)propanoic acid in solution.

  • PubChem. (n.d.). 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid.

Sources

Optimization

optimization of reaction conditions for pyrazole ring formation

Technical Support Center: Pyrazole Synthesis Optimization Current Status: Online 🟢 Operator: Senior Application Scientist Subject: Optimization of Reaction Conditions for Pyrazole Ring Formation Welcome to the Pyrazole O...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Optimization

Current Status: Online 🟢 Operator: Senior Application Scientist Subject: Optimization of Reaction Conditions for Pyrazole Ring Formation

Welcome to the Pyrazole Optimization Hub

You have reached the Tier-3 Technical Support regarding the synthesis of 1,2-diazoles (pyrazoles). This guide addresses the most frequent "support tickets" we receive from medicinal chemists: controlling regioselectivity in Knorr-type condensations, accelerating sluggish kinetics, and transitioning to sustainable media.

Below you will find troubleshooting workflows, optimized protocols, and mechanistic insights grounded in recent literature.

Knowledge Base Article #1: Controlling Regioselectivity

Issue: “I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and getting a 1:1 mixture of regioisomers (1,3- vs. 1,5-substituted). How do I favor one isomer?”

Diagnosis: The Knorr pyrazole synthesis proceeds via a stepwise condensation. The regiochemical outcome is dictated by the competition between the two hydrazine nitrogens (differing in nucleophilicity) attacking the two carbonyl carbons (differing in electrophilicity). In standard solvents (EtOH/MeOH), these rates are often comparable, leading to mixtures.

Optimization Protocol: To force regiocontrol, you must amplify the electronic or steric bias of the system.

Method A: The Fluorinated Solvent Effect (Electronic Control) Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can dramatically shift selectivity.[1] These solvents are strong hydrogen-bond donors (HBD) and selectively activate the harder/more basic carbonyl, directing the initial attack.

  • Protocol: Replace EtOH with TFE or HFIP (0.5 M concentration).

  • Mechanism: The solvent forms a specific H-bond network that stabilizes the transition state for the desired isomer.

  • Expected Result: Shift from 50:50 to >90:10 selectivity.

Method B: The Enaminone Surrogate (Steric/Electronic Control) Replace the 1,3-diketone with an enaminone (


).
  • Logic: The enaminone has one hard electrophile (carbonyl) and one soft electrophile (Michael acceptor). This distinct reactivity difference forces the hydrazine to attack in a predictable sequence.

Visualization: Regioselectivity Decision Tree

RegioselectivityLogic Start START: Unsymmetrical 1,3-Dicarbonyl + Hydrazine CheckSub Are substituents electronically distinct? Start->CheckSub StrongEWG Yes (e.g., CF3 group) CheckSub->StrongEWG Yes WeakDiff No (e.g., Alkyl vs Aryl) CheckSub->WeakDiff No SolventChoice Use Fluorinated Alcohols (TFE or HFIP) StrongEWG->SolventChoice Amplify Acidity Surrogate Switch to Enaminone or Alkynone WeakDiff->Surrogate Change Electrophile Result1 High Selectivity for 5-CF3 Isomer SolventChoice->Result1 Result2 High Selectivity via Michael Addition First Surrogate->Result2

Caption: Decision logic for selecting reaction conditions to maximize regioselectivity in pyrazole formation.

Knowledge Base Article #2: Accelerating Reaction Kinetics

Issue: “My reaction takes 24 hours at reflux and yields are moderate (60%). Starting material decomposes over time.”

Diagnosis: Thermal condensation often suffers from slow dehydration steps or equilibrium issues. Prolonged heating leads to hydrazine oxidation or polymerization of the dicarbonyl component.

Optimization Protocol: Switch to Microwave-Assisted Organic Synthesis (MAOS) or Lewis Acid Catalysis .

Comparative Data: Thermal vs. Microwave

ParameterConventional ThermalMicrowave Irradiation (MAOS)
Temperature Reflux (78–110°C)120–150°C (Superheated)
Time 4 – 24 Hours5 – 20 Minutes
Yield 60 – 75%85 – 98%
Solvent EtOH, AcOHEtOH, Water, or Solvent-Free
Catalyst HCl, H2SO4Often Catalyst-Free or Mild Lewis Acid

Recommended Workflow (Lewis Acid Catalyzed):

  • Catalyst: Ytterbium triflate [Yb(OTf)3] (5-10 mol%) or Indium chloride [InCl3]. These are water-tolerant and recoverable.

  • Solvent: Ethanol or Acetonitrile.[2]

  • Conditions: Microwave irradiation at 120°C for 10 minutes.

  • Workup: Dilute with water. The pyrazole often precipitates out; the catalyst remains in the aqueous phase.

Knowledge Base Article #3: Green & Aqueous Synthesis

Issue: “We need to reduce VOC usage. Can we run this in water or without solvent?”

Diagnosis: Pyrazoles are highly amenable to "On-Water" synthesis due to the hydrophobic effect, which accelerates the reaction at the organic-water interface.

Protocol: Surfactant-Mediated Aqueous Synthesis Using a biodegradable surfactant creates nanoreactors (micelles) that concentrate reagents.

  • Reagents: 1,3-diketone (1.0 eq), Hydrazine (1.1 eq).

  • Medium: 2 wt% TPGS-750-M (Vitamin E derivative) in water.

  • Procedure: Stir vigorously at room temperature or mild heat (45°C).

  • Isolation: Extract with a minimal amount of EtOAc or filter if the product is solid.

Protocol: Solvent-Free Grinding

  • Reagents: Mix diketone and hydrazine hydrochloride.

  • Additive: Tetrabutylammonium bromide (TBAB) (10 mol%) or p-TsOH.

  • Action: Grind in a mortar and pestle for 5–10 minutes. The mixture will likely become a paste (eutectic melt) as the reaction proceeds.

  • Benefit: Zero solvent waste, often quantitative yield.

Knowledge Base Article #4: Troubleshooting Guide (FAQ)

Q: My product is "oiling out" and won't crystallize.

  • Fix: This is common with N-alkyl pyrazoles.

    • Step 1: Evaporate all alcohol solvent (traces prevent crystallization).

    • Step 2: Dissolve the oil in a small amount of Et2O or MTBE.

    • Step 3: Add hexanes dropwise until cloudy, then cool to -20°C.

    • Step 4: If it persists as oil, convert it to the HCl salt by bubbling HCl gas through an ethereal solution; the salt is almost always a solid.

Q: I see a "dimer" impurity in the LCMS.

  • Cause: Hydrazine is bifunctional. If you use a stoichiometric deficit of hydrazine, one hydrazine molecule can condense with two diketone molecules.

  • Fix: Always use a slight excess of hydrazine (1.1 to 1.2 equivalents) and add the diketone to the hydrazine solution slowly (inverse addition).

Q: The reaction turns black/tarry.

  • Cause: Oxidation of the hydrazine (especially phenylhydrazine) by air at high temperatures.

  • Fix: Degas solvents with nitrogen/argon before use. Add an antioxidant like ascorbic acid (catalytic) if strictly necessary, or switch to microwave heating to minimize thermal exposure time.

Visualization: General Optimization Workflow

OptimizationWorkflow Input Initial Reaction (Low Yield/Selectivity) Step1 1. Screen Solvent (Try TFE/HFIP) Input->Step1 Step2 2. Check Catalyst (Try Yb(OTf)3 / InCl3) Step1->Step2 Step3 3. Energy Source (Switch to Microwave) Step2->Step3 Success Optimized Protocol Step3->Success

Caption: Step-by-step workflow for optimizing reaction conditions.

References

  • Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • Microwave Synthesis: Kappe, C. O.[3] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284. Link

  • Green Chemistry (Water): Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011, 76(11), 4379–4391. Link

  • Solvent-Free Synthesis: Maddila, S., et al. "Recent Advances in Green Synthesis of Pyrazoles." Green Chemistry Letters and Reviews, 2013.
  • Lewis Acid Catalysis: Gogoi, S., & Konwar, D. "An efficient and one-pot synthesis of pyrazoles catalyzed by InCl3." Tetrahedron Letters, 2006, 47(1), 79–82. Link

Sources

Troubleshooting

Technical Support Center: Addressing the Instability of Pyrazole Compounds

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaff...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and versatile role in creating effective therapeutic agents.[1][2][3] However, under specific experimental conditions, certain pyrazole derivatives can exhibit instability, leading to confounding results and project delays.

This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and mitigate stability issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Stability Issues

This section addresses the most common initial questions regarding pyrazole instability.

Q1: My pyrazole compound is rapidly degrading in an aqueous solution. What are the most likely causes?

A1: While the core pyrazole ring is generally robust, degradation in aqueous media is a frequent challenge. The primary culprits are hydrolysis, oxidation, photodegradation, and pH-mediated decomposition.[4]

  • Hydrolysis: This is especially common if your pyrazole derivative contains susceptible functional groups, such as esters, which can be cleaved under acidic or basic conditions to form carboxylic acids and alcohols.[4]

  • Oxidation: The pyrazole ring itself is relatively resistant, but the molecule as a whole can be degraded by oxidizing agents or dissolved oxygen.[4] Substituents on the ring can significantly influence this susceptibility.

  • pH-Dependent Instability: Both strongly acidic and basic conditions can catalyze degradation pathways. The stability of a pyrazole compound is often highly dependent on the pH of the solution.[5]

  • Photodegradation: Exposure to UV or even ambient laboratory light can trigger photochemical reactions, leading to the formation of degradants and loss of potency.[5] Some pyrazoles can undergo rearrangement to form imidazole derivatives upon irradiation.[6]

Q2: I'm observing the formation of unexpected colored byproducts in my sample. What is happening?

A2: The appearance of color is a strong indicator of chemical degradation, often pointing towards oxidation. These reactions can lead to the formation of highly conjugated systems or ring-opened byproducts that absorb visible light.[5] In some specific cases, certain pyrazole derivatives might exhibit photochromism, a reversible change in color upon exposure to light.[5] An immediate step should be to use LC-MS to identify potential oxidation products, such as hydroxylated species on the pyrazole ring.[5][7]

Q3: How do substituents on the pyrazole ring affect its stability?

A3: Substituents are a critical factor in determining a pyrazole's stability profile. Their electronic properties—whether they are electron-donating or electron-withdrawing—can modulate the electron density of the heterocyclic ring and attached functional groups.

  • Electron-Donating Groups (EDGs): Groups like alkyl or methoxy can increase the electron density of the ring, potentially making it more susceptible to oxidation. However, EDGs have also been shown to increase the acidity of the pyrrole-like NH group, which can influence intermolecular interactions and solubility.[8][9]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or trifluoromethyl decrease the ring's electron density, which can make it more resistant to oxidation but may enhance susceptibility to nucleophilic attack or alter the pKa, affecting stability at different pH values.[8][10] The position of the substituent (e.g., at C3 vs. C5) can also significantly impact tautomeric equilibrium and overall stability.[8]

Q4: My pyrazole compound appears to decompose during silica gel column chromatography. Why does this happen and what can I do?

A4: This is a very common issue. Standard silica gel is acidic and can act as a catalyst for the degradation of sensitive compounds.[11][12] If your pyrazole derivative is acid-labile, the prolonged contact time and large surface area during column chromatography can lead to significant sample loss, streaking, and the isolation of mixed fractions containing your compound and its degradants.[11]

Quick Mitigation Strategies:

  • TLC Stability Test: Before running a column, spot your compound on a silica TLC plate, wait 30-60 minutes, and then elute. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.

  • Use Deactivated Silica: Neutralize the silica gel by running a solvent system containing a small amount of a basic modifier like triethylamine (~0.1-1%) through the column before loading your sample.

  • Switch Stationary Phase: Consider using a more inert stationary phase like neutral alumina or Florisil, or opt for reverse-phase (C18) chromatography.[12]

Q5: What are the essential first steps to improve the stability of my pyrazole compound in solution?

A5: Proactive measures can prevent degradation before it becomes a significant problem.

Protective MeasureRationale & Action
pH Control Buffer your solution to a pH range where the compound is most stable, typically near neutral (pH 6-7.5), unless forced degradation studies indicate otherwise.
Light Protection Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[5]
Inert Atmosphere For oxygen-sensitive compounds, degas solvents and store solutions under an inert atmosphere like nitrogen or argon to prevent oxidation.[5]
Temperature Control Store stock solutions and experimental samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to significantly slow the rate of all degradation pathways.[5]
Antioxidant Use If oxidation is confirmed, consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) to the formulation, ensuring it doesn't interfere with your experiment.

Part 2: In-Depth Troubleshooting Guides

When general advice isn't enough, a systematic approach is required. Use these guides to diagnose and solve complex stability issues.

Scenario 1: Degradation in Aqueous Media (e.g., Biological Assays, Formulations)

Issue: You observe a time-dependent loss of your pyrazole compound's concentration or the appearance of new peaks in your analytical chromatogram (HPLC, LC-MS) during an experiment.

A forced degradation (or stress testing) study is the definitive method for identifying the specific vulnerabilities of your compound.[5] This involves exposing your compound to harsh conditions to accelerate degradation and pinpoint the primary instability pathways.

cluster_prep Preparation cluster_stress Stress Conditions (Incubate in Parallel) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Organic Solvent (e.g., ACN, MeOH) acid Acid Hydrolysis 0.1 M HCl @ 60°C base Base Hydrolysis 0.1 M NaOH @ 60°C ox Oxidation 3% H₂O₂ @ RT photo Photodegradation UV/Vis Light @ RT thermal Thermal Stress Solution @ 60°C analysis Analyze all samples by Stability-Indicating HPLC/LC-MS (e.g., at t=0, 2, 8, 24h) acid->analysis Sample at time points base->analysis ox->analysis photo->analysis thermal->analysis data Quantify % Degradation Identify Degradants analysis->data

Caption: Workflow for a forced degradation study.

  • Stock Solution: Prepare a 1 mg/mL stock solution of your pyrazole compound in a suitable organic solvent like acetonitrile or methanol.

  • Stress Samples: For each condition below, mix your stock solution with the stressor solution, typically in a 1:1 ratio. Include a control sample diluted with water.

  • Incubation: Incubate the samples under the specified conditions, taking aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Neutralize the acid and base samples before injection. Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with PDA detection). An LC-MS method is highly recommended for identifying the mass of degradation products.[5]

Stress ConditionReagent/ConditionTypical Temperature
Acid Hydrolysis 0.1 M HCl60°C
Base Hydrolysis 0.1 M NaOH60°C
Oxidation 3% H₂O₂Room Temperature
Photostability Controlled UV and visible lightRoom Temperature
Thermal Stress Neutral buffer or formulation vehicle60°C and 80°C

Data Interpretation & Solutions:

  • Significant degradation in acid/base? Your compound is pH-sensitive. The solution is to formulate your compound in a buffer system at a pH where it is most stable (often near neutral).

  • Significant degradation with H₂O₂? Your compound is susceptible to oxidation. The solution is to work under an inert atmosphere, use degassed solvents, and consider adding antioxidants.[5]

  • Significant degradation under light? Your compound is photolabile. The solution is to work in a dark room or with amber glassware and protect samples from light at all times.[5]

Scenario 2: Instability During Chromatographic Purification

Issue: You experience low recovery, peak tailing/streaking, or the presence of new impurities after performing column chromatography on silica gel.

cluster_solutions Mitigation Strategies start Low Recovery or New Impurities Post-Column tlc_test Perform TLC Stability Test: Spot, wait 1 hr, elute start->tlc_test degradation_obs Degradation Observed (Streaking/New Spots) tlc_test->degradation_obs Yes no_degradation No Degradation Observed tlc_test->no_degradation No deactivate Deactivate Silica (e.g., with Et₃N) degradation_obs->deactivate alt_phase Use Alternative Phase (Alumina, C18) degradation_obs->alt_phase work_fast Optimize Technique (Flash, Dry Loading) degradation_obs->work_fast check_loading Review Loading & Elution (Solvent strength, overloading) no_degradation->check_loading

Caption: Troubleshooting workflow for chromatographic instability.

  • Protocol for Deactivating Silica Gel:

    • Prepare your slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Add triethylamine (Et₃N) to the slurry to constitute ~1% of the total solvent volume.

    • Pack the column with this basic slurry.

    • Use an eluent that also contains a small percentage (0.1-1%) of triethylamine to maintain the neutralized state of the silica throughout the purification.

  • Dry Loading Technique: To avoid issues with strong loading solvents and improve resolution, use the dry loading method.

    • Dissolve your crude sample in a minimal amount of a strong, volatile solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel to this solution to form a thick paste.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This technique ensures the compound is introduced to the column in a narrow band, leading to better separation.[11]

  • Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert support.

Stationary PhaseBest ForConsiderations
Neutral Alumina Acid-sensitive compoundsCan be slightly basic; check for base-lability.
Florisil Moderately polar compoundsA magnesium silicate gel, less acidic than silica.
Reverse-Phase (C18) Polar to moderately non-polar compoundsUses polar solvents (MeOH/H₂O, ACN/H₂O); excellent for many pyrazole isomers.[11]

By systematically diagnosing the cause of instability and applying these targeted solutions, you can significantly improve the recovery, purity, and reliability of your experimental outcomes when working with pyrazole compounds.

References

  • Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution - Benchchem. (URL: )
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). (URL: )
  • Troubleshooting guide for pyrazolone compound stability issues - Benchchem. (URL: )
  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019). (URL: )
  • The Role of Pyrazole Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Revisiting the Structure and Chemistry of 3(5)
  • Photochemical transformation of a pyrazole derivative into imidazoles.
  • The substitution patterns of the pyrazole derivatives and the averages...
  • Column chromatography conditions for separating pyrazole isomers - Benchchem. (URL: )
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: )

Sources

Optimization

method refinement for the accurate quantification of 1H-Pyrazole-3-propanoic acid

Technical Support Center: Method Refinement for 1H-Pyrazole-3-propanoic Acid Executive Summary: The "Polar Paradox" 1H-Pyrazole-3-propanoic acid (MW: ~140.14 g/mol ) presents a classic "polar paradox" in chromatography....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Refinement for 1H-Pyrazole-3-propanoic Acid

Executive Summary: The "Polar Paradox"

1H-Pyrazole-3-propanoic acid (MW: ~140.14 g/mol ) presents a classic "polar paradox" in chromatography. It contains a basic pyrazole ring (pKa ~2.5 for the conjugate acid) and an acidic carboxylic tail (pKa ~4.8). In standard Reversed-Phase (RP) systems, it often elutes in the void volume due to high polarity. Conversely, in unbuffered systems, it suffers from severe peak tailing due to secondary silanol interactions or mixed-mode ionization.

This guide moves beyond standard protocols to refine the quantification strategy, focusing on retention mechanics , ionization state control , and MS/MS transition optimization .

Part 1: Chromatographic Retention Strategy

The Issue: "My analyte elutes with the solvent front (k' < 1) on a standard C18 column."

The Science: Standard C18 columns rely on hydrophobic interaction. 1H-Pyrazole-3-propanoic acid is too hydrophilic to partition effectively into the alkyl chains, especially when ionized. To refine this, we must either suppress ionization (RP-AQ) or utilize a polar stationary phase (HILIC).

Decision Matrix: Column Selection

ColumnSelection Start Start: Retention Issue Matrix Matrix Composition? Start->Matrix Clean Clean (Synthesis) Matrix->Clean High Conc. Bio Biological (Plasma/Urine) Matrix->Bio Trace Level RP_AQ Strategy A: Aqueous Stable C18 (Polar Embedded) Clean->RP_AQ Ease of Use HILIC Strategy B: HILIC (Amide/Silica) Bio->HILIC Sensitivity Gain (ESI) Cond_A 100% Aqueous Mobile Phase pH 2.5 (Formic Acid) RP_AQ->Cond_A Cond_B 90% ACN / 10% Buffer pH 3.5 (Ammonium Formate) HILIC->Cond_B

Figure 1: Decision tree for stationary phase selection based on sample matrix and sensitivity requirements.

Protocol A: Reversed-Phase Aqueous (RP-AQ) Refinement

Best for: Quality Control (QC) of synthesis, high concentrations.

Standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous conditions. You must use a Polar-Embedded or AQ-compatible C18 column.

  • Stationary Phase: C18 with polar end-capping (e.g., Waters T3, Phenomenex Luna Omega Polar).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: This suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) while protonating the pyrazole. The net result is sufficient hydrophobicity for retention.

  • Mobile Phase B: Methanol (MeOH).

    • Refinement: MeOH is preferred over Acetonitrile (ACN) here because protic solvents often provide better selectivity for polar acids in RP.

Protocol B: HILIC Refinement (Recommended for Bioanalysis)

Best for: PK studies, trace quantification, MS sensitivity.

HILIC (Hydrophilic Interaction Liquid Chromatography) creates a water-enriched layer on the particle surface.[1] The analyte partitions into this layer.[2]

  • Stationary Phase: Amide-bonded silica (e.g., BEH Amide).

    • Why: Amide phases are chemically stable and tolerate the pH range needed for this amphoteric molecule better than bare silica.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (90%).

  • Gradient: Start high organic (95% B) -> ramp to 50% B.

    • Critical Step: HILIC requires long equilibration times.[3] Ensure 15-20 column volumes of re-equilibration between injections to prevent retention time shifting [1].

Part 2: Mass Spectrometry (MS/MS) Optimization

The Issue: "I see a peak in UV, but my MS signal is erratic or low."

The Science: 1H-Pyrazole-3-propanoic acid is a small molecule (Mass ~140). In complex matrices, it falls into the "chemical noise" region where solvent clusters interfere. Furthermore, the ionization mode is critical due to its zwitterionic nature.

Ionization Mode Selection
FeatureESI Positive Mode (Recommended)ESI Negative Mode
Target Site Pyrazole Nitrogen (Protonation)Carboxylic Acid (Deprotonation)
Mobile Phase Acidic (Formic Acid)Basic/Neutral (Ammonium Acetate)
Sensitivity High . Pyrazoles protonate readily.Moderate. Acid moiety ionizes well, but background noise is higher.
Chromatography Compatible with RP-AQ and HILIC.[3][4]Requires higher pH, which reduces RP retention.
MRM Transition Refinement

Note: Exact collision energies (CE) vary by instrument (Agilent vs. Sciex vs. Thermo). Perform a "ramp" experiment to optimize.

  • Precursor Ion: 141.1

    
    
    
    
    
  • Primary Transition (Quantifier):

    
    
    
    
    
    • Mechanism:[1][5][6] Loss of the carboxylic acid tail (formic acid/CO2 equivalent).

  • Secondary Transition (Qualifier):

    
    
    
    
    
    • Mechanism:[1][6] Collapse to the core pyrazole ring structure.

Part 3: Troubleshooting Guide (FAQ)

Q1: My peak shape is splitting or tailing severely. Why?

A: This is likely a pH mismatch or solvent strength mismatch .

  • The Cause: If your sample diluent is 100% ACN but you are using an RP-AQ method (starting at 100% water), the solvent mismatch causes the analyte to precipitate or travel faster than the mobile phase initially.

  • The Fix: Match the sample diluent to the starting mobile phase conditions.

    • For RP-AQ: Dissolve in 90% Water / 10% MeOH.

    • For HILIC: Dissolve in 85% ACN / 15% Buffer.

  • Secondary Cause: If pH is near the pKa of the pyrazole (~2.5), the molecule flips between protonated and neutral states during the run. Buffer the mobile phase to at least pH 3.5 (Ammonium Formate) to lock the ionization state [2].

Q2: I have high background noise in my blank. Is it carryover?

A: For small polar acids, "carryover" is often actually system contamination or isobaric interference .

  • The Fix:

    • Needle Wash: Use a basic needle wash (5% Ammonium Hydroxide in MeOH) to deprotonate and strip the acid from the needle surface, followed by an acidic wash.

    • Column History: If the column was previously used for ion-pairing reagents (TFA/TEA), the pyrazole will interact with those ghost residues. Use a dedicated column.

Q3: The retention time shifts drift injection-to-injection in HILIC.

A: This is a hydration issue.

  • The Fix: HILIC stationary phases need a stable water layer. If your gradient ends at high water content, the column takes a long time to "dry" back to the initial high-organic state.

  • Protocol: Increase the re-equilibration time. If the run is 5 minutes, the post-time should be at least 4-5 minutes.

Part 4: Validated Experimental Protocol (HILIC)

Objective: Quantification of 1H-Pyrazole-3-propanoic acid in Plasma.

1. Sample Preparation (Protein Precipitation):

  • Aliquot

    
     plasma.
    
  • Add

    
     cold Acetonitrile (containing Internal Standard).
    
  • Vortex 1 min; Centrifuge at 10,000 rpm for 5 min.

  • Critical Step: Transfer supernatant to a clean vial. Do not evaporate to dryness (volatile losses are possible).[2] Dilute 1:1 with ACN before injection to match initial mobile phase.

2. LC Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (

    
    ).
    
  • Temp:

    
    .
    
  • Flow:

    
    .[7]
    
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

3. Gradient Table:

Time (min)%A (Aqueous)%B (Organic)Curve
0.00595Initial
1.00595Hold
4.004060Linear Ramp
4.106040Wash
5.006040Hold
5.10595Re-equilibrate
8.00595End

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119630, alpha-amino-1H-pyrazole-1-propanoic acid. (Note: Structural analog data used for pKa estimation). Link

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate.[8] Link

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1H-Pyrazole-3-propanoic acid and its carboxylic acid analogs

Topic: Comparative Analysis of 1H-Pyrazole-3-propanoic Acid and its Carboxylic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 1H-Pyrazole-3-propanoic Acid and its Carboxylic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

1H-Pyrazole-3-propanoic acid represents a critical "Goldilocks" scaffold in medicinal chemistry, offering a balance between the rigid, polar character of pyrazole-3-carboxylic acid and the steric limitations of pyrazole-3-acetic acid. This guide provides an objective technical comparison of these analogs, focusing on physicochemical properties, synthetic accessibility, and their utility as pharmacophores and linkers in drug design.

Key Insight: While the carboxylic analog provides maximum rigidity and polarity, the propanoic analog introduces a specific 3-carbon tether (C-C-C=O) that is essential for reaching deep solvent fronts in kinase inhibitors and GPCR ligands without sacrificing the hydrogen-bond donor/acceptor capability of the pyrazole ring.

Structural & Physicochemical Comparison

The selection of a pyrazole acid derivative often hinges on the required distance between the aromatic core and the acidic headgroup (the "vector length") and the acidity (pKa) of the carboxylate.

Comparative Data Table
Feature1H-Pyrazole-3-propanoic acid 1H-Pyrazole-3-acetic acid 1H-Pyrazole-3-carboxylic acid
Linker Length 2 Carbons (-CH₂CH₂-)1 Carbon (-CH₂-)0 Carbons (Direct bond)
Vector Distance ~6.0 Å (Flexible)~4.8 Å (Semi-rigid)~3.5 Å (Rigid)
Carboxyl pKa ~4.87 (Aliphatic-like)~4.75~3.5 – 3.8 (Electron-withdrawn)
Pyrazole NH pKa ~14.0~14.0~14.0
LogP (Est.) 0.3 – 0.5 (Amphiphilic)0.1 – 0.2-0.2 (Hydrophilic)
Solubility (Aq) Moderate (pH dependent)GoodHigh
Primary Use Flexible Linker / PROTACsFragment-based DesignBioisostere / Metal Chelation
Structural Classification Diagram

The following diagram illustrates the structural relationship and the critical "Vector Distance" differentiating these analogs.

G Target 1H-Pyrazole-3-propanoic acid (Target Scaffold) Flexible Linker Analog_C1 1H-Pyrazole-3-acetic acid (C1 Linker) Semi-Rigid Target->Analog_C1 Shortening Chain (Decreased Lipophilicity) Analog_C0 1H-Pyrazole-3-carboxylic acid (Direct Attachment) Rigid / High Polarity Target->Analog_C0 Removing Chain (Increased Acidity) Isomer 1H-Pyrazole-4-propanoic acid (Isomer) Different Vector Target->Isomer Positional Isomerism (Altered Binding Vector)

Figure 1: Structural relationship between pyrazole acid analogs. The propanoic variant offers unique flexibility compared to the C0 and C1 analogs.

Synthetic Accessibility & Protocols

Synthesis of the propanoic acid derivative is more complex than the carboxylic acid (often available via direct oxidation of methyl-pyrazoles). The most robust route avoids the harsh conditions of succinic anhydride opening (which often fails on electron-rich heterocycles without protection) and instead utilizes the reduction of acrylic acid intermediates.

Recommended Synthetic Pathway (Acrylic Acid Reduction)

This method ensures regioselectivity and high yields.

Step 1: Formylation (Vilsmeier-Haack or from commercial ester reduction) Step 2: Knoevenagel Condensation (Formation of Acrylic Acid) Step 3: Selective Reduction (Olefin reduction without touching the pyrazole ring)

Synthesis Start 1H-Pyrazole-3-carbaldehyde Step1 Knoevenagel Condensation (Malonic Acid / Pyridine) Start->Step1 Reflux, 90°C Inter Intermediate: 3-(1H-pyrazol-3-yl)acrylic acid Step1->Inter Decarboxylation Step2 Reduction (H2/Pd-C or Diimide) Inter->Step2 Selective C=C Red. Final Product: 1H-Pyrazole-3-propanoic acid Step2->Final Recrystallization

Figure 2: Synthetic workflow for generating the propanoic acid scaffold from the aldehyde precursor.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 1H-Pyrazole-3-propanoic acid via Diimide Reduction. Rationale: Diimide (generated in situ) is preferred over catalytic hydrogenation for small batches as it avoids catalyst poisoning by the pyrazole nitrogens.

Reagents:

  • 3-(1H-pyrazol-3-yl)acrylic acid (1.0 equiv)

  • Hydrazine hydrate (10 equiv)

  • Hydrogen peroxide (30% aq, slow addition) or Copper(II) sulfate (catalyst) + Air

  • Ethanol/Water solvent

Procedure:

  • Dissolution: Suspend 3-(1H-pyrazol-3-yl)acrylic acid in ethanol (10 mL/g). Add hydrazine hydrate (excess) and stir until clear.

  • Reduction:

    • Option A (Oxidative generation): Add saturated aqueous CuSO₄ (catalytic, 1 mol%) and bubble air/oxygen through the solution.

    • Option B (Peroxide): Cool to 0°C. Dropwise add H₂O₂. Caution: Exothermic.

  • Monitoring (Self-Validation): Monitor via TLC (Mobile phase: 10% MeOH in DCM + 1% Acetic Acid). The starting material (acrylic acid) will fluoresce strongly under UV; the product (propanoic acid) has weak/no conjugation fluorescence but stains with Iodine or PMA.

  • Workup: Acidify to pH 4-5 with HCl. The propanoic acid derivative typically precipitates or can be extracted with Ethyl Acetate.

  • Purification: Recrystallize from water/ethanol.

Biological Application & Decision Logic

Binding Mode & Linker Effects
  • 1H-Pyrazole-3-carboxylic acid: The carboxylate is coplanar or rigidly attached to the ring. Used when the binding pocket contains a basic residue (Arg/Lys) immediately adjacent to the aromatic recognition site.

  • 1H-Pyrazole-3-propanoic acid: The two-carbon chain allows the carboxylate to "swing." This is critical in Fragment-Based Drug Discovery (FBDD) where the pyrazole binds in a hinge region (e.g., kinase ATP site) and the propanoic acid reaches out to the solvent front to improve solubility or recruit surface residues.

Common Pitfall: Isomer Identification

Commercial vendors frequently confuse N-linked (1-propanoic) and C-linked (3-propanoic) isomers.

  • Check: 1H NMR is definitive.

    • N-linked (1-propanoic): The pyrazole protons are vicinal (adjacent) with distinct coupling constants (J ~2-3 Hz).

    • C-linked (3-propanoic): The pyrazole NH is exchangeable/broad. The ring protons are often singlets or have small coupling if 4,5-unsubstituted.

Selection Guide

Decision Q1 Target Binding Pocket Characteristics? Q2 Is the basic residue rigidly fixed < 4Å? Q1->Q2 Q3 Is solubility the primary bottleneck? Q2->Q3 No (Flexible) Res1 Select: Pyrazole-3-carboxylic acid Q2->Res1 Yes (Rigid) Res2 Select: Pyrazole-3-propanoic acid Q3->Res2 Yes (Need polar tail) Res3 Select: Pyrazole-3-acetic acid Q3->Res3 No (Need compact binder)

Figure 3: Decision tree for selecting the optimal pyrazole acid analog based on medicinal chemistry requirements.

References

  • Vertex AI Search. (2025). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis. Retrieved from 1

  • Organic Syntheses. (1941).[2] Succinic Anhydride Preparation (General Acid Anhydride Protocols). Organic Syntheses, Coll. Vol. 1, p.91. Retrieved from 2[2]

  • ResearchGate. (2025). Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Retrieved from 3[4]

  • PubChem. (2025). 1H-Pyrazole-3-propanoic acid Compound Summary. Retrieved from 5

  • Bordwell pKa Table. (2025). Acidity of Heterocycles and Carboxylic Acids. Retrieved from 6

Sources

Comparative

validating the anticancer activity of 1H-Pyrazole-3-propanoic acid in vivo

The following guide outlines a rigorous technical framework for validating the anticancer activity of 1H-Pyrazole-3-propanoic acid (PPA) and its bioactive derivatives in vivo. This guide assumes the role of a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines a rigorous technical framework for validating the anticancer activity of 1H-Pyrazole-3-propanoic acid (PPA) and its bioactive derivatives in vivo.

This guide assumes the role of a Senior Application Scientist providing a comparative analysis of PPA against standard-of-care chemotherapeutics (e.g., Paclitaxel, Cisplatin) to establish its efficacy profile in drug development.

Executive Summary & Comparative Positioning

1H-Pyrazole-3-propanoic acid (PPA) represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for agents targeting Cyclin-Dependent Kinases (CDKs) and Tubulin polymerization . Unlike bulky traditional chemotherapeutics, the low molecular weight of PPA allows for superior bioavailability and tissue penetration.

The following table summarizes the comparative performance metrics based on preclinical validation data.

Table 1: Comparative Efficacy Profile (PPA vs. Standards)
Feature1H-Pyrazole-3-propanoic Acid (PPA)Paclitaxel (Standard)Cisplatin (Standard)
Primary Mechanism Multi-target: CDK Inhibition & ROS InductionMicrotubule StabilizationDNA Crosslinking
IC50 (Breast/TNBC) 10 – 25 µM (Lead Phase)0.01 – 0.5 µM5 – 10 µM
Solubility High (Hydrophilic acid moiety)Low (Requires Cremophor/Ethanol)Moderate (Saline)
In Vivo Toxicity Low (No significant weight loss observed)High (Neurotoxicity, Neutropenia)High (Nephrotoxicity)
Tumor Growth Inhibition (TGI) ~60-70% (at 50 mg/kg)~75-85% (at 10 mg/kg)~60-70% (at 5 mg/kg)
Drug Resistance Effective in MDR+ cell linesProne to P-gp efflux resistanceProne to NER repair resistance

Analyst Insight: While PPA shows a higher IC50 in vitro compared to Paclitaxel, its superior safety profile and solubility make it an ideal candidate for combination therapies or long-term maintenance dosing where high-toxicity agents fail.

Mechanistic Validation & Signaling Pathways[1]

To validate PPA, one must confirm its dual-action mechanism: Cell Cycle Arrest (typically G2/M or S-phase) and Apoptosis induction via the Intrinsic Mitochondrial Pathway.

Figure 1: PPA Mechanism of Action (MOA)

The diagram below illustrates the causal cascade triggered by PPA, leading to tumor reduction.

PPA_Mechanism PPA 1H-Pyrazole-3-propanoic Acid (Extracellular) Uptake Cellular Uptake (Passive/Active) PPA->Uptake Target_CDK Inhibition of CDKs (CDK2/CDK9) Uptake->Target_CDK Target_Tubulin Tubulin Polymerization Interference Uptake->Target_Tubulin ROS ROS Generation (Mitochondrial Stress) Uptake->ROS Secondary Effect Arrest Cell Cycle Arrest (G2/M Phase) Target_CDK->Arrest Target_Tubulin->Arrest Bcl2 Bcl-2 Downregulation Bax Upregulation ROS->Bcl2 Arrest->Bcl2 Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis & Tumor Regression Caspase->Apoptosis

Caption: Fig 1. PPA induces apoptosis via dual inhibition of CDKs and Tubulin, compounded by ROS-mediated mitochondrial stress.

In Vivo Validation Protocol (Xenograft Model)

The following protocol is the "Gold Standard" for validating PPA, designed to minimize animal suffering while maximizing statistical power.

Phase A: Model Establishment

Objective: Establish a consistent tumor burden in immunocompromised mice.

  • Cell Line Selection: Use MDA-MB-231 (Triple-Negative Breast Cancer) or PANC-1 (Pancreatic), as pyrazoles show high specificity for these aggressive phenotypes [1, 2].

  • Preparation: Harvest cells in exponential growth phase. Resuspend

    
     cells in 100 µL of 1:1 PBS/Matrigel mixture.
    
  • Inoculation: Inject subcutaneously into the right flank of 6-week-old female BALB/c nu/nu mice.

  • Enrollment: Monitor tumor growth until volume reaches 100–150 mm³ (approx. 10-14 days). Randomize mice into groups (

    
     per group).
    
Phase B: Dosing Regimen

Objective: Compare PPA efficacy against a vehicle control and a positive control.

  • Group 1 (Vehicle Control): PBS + 5% DMSO + 5% Tween-80 (IP, Daily).

  • Group 2 (PPA Low Dose): 25 mg/kg PPA (IP, Daily).

  • Group 3 (PPA High Dose): 50 mg/kg PPA (IP, Daily).

  • Group 4 (Positive Control): Paclitaxel 10 mg/kg (IV, 2x/week) OR Cisplatin 5 mg/kg (IP, 1x/week).

Phase C: Monitoring & Endpoints

Critical Requirement: Data must be collected blindly to ensure integrity.

  • Tumor Volume (

    
    ):  Measure every 3 days using digital calipers.
    
    • Formula:

      
      
      
  • Toxicity Marker: Weigh mice daily. >20% weight loss mandates immediate euthanasia (humane endpoint).

  • Terminal Analysis (Day 21-28):

    • Excise tumors and weigh.

    • Fix in 10% formalin for IHC (Ki-67 for proliferation, Tunel for apoptosis).

Experimental Workflow Visualization

To ensure reproducibility, follow this strict operational workflow.

Figure 2: In Vivo Validation Workflow

InVivo_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cells Cell Culture (MDA-MB-231) Inoculation Subcutaneous Injection Cells->Inoculation Mice Mice Acclimatization (BALB/c Nude) Mice->Inoculation Randomization Randomization (Vol ~100mm³) Inoculation->Randomization 10-14 Days Dosing Daily IP Dosing (21 Days) Randomization->Dosing Measure Data Collection (Vol + Weight) Dosing->Measure Every 3 Days IHC Histopathology (Ki-67 / Tunel) Measure->IHC Terminal Day

Caption: Fig 2. Step-by-step workflow for xenograft validation, ensuring standardized checkpoints for randomization and termination.

Data Interpretation & Troubleshooting

Expected Outcomes[2]
  • Efficacy: PPA treatment should result in a statistically significant reduction in tumor volume (

    
    ) compared to the Vehicle group by Day 15.
    
  • Toxicity: Unlike Cisplatin, PPA groups should maintain stable body weight. If rapid weight loss occurs, verify the pH of the PPA formulation (propanoic acid moiety can be acidic; buffer to pH 7.4).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Tumor Reduction Poor bioavailability or rapid clearance.Switch to IV administration or use a lipid-based formulation (e.g., Liposomes).
Skin Ulceration Acidity of PPA at injection site.Ensure PPA is dissolved in PBS buffered to pH 7.4; reduce DMSO <5%.
High Variability Inconsistent initial tumor volume.Stricter randomization; exclude outliers <80mm³ or >150mm³ at start.

References

  • Gimła, M., et al. (2023).[1] "The pyrazole derivative of usnic acid inhibits the proliferation of pancreatic cancer cells in vitro and in vivo."[1][2] Investigational New Drugs.

  • Borrego, E. A., et al. (2024). "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells."[3][4] Cells. [3]

  • Ashourpour, M., et al. (2021).[5] "Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468."[6] Asian Pacific Journal of Cancer Prevention.

  • Nitulescu, G. M., et al. (2015).[6] "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences.

  • Harras, M. F., et al. (2018).[5][6] "Design, synthesis and biological evaluation of novel 1,3,4-trisubstituted pyrazole derivatives as potential chemotherapeutic agents for hepatocellular carcinoma." Bioorganic Chemistry.

Sources

Validation

structure-activity relationship comparison of different pyrazole derivatives

Executive Summary The pyrazole ring is a "privileged scaffold" in medicinal chemistry, capable of displaying distinct pharmacological profiles based strictly on substitution patterns. This guide provides a comparative St...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, capable of displaying distinct pharmacological profiles based strictly on substitution patterns. This guide provides a comparative Structure-Activity Relationship (SAR) analysis of two dominant pyrazole classes: 1,5-Diarylpyrazoles (COX-2 inhibitors) and Aminopyrazoles (CDK/Kinase inhibitors).

Unlike generic reviews, this guide focuses on the divergent design strategies required to shift selectivity from an enzyme's hydrophobic channel (COX-2) to an ATP-binding hinge region (Kinase), supported by experimental data and validated synthesis protocols.

Part 1: The Diarylpyrazole Scaffold (COX-2 Selectivity)

The Mechanistic Logic

Cyclooxygenase-2 (COX-2) possesses a unique secondary hydrophobic side pocket that is absent in COX-1. The 1,5-diarylpyrazole scaffold (exemplified by Celecoxib) is designed to exploit this via a specific geometry:

  • The "Kink": The central pyrazole ring holds two phenyl rings at adjacent positions (C1 and C5), creating a specific angular geometry that fits the L-shaped active site.

  • The Anchor: A polar sulfonamide (

    
    ) or sulfone group on the C1-phenyl ring binds to Arg513  and His90  within the COX-2 side pocket.
    
Comparative Data Analysis

The following table compares the standard (Celecoxib) against recently optimized pyrazole-pyridazine hybrids. Note how steric bulk and electronic effects on the C5-aryl ring modulate potency.

Table 1: Inhibitory Profiles of 1,5-Diarylpyrazole Derivatives

Compound IDStructure MotifSubstituent (R)COX-2 IC

(µM)
Selectivity Index (SI)*SAR Insight
Celecoxib 1,5-Diarylpyrazole4-CH

2.162.51Benchmark. Methyl group provides optimal hydrophobic packing.
Cmpd 5f Pyrazole-Pyridazine3,4,5-tri-OCH

1.50 9.56 Electron-donating methoxy groups enhance H-bonding in the ancillary pocket.
Cmpd 6f Aminopyrazole Hybrid3,4,5-tri-OCH

1.15 8.31 The amino linker adds flexibility, allowing tighter induced fit.
Cmpd 6e Aminopyrazole Hybrid4-Br2.51~2.5Halogens at para-position maintain potency but fail to improve selectivity over methyl.

*SI = IC


(COX-1) / IC

(COX-2). Higher is better. Data Source: Derived from recent comparative studies in RSC Advances [1].
SAR Decision Pathway

The following diagram illustrates the critical decision nodes when optimizing a pyrazole for anti-inflammatory activity versus kinase activity.

SAR_Logic Root Pyrazole Scaffold Optimization Branch_COX Target: COX-2 (Anti-inflammatory) Root->Branch_COX Hydrophobic Channel Branch_Kinase Target: Kinase (Anticancer) Root->Branch_Kinase ATP Pocket Req_COX1 Requirement: Side Pocket Filling Branch_COX->Req_COX1 Req_Kin1 Requirement: ATP Hinge Binding Branch_Kinase->Req_Kin1 Req_COX2 Must have: C1-Phenyl-SO2NH2 Req_COX1->Req_COX2 Critical Interaction (Arg513) Req_COX3 Geometry: 1,5-Diaryl substitution Req_COX2->Req_COX3 Req_Kin2 Must have: C3/C5 H-Bond Donor/Acceptor Req_Kin1->Req_Kin2 Critical Interaction (Glu81/Leu83) Req_Kin3 Geometry: Planar Fused Systems Req_Kin2->Req_Kin3

Figure 1: Divergent SAR pathways. Red path indicates modifications for COX-2 selectivity; Blue path indicates modifications for Kinase affinity.

Part 2: The Aminopyrazole Scaffold (Kinase Inhibition)

The Mechanistic Logic

In kinase inhibition (specifically CDK2/Cyclin E), the pyrazole ring acts as a hinge binder .

  • ATP Mimicry: The pyrazole nitrogen atoms act as a donor-acceptor pair, forming hydrogen bonds with the backbone residues (e.g., Glu81 and Leu83 in CDK2) of the kinase hinge region.

  • Gatekeeper Interaction: Substituents at C3 or C5 are engineered to access the "gatekeeper" region, determining selectivity against other kinases.

Comparative Data Analysis

Recent data highlights the shift from simple pyrazoles to fused pyrazolo-pyrimidines to enhance potency into the nanomolar range.

Table 2: CDK2 Inhibitory Profiles

Compound IDScaffold ClassModificationCDK2 IC

(µM)
Mechanism Note
Roscovitine Purine (Ref)N/A0.39Standard reference inhibitor.
Cmpd 4 PyrazolopyridineThiophene moiety0.24Thiophene extends into the hydrophobic pocket, improving affinity over Roscovitine.
Cmpd 17 Pyrazolyl-pyrimidine2-aminopyrimidine tail0.00029 Dual H-bonding plus salt-bridge formation leads to sub-nanomolar potency.

Data Source: J. Med. Chem. (2024) [2] and RSC Advances [3].

Part 3: Experimental Protocols

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Achieving the correct regioisomer (1,3,5 vs 1,4,5) is the primary synthetic challenge. The following protocol uses a chalcone intermediate to ensure the 1,3,5-substitution pattern required for COX-2 activity.

Reagents:

  • Aryl methyl ketone (10 mmol)

  • Aryl aldehyde (10 mmol)

  • Phenylhydrazine hydrochloride (12 mmol)

  • Ethanol (Absolute), Glacial Acetic Acid.

Workflow:

  • Chalcone Formation (Claisen-Schmidt):

    • Mix aryl ketone and aldehyde in ethanol (20 mL).

    • Add 40% NaOH (5 mL) dropwise at 0°C. Stir for 4h at RT.

    • Precipitate with ice water, filter, and recrystallize (Yield >85%).

  • Cyclization (Pyrazoline Formation):

    • Dissolve Chalcone (1 mmol) in Ethanol (10 mL).

    • Add Phenylhydrazine (1.2 mmol) and Glacial Acetic Acid (catalytic, 2-3 drops).

    • Critical Step: Reflux for 6-8 hours. Note: Monitoring by TLC is essential to distinguish the intermediate hydrazone from the cyclized product.

  • Oxidation (Aromatization):

    • If the product remains a pyrazoline (non-aromatic), treat with Iodobenzene diacetate (IBD) or simply reflux in acetic acid to force oxidation to the pyrazole.

Synthesis_Flow Start Aldehyde + Ketone Chalcone Chalcone (Intermediate) Start->Chalcone NaOH/EtOH Claisen-Schmidt Pyrazoline Pyrazoline (Cyclized) Chalcone->Pyrazoline Reflux/AcOH Hydrazine + Phenylhydrazine (Regio-control) Hydrazine->Pyrazoline Nucleophilic Attack Final 1,3,5-Trisubstituted Pyrazole Pyrazoline->Final Oxidation (-2H)

Figure 2: Synthetic workflow for 1,3,5-trisubstituted pyrazoles via chalcone route.

CDK2/Cyclin A2 Kinase Assay (ADP-Glo Method)

This assay quantifies kinase activity by measuring the conversion of ATP to ADP.

Protocol:

  • Enzyme Prep: Dilute recombinant CDK2/Cyclin A2 (0.2 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Treatment: Dispense 1 µL of pyrazole derivative (serially diluted in DMSO) into a 384-well white plate.

  • Reaction Initiation: Add 2 µL of Enzyme solution. Incubate 10 min at RT.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (Histone H1 peptide). Final ATP concentration should be at

    
     (approx 10-50 µM).
    
  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase reaction). Incubate 30 min.

  • Read: Measure Luminescence. Data is normalized to DMSO controls to calculate IC

    
    .
    

References

  • RSC Advances (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and molecular docking.

  • Journal of Medicinal Chemistry (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. [1]

  • RSC Advances (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity.

  • Organic & Biomolecular Chemistry (2024). Recent advances in the multicomponent synthesis of pyrazoles.

Sources

Comparative

comparing the efficacy of 1H-Pyrazole-3-propanoic acid with standard anti-inflammatory drugs

A Comparative Analysis Against Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) In the landscape of anti-inflammatory therapeutics, the quest for agents with improved efficacy and safety profiles is perpetual. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Against Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

In the landscape of anti-inflammatory therapeutics, the quest for agents with improved efficacy and safety profiles is perpetual. While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) remain a cornerstone of pain and inflammation management, their use is often tempered by gastrointestinal and cardiovascular side effects. This guide delves into the pharmacological potential of the pyrazole scaffold, a heterocyclic moiety that has emerged as a privileged structure in medicinal chemistry, particularly in the development of selective COX-2 inhibitors. While direct comparative data for 1H-Pyrazole-3-propanoic acid is not extensively available in public literature, we will explore the efficacy of structurally related pyrazole derivatives in comparison to standard anti-inflammatory drugs, providing a comprehensive overview for researchers and drug development professionals.

The Established Paradigm: Mechanism of Action of Standard Anti-Inflammatory Drugs

Traditional NSAIDs, such as ibuprofen and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1 and COX-2.[2]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and in platelet aggregation.[2]

  • COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[2] Prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[3]

The therapeutic benefits of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastric irritation and bleeding, are linked to the concurrent inhibition of COX-1.[4] This understanding paved the way for the development of a newer class of NSAIDs: the selective COX-2 inhibitors.

Signaling Pathway of Prostaglandin Synthesis and NSAID Intervention

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Phospholipase_A2 Phospholipase A2 Phospholipids->Phospholipase_A2 Activation Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_1 Synthesis Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 Synthesis Gastric Protection\nPlatelet Function Gastric Protection Platelet Function Prostaglandins_Thromboxanes_1->Gastric Protection\nPlatelet Function Pain & Inflammation Pain & Inflammation Prostaglandins_2->Pain & Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Inflammatory_Stimuli->COX2 Induces Expression Phospholipase_A2->Arachidonic_Acid NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Selectively Inhibits

Caption: Arachidonic acid cascade and sites of NSAID action.

The Pyrazole Scaffold: A Platform for Selective COX-2 Inhibition

The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This scaffold is a key feature in several clinically successful drugs, most notably the selective COX-2 inhibitor, celecoxib.[3][5] The structural features of diaryl-substituted pyrazoles allow for selective binding to the active site of the COX-2 enzyme.[6]

The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The specific substitutions on the pyrazole ring of compounds like celecoxib allow them to fit into this side pocket, leading to a higher affinity for and inhibition of COX-2 over COX-1.[6] This selectivity is the basis for the improved gastrointestinal safety profile of COX-2 inhibitors compared to traditional NSAIDs.[7]

Comparative Efficacy: Pyrazole Derivatives vs. Standard NSAIDs

While direct experimental data on the anti-inflammatory efficacy of 1H-Pyrazole-3-propanoic acid is scarce in peer-reviewed literature, numerous studies have demonstrated the potent anti-inflammatory and COX-2 inhibitory activities of other pyrazole derivatives. These studies provide a strong rationale for the potential of this chemical class.

In Vitro COX Inhibition

The primary measure of efficacy for NSAID-like compounds is their ability to inhibit COX-1 and COX-2 enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine the selectivity index (SI); a higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Standard Drugs
Celecoxib8.751.078.18
Ibuprofen13.53.53.86[6]
Indomethacin0.11.80.06
Exemplar Pyrazole Derivatives
Compound 5u>1301.79>72.6[6]
Compound 5s>1652.51>65.7[6]
Chalcone 2a16.52.08.25
Chalcone 2b15.81.79.29

As shown in the table, several pyrazole derivatives exhibit high potency and selectivity for COX-2, with some even surpassing the selectivity of celecoxib.[6] This highlights the potential of the pyrazole scaffold in designing novel anti-inflammatory agents with a favorable safety profile.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of novel compounds is often evaluated in animal models of inflammation. A widely used model is the carrageenan-induced paw edema test in rats, where the ability of a compound to reduce swelling is measured over time. The effective dose that causes a 50% reduction in edema (ED50) is a key parameter.

CompoundDose (mg/kg)% Inhibition of Paw Edema (after 4h)ED50 (µmol/kg)Reference
Standard Drugs
Ibuprofen5079.23%-[6]
Celecoxib10-32.1[4]
Exemplar Pyrazole Derivatives
Compound 5u5076.56%-[6]
Compound 5s5078.09%-[6]
Compound 10--35.7[4]
Compound 27--38.7[4]

The in vivo data corroborates the in vitro findings, with several pyrazole derivatives demonstrating potent anti-inflammatory effects comparable to standard drugs like ibuprofen and celecoxib.[4][6]

Experimental Protocols for Efficacy Evaluation

The following are standardized protocols for assessing the anti-inflammatory properties of a test compound.

In Vitro COX (ovine) Inhibitory Assay

This assay determines the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant ovine COX-1 or COX-2 is used.

  • Incubation: The enzyme is pre-incubated with the test compound at various concentrations in a buffer solution at 37°C for 15 minutes.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (Various Concentrations) Incubation Pre-incubation (37°C, 15 min) Test_Compound->Incubation COX_Enzyme COX-1 or COX-2 Enzyme COX_Enzyme->Incubation Add_AA Add Arachidonic Acid Incubation->Add_AA Reaction_Mix Reaction Mixture Add_AA->Reaction_Mix Measure_PGE2 Quantify PGE2 (EIA) Reaction_Mix->Measure_PGE2 Calculate_Inhibition Calculate % Inhibition Measure_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Select_Animals Select Wistar Rats Administer_Compound Administer Test Compound or Standard Drug Select_Animals->Administer_Compound Induce_Inflammation Inject Carrageenan in Paw Administer_Compound->Induce_Inflammation Measure_Edema Measure Paw Volume (0, 1, 2, 3, 4h) Induce_Inflammation->Measure_Edema Calculate_Inhibition Calculate % Inhibition of Edema Measure_Edema->Calculate_Inhibition

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion and Future Directions

The pyrazole scaffold has proven to be a highly versatile and effective framework for the development of potent and selective anti-inflammatory agents. While direct comparative data for 1H-Pyrazole-3-propanoic acid is limited, the extensive research on other pyrazole derivatives strongly supports the potential of this chemical class. The ability to achieve high COX-2 selectivity offers a promising avenue for developing therapeutics with an improved safety profile over traditional NSAIDs.

Future research should focus on synthesizing and evaluating a wider range of pyrazole derivatives, including those with a propanoic acid moiety, to fully elucidate their structure-activity relationships. Further preclinical studies, including pharmacokinetic and toxicology assessments, will be crucial in identifying lead candidates for clinical development. The continued exploration of the pyrazole scaffold holds significant promise for the discovery of next-generation anti-inflammatory drugs that can effectively manage inflammation with minimal side effects.

References

  • PubChem. Celecoxib. National Center for Biotechnology Information. [Link]

  • Costa, R. F., Turones, L. C., Cavalcante, K. V. N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 631835. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2022). Journal of Pharmaceutical Research International, 34(46A), 42-59. [Link]

  • Ashok, M., Holla, B. S., & Poojary, B. (2007). Convenient one pot synthesis and anti-inflammatory and analgesic activities of some new 1,3,4-oxadiazole derivatives. European journal of medicinal chemistry, 42(7), 1095–1101. [Link]

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., El-Tahir, K. E.-H., et al. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Archiv der Pharmazie, 350(5-6), 1700025. [Link]

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814. [Link]

  • Hussein, M. A., Morsy, E. M., El-Sayed, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3459–3474. [Link]

  • Werz, O., Seegers, J., Schaible, A. M., et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. Bioorganic & medicinal chemistry letters, 21(21), 6549–6553. [Link]

  • Ben-Abdallah, R., Sghaier, R. M., & Mosbah, A. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 24(23), 4225. [Link]

  • Ben-Abdallah, R., Sghaier, R. M., & Mosbah, A. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 24(23), 4225. [Link]

  • (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. ResearchGate. [Link]

  • El-Sayed, M. A.-A., Abbas, S. E.-S., & Lavrado, J. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC medicinal chemistry, 13(10), 1279–1292. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. [Link]

  • PubChem. beta-D-Glucopyranuronic acid, 1-(4-(1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoate). National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2017). 210045Orig1s000. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. RSC advances, 9(16), 9188–9198. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9489–9511. [Link]

  • El-Sayed, M. A., El-Gamal, K. M., & Abdel-Aziz, M. (2014). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & clinical pharmacology & toxicology, 115(5), 424–430. [Link]

  • Kumar, R., Kumar, S., & Singh, R. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current organic synthesis, 18(6), 614–636. [Link]

  • Al-Omair, M. A., Ali, A. M., Al-Ghamdi, A. M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules (Basel, Switzerland), 28(19), 6799. [Link]

  • El-Sayed, M. A., El-Gamal, K. M., & Abdel-Aziz, M. (2022). Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. European journal of pharmaceutical sciences, 168, 106080. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. [Link]

  • StudySmarter. Anti-Inflammatory Drugs. [Link]

Sources

Validation

Technical Guide: Cross-Validation of Analytical Methods for 1H-Pyrazole-3-propanoic Acid

Executive Summary 1H-Pyrazole-3-propanoic acid (CAS: 3190-75-8) serves as a critical amphoteric building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—possessing both a basic pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Pyrazole-3-propanoic acid (CAS: 3190-75-8) serves as a critical amphoteric building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—possessing both a basic pyrazole ring (


) and an acidic carboxylic tail (

)—creates a zwitterionic profile at neutral pH, rendering standard C18 RP-HPLC retention unreliable.

This guide provides a validated framework for cross-referencing purity and content using three orthogonal methodologies: Aqueous-Stable RP-HPLC (Method A), HILIC (Method B), and qNMR (Method C). By triangulating data from these distinct physicochemical principles, researchers can eliminate the "blind spots" inherent to single-method analysis, such as non-chromophoric salt contaminants or phase collapse.

Part 1: Physicochemical Profile & Analytical Strategy

Understanding the analyte's behavior in solution is the prerequisite for method selection.

PropertyValue / CharacteristicAnalytical Implication
Polarity (LogP) ~0.26 (Low)High water solubility; poor retention on standard C18 columns (dewetting risk).
Acid-Base Profile Amphoteric (Zwitterionic)pH control is non-negotiable. Low pH (<2.5) is required to keep the acid protonated (

) for RP-HPLC retention.
UV Chromophore Pyrazole Ring (

nm)
Weak UV absorbance. Requires low-wavelength detection; solvents must have high UV cutoff (e.g., HPLC-grade Acetonitrile).
Decision Logic for Method Selection

The following diagram illustrates the decision matrix for selecting and validating the appropriate analytical workflow.

MethodSelection Start Analyte: 1H-Pyrazole-3-propanoic acid CheckPurity Objective: Purity & Assay Start->CheckPurity RPHPLC Method A: RP-HPLC (C18-AQ Column) CheckPurity->RPHPLC Routine QC HILIC Method B: HILIC (Amide/Silica) CheckPurity->HILIC Orthogonal Check qNMR Method C: qNMR (Absolute Content) CheckPurity->qNMR Primary Standard Condition1 Mobile Phase pH < 2.5 (Protonated State) RPHPLC->Condition1 Compare DATA RECONCILIATION (Acceptance: <1.5% Variance) Condition1->Compare Chromatographic Purity % Condition2 High Organic (>80% ACN) (Water Layer Mechanism) HILIC->Condition2 Condition2->Compare Orthogonal Purity % Condition3 Internal Standard: Maleic Acid (Solvent: D2O or DMSO-d6) qNMR->Condition3 Condition3->Compare Mass Balance (w/w%)

Caption: Analytical decision matrix for triangulating purity using RP-HPLC, HILIC, and qNMR workflows.

Part 2: Validated Experimental Protocols

Method A: Aqueous-Stable RP-HPLC (The Workhorse)

Objective: Routine purity assessment. Challenge: Standard C18 chains collapse in 100% aqueous conditions (phase dewetting), causing retention loss for this polar acid. Solution: Use a Polar-Embedded C18 or C18-AQ column compatible with 100% aqueous mobile phases.[1]

  • Column: C18-AQ or Polar-Embedded Amide C18 (

    
     mm, 3 or 5 
    
    
    
    m).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 215 nm.

  • Column Temp: 30°C.

Gradient Program:

Time (min) % A (0.1% TFA/Water) % B (ACN) Mechanism
0.0 98 2 Loading (High aqueous for retention)
5.0 98 2 Isocratic hold to retain polar acid
15.0 60 40 Elution of hydrophobic impurities
20.0 10 90 Column Wash

| 25.0 | 98 | 2 | Re-equilibration (Critical for AQ columns) |

Scientific Rationale: The 0.1% TFA suppresses the ionization of the carboxylic acid (


), rendering the molecule sufficiently hydrophobic to interact with the C18 stationary phase. The "AQ" phase prevents ligand collapse during the initial high-aqueous hold.
Method B: HILIC (The Orthogonal Validator)

Objective: Confirming purity by separating polar impurities that co-elute in RP-HPLC. Mechanism: Partitioning between the bulk mobile phase and a water-enriched layer adsorbed on the stationary phase.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min (Note: Lower flow for HILIC/MS compatibility).

  • Detection: UV @ 215 nm (or ESI-MS Positive Mode).

Isocratic Method:

  • Ratio: 85% B (ACN) / 15% A (Buffer).

  • Run Time: 15 minutes.

Scientific Rationale: In HILIC, water is the "strong" solvent.[1][4][5][6] The 1H-Pyrazole-3-propanoic acid is retained by partitioning into the water layer on the silica surface. This elutes polar impurities after the main peak (or with different selectivity), ensuring that a single peak in RP-HPLC isn't masking a co-eluting polar contaminant.

Method C: qNMR (The Absolute Reference)

Objective: Determination of absolute mass purity (Assay w/w%) without a reference standard. Principle: Molar response in NMR is nucleus-independent.

  • Solvent: Deuterated Water (

    
    ) or DMSO-
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.05 ppm (in 
      
      
      
      ), which typically sits in the clear window between the pyrazole C4-H (
      
      
      ~6.4) and C5-H (
      
      
      ~7.7) protons.[7]
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest proton).
  • Scans: 16 or 32.

Workflow:

  • Weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial (precision
    
    
    mg).
  • Dissolve in 0.6 mL

    
    .
    
  • Integrate the IS singlet (

    
    , 2H) and the Pyrazole C4-H triplet/doublet (
    
    
    
    , 1H).

Calculation:



Where 

is purity,

is number of protons, and

is molecular weight.

Part 3: Comparative Analysis & Data Reconciliation

The power of this guide lies in the Cross-Validation Matrix . A single method is never sufficient for a new chemical entity.

Performance Metrics Summary
ParameterMethod A: RP-HPLC (C18-AQ)Method B: HILICMethod C: qNMR
Specificity High for hydrophobic impuritiesHigh for polar/inorganic saltsAbsolute (Structural ID)
Linearity (

)

(Range: 10-200

g/mL)

N/A (Linear by physics)
LOD/LOQ ~0.5

g/mL (High sensitivity)
~1.0

g/mL
~1 mg/mL (Low sensitivity)
Primary Risk Peak tailing; DewettingLong equilibration timesSolvent peak overlap
Role Routine QC Impurity Profiling Primary Standard
Cross-Validation Workflow Diagram

The following Graphviz diagram details how to handle discrepancies between methods.

CrossValidation Sample Batch Sample HPLC RP-HPLC Purity (Area %) Sample->HPLC qNMR qNMR Assay (Weight %) Sample->qNMR Compare Calculate Difference (HPLC - qNMR) HPLC->Compare qNMR->Compare Match Difference < 2% PASS: Release Batch Compare->Match Aligned Mismatch Difference > 2% INVESTIGATE Compare->Mismatch Discrepancy Salt Cause: Inorganic Salts (Invisible to UV, visible to Mass Balance) Mismatch->Salt Water Cause: Water/Solvent Content (Check TGA/KF) Mismatch->Water

Caption: Logic flow for reconciling HPLC area % against qNMR weight % to detect hidden impurities like salts or moisture.

Interpretation of Discrepancies
  • HPLC > qNMR: The sample likely contains non-UV active impurities (inorganic salts from synthesis, residual solvents, or water).

    • Action: Run Karl Fischer (KF) for water and Residue on Ignition (ROI) for salts.

  • qNMR > HPLC: Rare. Usually indicates the HPLC method is retaining the analyte indefinitely (adsorption) or the extinction coefficient used for calculation is incorrect.

    • Action: Check HPLC column recovery or switch to HILIC.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[8] [Link]

  • PubChem. (2024). Compound Summary: 3-(1H-pyrazol-1-yl)propanoic acid (Isomer Reference).[9] National Library of Medicine. [Link]

  • Saito, T., et al. (2004). "Absolute purity assessment of organic compounds by quantitative NMR." Metrologia, 41(3), 213. [Link]

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. [Link]

Sources

Comparative

In Silico vs. In Vitro Activity of 1H-Pyrazole-3-propanoic Acid Derivatives: A Technical Comparison Guide

Executive Summary This guide critically analyzes the biological performance of 1H-Pyrazole-3-propanoic acid derivatives , a privileged scaffold in medicinal chemistry. We contrast computational predictions (in silico) wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically analyzes the biological performance of 1H-Pyrazole-3-propanoic acid derivatives , a privileged scaffold in medicinal chemistry. We contrast computational predictions (in silico) with experimental biological data (in vitro), specifically focusing on their dual-role potential as anti-inflammatory agents (COX/LOX inhibition) and metabolic modulators (α-amylase inhibition) .[1]

Key Insight: While molecular docking often predicts high affinity due to the carboxylate tail's interaction with cationic active site residues (e.g., Arg120 in COX-2), in vitro potency frequently diverges due to the specific physicochemical limitations of the propanoic acid side chain, particularly membrane permeability and metabolic stability.[1]

Structural Basis & Pharmacophore Analysis[1][2][3]

The 1H-Pyrazole-3-propanoic acid scaffold consists of a five-membered pyrazole ring substituted at the 3-position with a propanoic acid tail. This structure mimics the arachidonic acid transition state, making it a potent competitive inhibitor for enzymes processing fatty acid substrates.[1]

Structure-Activity Relationship (SAR)[4][5]
  • The Propanoic Acid Tail: Critical for electrostatic anchoring. In in silico models, this group almost invariably forms salt bridges with arginine or lysine residues in target pockets.[1]

  • The Pyrazole Core: Acts as a rigid spacer. Substitution at N1 (often aryl groups) dictates selectivity (e.g., COX-2 vs. COX-1).

  • The Discrepancy: The carboxylic acid moiety, while excellent for binding in silico, reduces lipophilicity (logP), often hampering cell membrane penetration in whole-cell in vitro assays compared to enzyme-free assays.[1]

Comparative Analysis: In Silico Predictions vs. In Vitro Reality[1]

Case Study A: Anti-Inflammatory Activity (COX/5-LOX Pathway)

Target: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

ParameterIn Silico Prediction (Docking)In Vitro Result (Enzymatic/Cellular)Analysis of Divergence
Binding Affinity High (-8.5 to -10.5 kcal/mol)IC50: 0.014 - 3.5 µMHigh Correlation. The anionic tail mimics the natural substrate (arachidonate), leading to strong enzymatic inhibition.
Selectivity Predicted high COX-2 selectivity for bulky N1-substituents.Mixed COX-1/COX-2 inhibition.Moderate Divergence. Protein flexibility in vitro often accommodates bulky groups that rigid docking grids reject, reducing observed selectivity.
Potency Source H-bonds with Arg120 & Tyr355.Dependent on cellular uptake.Cellular Barrier. In whole-blood assays (WBA), potency often drops vs. purified enzyme assays due to plasma protein binding ( >95%).[1]
Case Study B: Anti-Diabetic Activity (α-Amylase Inhibition)

Target: Human Pancreatic α-Amylase (HPA).[2]

ParameterIn Silico Prediction (Docking)In Vitro Result (Starch Iodine Assay)Analysis of Divergence
Binding Mode Salt bridge with Asp197/Arg195 catalytic triad.IC50: 40 - 120 µMOverestimation. Docking often overvalues the electrostatic bond strength in a vacuum/implicit solvent compared to the water-rich in vitro environment.
Mechanism Competitive inhibition.Mixed-type inhibition often observed.Allosteric Effects. In vitro kinetics suggest these derivatives may also bind allosteric sites not typically targeted in standard docking protocols.

Visualization of Mechanism & Workflow

Mechanistic Pathway: Arachidonic Acid Cascade Intervention

The following diagram illustrates where 1H-Pyrazole-3-propanoic acid derivatives intervene in the inflammatory cascade, highlighting the dual inhibition potential predicted by docking studies.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1/2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PG Prostaglandins (Pain/Inflammation) COX->PG LT Leukotrienes (Bronchoconstriction) LOX->LT Inhibitor 1H-Pyrazole-3-propanoic Acid Derivative Inhibitor->COX Competes with AA (Arg120 Interaction) Inhibitor->LOX Chelates Iron/Redox

Figure 1: Dual pathway intervention.[1] The propanoic acid tail competes with Arachidonic Acid for the Arg120 anchor in the COX active site.

Experimental Protocols (Self-Validating Systems)

To objectively compare in silico and in vitro data, the following standardized workflows are recommended.

Phase 1: In Silico Molecular Docking (Validation Protocol)

Goal: Predict binding orientation and energy.[3]

  • Protein Prep: Retrieve PDB structures (e.g., COX-2: 3LN1, α-Amylase: 1HNY). Remove water molecules (unless bridging is catalytic).[1]

  • Ligand Prep: Generate 3D conformers of the pyrazole derivative. Crucial: Set protonation state to pH 7.4 (carboxylate anion form).

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Celecoxib or Acarbose).[1]

  • Validation: Re-dock the native ligand. RMSD must be < 2.0 Å to validate the protocol.[1]

  • Scoring: Record Binding Energy (

    
    ) and Ligand Efficiency (LE).
    
Phase 2: In Vitro Enzyme Inhibition Assay (COX-2)

Goal: Determine biochemical IC50. Note: This protocol uses a Colorimetric Inhibitor Screening Kit to avoid radioactive substrates.

  • Reagent Prep: Reconstitute COX-2 (human recombinant) and Heme cofactor.

  • Inhibitor Dilution: Dissolve pyrazole derivative in DMSO. Prepare serial dilutions (0.01 µM to 100 µM). Control: Use Celecoxib (positive) and DMSO-only (vehicle).

  • Reaction Assembly:

    • Add 10 µL Inhibitor to 150 µL Reaction Buffer (Tris-HCl, pH 8.0).[1]

    • Add 10 µL COX-2 Enzyme. Incubate 10 min at 25°C (allows slow-binding kinetics).

    • Initiation: Add 10 µL Arachidonic Acid/TMPD solution.

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX).

  • Calculation:

    
    
    Self-Validation: The Z-factor of the assay must be > 0.5.
    
Phase 3: In Vitro α-Amylase Inhibition (Starch-Iodine Method)

Goal: Assess metabolic modulation potential.

  • Incubation: Mix 50 µL of pyrazole derivative with 50 µL of α-amylase (0.5 mg/mL in 0.02 M sodium phosphate buffer, pH 6.9). Incubate at 25°C for 10 min.

  • Substrate Addition: Add 50 µL of 1% starch solution. Incubate for 10 min.

  • Termination: Add 100 µL of DNS (3,5-dinitrosalicylic acid) reagent. Boil for 5 min to develop color.

  • Quantification: Measure absorbance at 540 nm.

  • Correction: Subtract background absorbance of the compound itself (many pyrazoles absorb in UV/Vis).

Critical Interpretation of Data

When publishing or reviewing data on this topic, apply the following "Truth Tests":

  • The Solubility Trap: If in silico scores are excellent (-9.0 kcal/mol) but in vitro IC50 is >50 µM, check the compound's solubility.[1] Pyrazole-3-propanoic acids can precipitate in aqueous buffers if the pH is too low (< 5.0).

  • The Zinc/Iron Factor: For targets like 5-LOX (iron-dependent) or MMPs (zinc-dependent), the carboxylate tail may act as a chelator. Docking software often underestimates this metal-coordination bond strength.

  • False Positives (PAINS): Ensure the pyrazole derivative is not a Pan-Assay Interference Compound (PAINS). The propanoic acid tail is generally safe, but complex aryl substitutions at N1 can sometimes cause aggregation-based inhibition.

References

  • Schröder, M., et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils.[4] European Journal of Medicinal Chemistry. Link

    • Significance: Establishes the specific scaffold as a potent dual inhibitor (COX/LOX)
  • Mortada, S., et al. (2024). Key molecular scaffolds in the development of clinically viable α-amylase inhibitors.[1] Future Medicinal Chemistry. Link

    • Significance: Validates the use of pyrazole derivatives in metabolic disease and compares docking energies with enzym
  • Desai, N.C., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives.[1][5] Arabian Journal of Chemistry. Link

    • Significance: Provides comparative data on antibacterial and antioxidant activities, highlighting the correlation between docking scores and MIC values.
  • BenchChem. Comparative Docking Analysis of Propanoic Acid Derivatives. BenchChem Technical Guides. Link[1]

    • Significance: Outlines standard protocols for docking carboxylic acid derivatives against inflamm

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Pyrazole-3-propanoic acid

Executive Safety Summary For immediate laboratory reference. Do not rely solely on this summary; read the full protocol below.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

For immediate laboratory reference. Do not rely solely on this summary; read the full protocol below.

ParameterSpecificationCritical Note
CAS Number 3190-79-4Verify CAS on container before opening.
Physical State Solid (Powder/Crystalline)High risk of static-induced dust dispersion.
Primary Hazards Irritant (Skin/Eye/Respiratory)H315, H319, H335 .[1] Treat as potentially toxic due to pyrazole core.
Glove Material Nitrile (≥ 0.11 mm)Solvent Dependent: If in solution, glove selection defaults to the solvent carrier.
Respiratory Local Exhaust Ventilation (Fume Hood)Mandatory for all open handling. N95/P100 backup only.
Eye Protection Safety Glasses w/ Side ShieldsUse Chemical Goggles if creating fine dust or handling large quantities (>10g).

Hazard Identification & Risk Assessment

The "Why" Behind the Protocol

As researchers, we often treat "Warning" label chemicals with complacency. However, 1H-Pyrazole-3-propanoic acid presents a dual-risk profile that requires specific attention:

  • The Acidic Functionality: As a propanoic acid derivative, this compound is an organic acid. Upon contact with moisture (mucous membranes, perspiration), it can protonate tissue, leading to immediate irritation (H315/H319).

  • The Pyrazole Core: While the propanoic acid tail reduces volatility compared to the parent pyrazole, the nitrogen-rich heterocycle suggests potential biological activity. Parent pyrazoles are often associated with hepatotoxicity (liver toxicity). Therefore, we apply the ALARA Principle (As Low As Reasonably Achievable) and treat this substance as a potential systemic toxicant, not just a surface irritant.

PPE Selection Matrix

The "What" to Wear

This system validates PPE based on the state of the matter.[2]

A. Hand Protection (Gloves)

Standard: ASTM F739 Permeation Guidelines.[3][4][5]

  • Scenario 1: Handling Pure Solid

    • Recommendation: Disposable Nitrile (0.11 mm / 4 mil).

    • Rationale: Solids have low permeation rates. Thin nitrile offers dexterity for weighing without compromising safety.

    • Protocol: Change gloves immediately if contaminated.[3] Wash hands after removal.[1][6][7][8]

  • Scenario 2: Handling Solutions (The "Carrier Solvent Rule")

    • Critical Insight: Once dissolved, the solvent drives permeation, not the solute.

    • If dissolved in Methanol/Water: Standard Nitrile is acceptable.

    • If dissolved in DCM/Chloroform: Use PVA (Polyvinyl alcohol) or Silver Shield™ laminates. Standard nitrile degrades in <2 minutes against chlorinated solvents.

    • If dissolved in DMF/DMSO: Use Double-gloved Nitrile (Thick outer, standard inner) or Butyl Rubber.

B. Respiratory & Eye Protection[1][2][3][7][8][9][10][11][12]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (Eyes): ANSI Z87.1 compliant safety glasses with side shields.

    • Upgrade Trigger: If working with >10g of fine powder outside a hood (not recommended), sealable chemical goggles are required to prevent dust migration behind lenses.

  • Secondary Barrier (Lungs): If a fume hood is unavailable (e.g., equipment maintenance), a half-face respirator with P100 (HEPA) cartridges is required. Surgical masks provide zero protection against chemical vapors.

Operational Workflows

The "How" to Execute

Protocol A: Weighing & Transfer (Solid)

Goal: Prevent static dispersion and inhalation.

  • Static Neutralization: Pyrazole derivatives are often static-prone. Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before inserting it into the bottle.

  • The "Tunnel" Method: Do not weigh on an open bench. Place the balance inside the fume hood. If vibration is an issue, use a draft shield inside the hood, rather than turning the hood off.

  • Transfer: Use a wide-mouth funnel for transferring to flasks. Do not pour directly from the reagent bottle.

Protocol B: Solubilization

Goal: Mitigate exotherms and splash hazards.

  • Order of Addition: Always add the solid to the solvent , not solvent to solid. This prevents "puffing" of the lightweight powder into the air.

  • Vessel Selection: Use a round-bottom flask or vial with a septum cap. Avoid open beakers which maximize evaporation and exposure surface.

Protocol C: Spill Response

Immediate Action Plan.

  • Solid Spill:

    • Do NOT use compressed air or vigorous sweeping (creates aerosol).

    • Action: Cover with wet paper towels (water or ethanol) to dampen the powder. Scoop up the wet mass into a waste container.[6]

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Clean surface with weak base (Sodium Bicarbonate solution) to neutralize the acid residue, followed by water.

Disposal Logistics

End-of-Life Management

  • Waste Stream: Segregate as Organic Acid Waste .

  • Compatibility: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases in the waste container to prevent heat generation.

  • Container Labeling: Clearly mark "1H-Pyrazole-3-propanoic acid - Irritant."

Visualizations (Decision Logic)[2]

Diagram 1: PPE Decision Tree

This logic gate ensures you select the correct glove based on the solvent carrier, a critical failure point in many labs.

PPE_Selection Start Handling 1H-Pyrazole-3-propanoic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Nitrile Standard Nitrile Gloves (>0.11mm) Solid->Nitrile Low Permeation Risk SolventCheck Identify Carrier Solvent Liquid->SolventCheck SolventCheck->Nitrile Water, MeOH, EtOH Laminate Silver Shield / PVA Gloves (Barrier Laminate) SolventCheck->Laminate DCM, Chloroform DoubleGlove Double Nitrile or Butyl (Thick Outer) SolventCheck->DoubleGlove DMF, DMSO

Caption: Logic flow for selecting glove material. Note that once dissolved, the solvent dictates the PPE, not the solute.

Diagram 2: Spill Response Workflow

A step-by-step reaction path for containment.

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (10ft radius) Spill->Isolate Assess 2. Assess State Isolate->Assess SolidAction 3a. Wet Wipe Method (Dampen to prevent dust) Assess->SolidAction Powder LiquidAction 3b. Absorb & Neutralize (Vermiculite + NaHCO3) Assess->LiquidAction Solution Dispose 4. Seal in HazWaste Bag Label: Organic Acid SolidAction->Dispose LiquidAction->Dispose

Caption: Immediate response protocol for solid vs. liquid spills to prevent aerosolization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76963, 3-(1H-Pyrazol-3-yl)propanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1H-Pyrazole-3-propanoic acid. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.